molecular formula C5H9N B087234 Valeronitrile CAS No. 110-59-8

Valeronitrile

Cat. No.: B087234
CAS No.: 110-59-8
M. Wt: 83.13 g/mol
InChI Key: RFFFKMOABOFIDF-UHFFFAOYSA-N
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Description

Valeronitrile (CAS 110-59-8), also known as Pentanenitrile or n-Valeronitrile, is an organic nitrile compound with the formula C₅H₉N. It is a colorless liquid with a density of 0.8008 g/cm³ and a boiling point of 141 °C . This compound serves as a versatile solvent and a valuable intermediate in organic synthesis and research applications. In the pharmaceutical industry, this compound is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules, with its market growth driven by this high-value application . It also finds significant use in the fragrance industry, particularly in the synthesis of vanillin derivatives such as isovanillin, aligning with the trend towards sustainable scent ingredients . Furthermore, this compound is employed as a precursor and intermediate in the development of agrochemicals and various specialty chemicals . From a toxicological perspective, research indicates that the toxicity of this compound in rats is primarily mediated by the release of cyanide ions via metabolism by cytochrome P450 enzymes. The resulting cyanide is subsequently detoxified and excreted in urine as thiocyanate . This mechanism differs from that of other nitriles, making it a compound of interest in comparative toxicology studies . Handling and Safety: this compound is classified as a hazardous compound. It is a flammable liquid and poses health risks through oral exposure . Researchers should consult the Safety Data Sheet (MSDS) for detailed handling protocols, which include using appropriate personal protective equipment and working in a well-ventilated area. Long-term storage is recommended under refrigeration (2-8°C) . Disclaimer: This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentanenitrile
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InChI

InChI=1S/C5H9N/c1-2-3-4-5-6/h2-4H2,1H3
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InChI Key

RFFFKMOABOFIDF-UHFFFAOYSA-N
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Canonical SMILES

CCCCC#N
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Molecular Formula

C5H9N
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DSSTOX Substance ID

DTXSID3026275
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Molecular Weight

83.13 g/mol
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Physical Description

Valeronitrile is a clear colorless to yellow liquid. (NTP, 1992), Clear colorless to yellow liquid; Slightly soluble in water; [CAMEO], Liquid
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Boiling Point

282 to 286 °F at 760 mmHg (NTP, 1992), 141.00 to 142.00 °C. @ 760.00 mm Hg
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Flash Point

105 °F (NTP, 1992)
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Solubility

1 to 5 mg/mL at 72.5 °F (NTP, 1992)
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Density

0.8008 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

5 mmHg at 64.6 °F ; 10 mmHg at 86 °F; 20 mmHg at 109.9 °F (NTP, 1992), 7.3 [mmHg]
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CAS No.

110-59-8
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Melting Point

-141 °F (NTP, 1992), -96.2 °C
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Foundational & Exploratory

Physical properties of Valeronitrile (boiling point, melting point, density)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core physical properties of Valeronitrile (Pentanenitrile), a significant chemical compound in various research and development applications. The intended audience includes researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document details this compound's boiling point, melting point, and density, supported by established experimental protocols.

Physical Properties of this compound

This compound, also known as butyl cyanide, is a colorless liquid at room temperature.[1][2][3] Its key physical characteristics are summarized below. These values are critical for handling, storage, and application in experimental settings.

Physical PropertyValueConditions
Boiling Point 139-141 °CAt 760 mmHg[1][2][3]
282-286 °FAt 760 mmHg[4][5]
Melting Point -96 °C-[1][2][3]
-141 °F-[4][5]
Density 0.795 g/mLAt 25 °C[1][2][3]
0.8008 g/mLAt 20 °C (68 °F)[4][5]

Experimental Protocols

The determination of the physical properties of a chemical substance like this compound requires precise and standardized experimental methodologies. Below are detailed protocols for measuring its boiling point, melting point, and density.

1. Boiling Point Determination (Capillary Method)

This method, suitable for small quantities of liquid, determines the boiling point by observing the temperature at which the liquid's vapor pressure equals the external atmospheric pressure.[6][7]

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., oil bath on a hot plate)

  • Thermometer

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

Procedure:

  • Add approximately 0.5 mL of this compound to the small test tube.

  • Place the capillary tube, with its open end downwards, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Insert the assembly into the Thiele tube or oil bath. The heat-transfer fluid should not be above the level of the sample in the test tube.

  • Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Upon approaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.[6]

2. Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting range of a solid. For this compound, which has a melting point of -96 °C, this procedure must be performed using a cryostat or a specialized low-temperature melting point apparatus capable of controlled cooling and slow heating below 0 °C.

Apparatus:

  • Low-temperature melting point apparatus or cryostat

  • Capillary tubes (sealed at one end)

Procedure:

  • Cool a small sample of this compound until it solidifies completely.

  • Finely crush the solid sample. If the substance is already a fine powder upon freezing, this step may be omitted.

  • Pack the solid into a capillary tube by tapping the open end into the sample and then tapping the closed end on a hard surface to compact the material to a height of 2-3 mm.[8]

  • Place the packed capillary tube into the sample holder of the pre-cooled low-temperature melting point apparatus.

  • Cool the apparatus to a temperature approximately 15-20 °C below the expected melting point.

  • Begin heating at a slow, controlled rate (e.g., 1-2 °C per minute) while observing the sample through the magnified viewer.

  • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has completely liquefied (the end of the melting range). The recorded melting range provides an indication of purity.

3. Density Determination (Pycnometer Method)

A pycnometer (or specific gravity bottle) is a flask with a precise volume used to determine the density of a liquid with high accuracy.

Apparatus:

  • Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary tube

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper. Weigh the empty pycnometer on the analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath set to a specific temperature (e.g., 25.0 °C) until it reaches thermal equilibrium.

  • Insert the stopper. Excess water will be forced out through the capillary. Carefully dry the outside of the pycnometer.

  • Weigh the pycnometer filled with water and record its mass (m₂).

  • Empty and thoroughly dry the pycnometer again.

  • Fill the pycnometer with this compound and repeat step 2 and 3 at the same constant temperature.

  • Weigh the pycnometer filled with this compound and record its mass (m₃).

  • Calculate the density of this compound using the following formula:

    • Density of this compound (ρ_v) = [(m₃ - m₁) / (m₂ - m₁)] * Density of Water (ρ_w)

    • (Note: The density of water, ρ_w, at the experimental temperature must be known from reference tables.)

Workflow for Physical Property Determination

The logical flow for experimentally determining the core physical properties of a chemical substance like this compound is illustrated in the diagram below. This process ensures a systematic approach to data collection and analysis.

G cluster_0 Preparation cluster_1 Experimental Determination cluster_bp Boiling Point cluster_mp Melting Point cluster_d Density cluster_2 Finalization start Obtain Pure Sample (this compound) bp1 Prepare Capillary Apparatus mp1 Solidify Sample & Pack Capillary d1 Weigh Empty Pycnometer bp2 Heat Sample Gently bp1->bp2 bp3 Record Temperature at Liquid Ingress bp2->bp3 end_node Tabulate and Report Physical Properties Data bp3->end_node mp2 Use Low-Temp Apparatus mp1->mp2 mp3 Record Melting Range mp2->mp3 mp3->end_node d2 Weigh with Water, Then with Sample d1->d2 d3 Calculate Density d2->d3 d3->end_node

Caption: Workflow for the experimental determination of this compound's physical properties.

References

Spectroscopic Profile of Valeronitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for valeronitrile (C₅H₉N), a key chemical intermediate in various synthetic processes. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and structural elucidation pathways.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
2.34Triplet7.12HH-2 (-CH₂-CN)
1.63Sextet7.32HH-3 (-CH₂-)
1.50Sextet7.52HH-4 (-CH₂-)
0.96Triplet7.43HH-5 (-CH₃)

¹³C NMR (Carbon-13 NMR) Data [2][3]

Chemical Shift (δ) ppmCarbon Assignment
119.5C-1 (-CN)
29.8C-3
22.0C-4
17.0C-2 (-CH₂-CN)
13.4C-5 (-CH₃)
Infrared (IR) Spectroscopy[4][5]
Wavenumber (cm⁻¹)IntensityAssignment
2963StrongC-H stretch (alkane)
2938StrongC-H stretch (alkane)
2876MediumC-H stretch (alkane)
2247StrongC≡N stretch (nitrile)
1468Medium-CH₂- bend
1432Medium-CH₂- bend (adjacent to CN)
1385Medium-CH₃ bend
Mass Spectrometry (MS)[6]

Electron Ionization (EI) Mass Spectrum

m/zRelative Intensity (%)Proposed Fragment
8325[M]⁺ (Molecular Ion)
54100[M - C₂H₅]⁺
4185[C₃H₅]⁺
2760[C₂H₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments performed on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

¹H NMR Acquisition:

  • The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

  • The magnetic field is shimmed to achieve homogeneity.

  • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

  • Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction.

¹³C NMR Acquisition:

  • A proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) is utilized to acquire the ¹³C NMR spectrum.[4]

  • A wider spectral width (e.g., 240 ppm) is set to encompass all carbon signals.

  • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data processing is similar to that of ¹H NMR, with the solvent peak often used for chemical shift referencing (e.g., CDCl₃ at δ = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).[5][6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[5][7]

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

Data Acquisition:

  • A background spectrum of the clean, empty salt plates or the clean ATR crystal is recorded.[8] This is used to subtract the absorbance of the background air (CO₂ and H₂O vapor) and the sample holder.

  • The prepared sample is placed in the spectrometer's sample compartment.

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) system for separation from any impurities.

Ionization Method: Electron Ionization (EI) is a common method for small, volatile molecules like this compound.[9][10] In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺).[10][11]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An ion detector measures the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of information in the spectroscopic analysis of this compound.

SpectroscopicAnalysis cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_Info Structural Information This compound This compound (C₅H₉N) H_NMR ¹H NMR This compound->H_NMR C_NMR ¹³C NMR This compound->C_NMR IR FT-IR This compound->IR MS Mass Spec (EI) This compound->MS Proton_Env Proton Environments (& Connectivity) H_NMR->Proton_Env Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton Functional_Groups Functional Groups (C≡N, C-H) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

Caption: Relationship between spectroscopic techniques and structural information for this compound.

ExperimentalWorkflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Data Analysis & Interpretation Start Start: this compound Sample Sample_Prep Sample Preparation (Dissolving/Placing on plate) Start->Sample_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C Acquisition) Sample_Prep->NMR_Acq IR_Acq FT-IR Spectrometer (Spectrum Acquisition) Sample_Prep->IR_Acq MS_Acq Mass Spectrometer (Ionization & Mass Analysis) Sample_Prep->MS_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Transmittance/Absorbance Plot IR_Acq->IR_Proc MS_Proc Generate Mass Spectrum (Intensity vs. m/z) MS_Acq->MS_Proc NMR_Analysis Chemical Shift & Coupling Constant Analysis NMR_Proc->NMR_Analysis IR_Analysis Peak Assignment to Functional Groups IR_Proc->IR_Analysis MS_Analysis Molecular Ion & Fragmentation Pattern Analysis MS_Proc->MS_Analysis Structural_Elucidation Structural Elucidation of this compound NMR_Analysis->Structural_Elucidation IR_Analysis->Structural_Elucidation MS_Analysis->Structural_Elucidation

Caption: Generalized experimental workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Synthesis of Valeronitrile from 1-Bromobutane and Sodium Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the synthesis of valeronitrile (pentanenitrile) via the nucleophilic substitution reaction between 1-bromobutane (B133212) and sodium cyanide. It details the underlying SN2 reaction mechanism, presents various experimental protocols with comparative quantitative data, and outlines the necessary purification and work-up procedures. This guide is intended to serve as a practical resource for laboratory-scale synthesis of aliphatic nitriles, which are crucial intermediates in organic synthesis.

Introduction

The synthesis of this compound from 1-bromobutane is a classic example of a nucleophilic substitution reaction, a fundamental transformation in organic chemistry. This reaction is particularly valuable as it facilitates the extension of a carbon chain by one carbon atom, converting a four-carbon alkyl halide into a five-carbon nitrile.[1] Nitriles are versatile functional groups that can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or converted to other functionalities, making them important building blocks in the synthesis of pharmaceuticals and fine chemicals.

The core of this transformation is the reaction of an alkyl halide with a cyanide salt, typically sodium or potassium cyanide.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the cyanide ion acts as the nucleophile.[2][3] The choice of solvent is critical to the success of this reaction, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) often providing significant advantages in terms of reaction rate and yield over polar protic solvents like ethanol (B145695) or methanol (B129727).[4]

Reaction Mechanism: SN2 Pathway

The reaction between 1-bromobutane and sodium cyanide follows an SN2 (substitution nucleophilic bimolecular) pathway.[2][5]

  • Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom in 1-bromobutane.[2]

  • Concerted Mechanism: The attack occurs from the side opposite to the leaving group (the bromide ion), in a so-called "backside attack".[6][7] This is a concerted, single-step process where the carbon-cyanide bond forms simultaneously as the carbon-bromine bond breaks.[2]

  • Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is transiently bonded to both the incoming nucleophile (cyanide) and the outgoing leaving group (bromide).

  • Product Formation: The bromide ion is expelled as the leaving group, resulting in the formation of this compound and sodium bromide as a byproduct.[8]

Because 1-bromobutane is a primary alkyl halide, it is not sterically hindered, which allows for easy access by the nucleophile and strongly favors the SN2 mechanism over competing pathways like SN1 or elimination reactions.[5][7][9]

Experimental Protocols & Quantitative Data

Several protocols for this synthesis have been established, with the primary difference being the choice of solvent system. The solvent's properties significantly influence the solubility of the ionic sodium cyanide and the rate of the SN2 reaction.

Data Presentation: Comparative Synthesis Parameters

The following table summarizes quantitative data from various cited experimental procedures.

Parameter Protocol 1: DMSO Solvent Protocol 2: Methanol/Water Solvent Protocol 3: Ethanol Solvent
Alkyl Halide 1-Chlorobutane (5 moles)1-Bromobutane (50 g, ~0.365 mol)1-Bromobutane
Cyanide Salt Sodium Cyanide (5.5 moles)Sodium Cyanide (19.5 g, ~0.398 mol)Sodium or Potassium Cyanide
Solvent(s) Dimethyl Sulfoxide (DMSO) (475 mL)Methanol (60 mL) & Water (25 mL)Ethanol
Temperature Initial 80°C, exothermic rise, then heated to 140°CGentle RefluxHeating under Reflux
Reaction Time Not specified, heated until reflux ceased8 hours25-30 hours
Reported Yield 94%~26% (calculated from reported mass)[8]Not specified
Reference [4][8]

Note: Protocol 1 uses 1-chlorobutane, which is generally less reactive than 1-bromobutane but demonstrates the high efficiency of the DMSO solvent system. The reaction with 1-bromobutane in DMSO is expected to be even more rapid.[4]

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis in Dimethyl Sulfoxide (DMSO) (Adapted from Friedman and Shechter, 1960)[4]

This method is highly efficient due to the ability of DMSO, a polar aprotic solvent, to solvate the sodium cation, leaving a relatively "bare" and highly reactive cyanide nucleophile.

  • Reaction Setup: In a flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a mixture of sodium cyanide (1.08 moles) and dimethyl sulfoxide (250 mL) is prepared.

  • Initiation: The slurry is heated to approximately 80-90°C with rapid stirring.

  • Addition of Alkyl Halide: 1-Bromobutane (1.0 mole) is added dropwise to the mixture. The reaction is exothermic, and the temperature will rise. The rate of addition should be controlled to maintain the reaction temperature, not exceeding 160°C.[10]

  • Reaction Completion: After the addition is complete, the mixture is stirred for an additional 10-15 minutes or until the temperature drops.[4][10] The reaction is typically completed by heating to 140°C until refluxing ceases.[4]

  • Work-up and Isolation: a. The cooled reaction mixture is poured into a large volume of water. b. The aqueous mixture is extracted several times with diethyl ether or chloroform.[10] c. The combined organic extracts are washed with a saturated sodium chloride solution to remove residual DMSO and water.[10] d. The organic layer is dried over a suitable drying agent, such as anhydrous calcium chloride or sodium sulfate (B86663).[10]

  • Purification: The solvent is removed by distillation. The resulting crude this compound is purified by fractional distillation, collecting the fraction boiling at 139-141°C.[10] A yield of 93-94% can be expected.[4][10]

Protocol 2: Synthesis in Methanol/Water (Adapted from a demonstrated procedure)[8]

This protocol uses a more traditional and less hazardous solvent system, though it typically results in lower yields and longer reaction times compared to the DMSO method.

  • Reaction Setup: A solution of sodium cyanide (19.5 g) in water (25 mL) is prepared in a round-bottom flask. A solution of 1-bromobutane (50 g) in pure methanol (60 mL) is prepared separately.[8]

  • Combining Reagents: The flask containing the aqueous sodium cyanide is fitted with a reflux condenser. The methanolic solution of 1-bromobutane is added to the flask through the top of the condenser.[8]

  • Reflux: The mixture is heated to a gentle reflux and maintained at this temperature for 8 hours. During this time, sodium bromide will precipitate from the solution.[8]

  • Work-up and Isolation: a. The reaction mixture is cooled to room temperature, and the precipitated sodium bromide is removed by filtration.[8] b. The filtrate is transferred to a distillation apparatus, and the excess methanol is removed by simple distillation.[8] c. Approximately 125 mL of distilled water is added to the residue, and the mixture is distilled again. This compound will co-distill with the water.[8] d. The distillate is transferred to a separatory funnel. The upper organic layer, which is the this compound, is separated from the lower aqueous layer.[8]

  • Purification: The collected this compound is dried using a drying agent like anhydrous sodium sulfate to remove residual water.[8] The final yield reported for this specific procedure was 7.9 g (~26%).[8]

Mandatory Visualizations

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, work-up, and purification of this compound.

G General Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Charge Flask (NaCN + Solvent) B 2. Add 1-Bromobutane A->B C 3. Heat under Reflux (e.g., 80-140°C) B->C D 4. Cool & Quench (Add Water) C->D E 5. Liquid-Liquid Extraction (e.g., with Ether) D->E F 6. Wash Organic Layer (e.g., with Brine) E->F G 7. Dry Organic Layer (e.g., with Na₂SO₄) F->G H 8. Filter Drying Agent G->H I 9. Solvent Removal (Rotary Evaporation) H->I J 10. Fractional Distillation (Collect at 139-141°C) I->J K Pure this compound J->K

Caption: General workflow for the synthesis and purification of this compound.

SN2 Reaction Pathway

The following diagram illustrates the key steps in the SN2 reaction mechanism.

SN2_Mechanism SN2 Mechanism for this compound Synthesis Reactants {Na⁺ + ⁻:C≡N: | 1-Bromobutane CH₃CH₂CH₂CH₂-Br} TS Transition State [NC···CH₂(CH₂)₂CH₃···Br]⁻ Reactants:n->TS Backside Attack Products {this compound CH₃CH₂CH₂CH₂-C≡N | Na⁺ + Br⁻} TS->Products Leaving Group Departs

Caption: SN2 reaction pathway for the synthesis of this compound.

Safety and Handling

  • Sodium Cyanide (NaCN): This substance is highly toxic and fatal if swallowed, inhaled, or in contact with skin.[8] It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. Acidifying a cyanide solution will release highly toxic hydrogen cyanide (HCN) gas; therefore, contact with acids must be strictly avoided.

  • 1-Bromobutane: This is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation.

  • Solvents: Dimethyl sulfoxide (DMSO) can enhance the absorption of other chemicals through the skin. Methanol and ethanol are flammable. All handling should be performed in a fume hood.

Researchers must consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

Navigating Valeronitrile Synthesis: A Guide to Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Valeronitrile, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, has traditionally been produced via cyanide-based methods. However, the inherent toxicity and stringent handling requirements of cyanide have spurred the development of safer and more sustainable alternative synthesis routes. This technical guide provides an in-depth overview of viable alternative pathways to this compound, complete with experimental details and comparative data to inform laboratory and industrial applications.

Executive Summary

This document outlines three primary alternative routes for the synthesis of this compound, moving away from traditional cyanide-dependent processes. These methods include the hydrogenation of pentenenitrile, the gas-phase ammoxidation of pentanoic acid, and a biocatalytic approach involving the dehydration of valeraldoxime. Each route offers distinct advantages in terms of safety, yield, and environmental impact. The quantitative data for these methods are summarized below, followed by detailed experimental protocols and visual representations of the synthetic pathways.

Comparative Data of Synthesis Routes

Synthesis RouteStarting MaterialKey Reagents/CatalystTemperature (°C)Pressure (MPa)Reaction TimeYield (%)Purity (%)
Hydrogenation PentenenitrileMacromolecular palladium complex, amorphous Fe-Mo-Ni-Al catalyst, Ethanol (B145695), H₂600.22 hours98.499.8
Ammoxidation Pentanoic AcidAluminum oxide (Al₂O₃) catalyst, Ammonia (B1221849) (NH₃)500Not specifiedNot specified97Not specified
Biocatalytic Dehydration n-ValeraldoximeAldoxime dehydratase (Oxd)Not specifiedNot specifiedNot specified53 (100% conversion)Not specified
Dehydration of Amide ValeramidePhosphorus pentoxide (P₂O₅)200-220Atmospheric/Reduced1-10 hours69-86 (for isobutyronitrile)Not specified

Note: Data for the dehydration of valeramide is based on a similar reaction for the synthesis of isobutyronitrile (B166230) and may not be directly representative.

Alternative Synthesis Routes and Experimental Protocols

Hydrogenation of Pentenenitrile

This method offers a high-yield and high-purity route to this compound through the selective hydrogenation of the carbon-carbon double bond in pentenenitrile, leaving the nitrile group intact.[1]

Reaction Pathway:

Pentenenitrile Pentenenitrile This compound This compound Pentenenitrile->this compound Hydrogenation H2 H₂ H2->Pentenenitrile Catalyst Pd complex & Fe-Mo-Ni-Al catalyst Catalyst->Pentenenitrile Ethanol Ethanol, 60°C, 0.2 MPa Ethanol->Pentenenitrile

Caption: Hydrogenation of pentenenitrile to this compound.

Experimental Protocol: [1]

  • Reactor Setup: A hydrogenation reaction kettle is charged with 500g of pentenenitrile, 1000g of ethanol, 2.5g of a novel macromolecular palladium complex catalyst, and 2.5g of an amorphous Fe-Mo-Ni-Al catalyst.

  • Inerting: The reactor is sealed, and the atmosphere is replaced with nitrogen three times, followed by replacement with hydrogen three times to ensure an inert environment and proper reactant mixing.

  • Reaction Conditions: The hydrogen pressure is controlled at 0.2 MPa, and the reaction mixture is heated to 60°C with stirring.

  • Reaction Time: The reaction is allowed to proceed for 2 hours.

  • Work-up: After the reaction is complete, the reaction mixture is filtered to remove the catalysts. The filtrate is then subjected to rectification.

  • Purification: The initial fraction of the distillate, primarily ethanol (95%), is collected for recycling. The middle fraction is collected as pure this compound (99.8%).

Gas-Phase Ammoxidation of Pentanoic Acid

This high-temperature, gas-phase reaction provides a direct conversion of a carboxylic acid to a nitrile in the presence of ammonia and a solid catalyst.[2]

Reaction Pathway:

PentanoicAcid Pentanoic Acid This compound This compound PentanoicAcid->this compound Ammoxidation Water 2 H₂O This compound->Water Byproduct Ammonia NH₃ Ammonia->PentanoicAcid Catalyst Al₂O₃ catalyst Catalyst->PentanoicAcid Heat 500°C Heat->PentanoicAcid

Caption: Ammoxidation of pentanoic acid to this compound.

Experimental Protocol: [2]

  • Catalyst Bed: A suitable reactor is packed with an aluminum oxide catalyst.

  • Reactant Feed: A gaseous mixture of pentanoic acid and ammonia is passed over the catalyst bed.

  • Reaction Conditions: The reaction is carried out at a temperature of 500°C.

  • Product Collection: The product stream, containing this compound and water, is cooled to condense the liquid products.

  • Purification: The this compound is separated from the aqueous phase and purified by distillation.

Biocatalytic Dehydration of Valeraldoxime

This enzymatic approach offers a green and cyanide-free synthesis of this compound under mild reaction conditions. The process involves two main steps: the formation of valeraldoxime from valeraldehyde (B50692) and its subsequent dehydration to this compound catalyzed by an aldoxime dehydratase.[3][4][5][6][7][8]

Reaction Pathway:

Valeraldehyde Valeraldehyde Valeraldoxime n-Valeraldoxime Valeraldehyde->Valeraldoxime Condensation Hydroxylamine (B1172632) Hydroxylamine (NH₂OH) Hydroxylamine->Valeraldoxime This compound This compound Valeraldoxime->this compound Enzymatic Dehydration Oxd Aldoxime Dehydratase (Oxd) Oxd->Valeraldoxime Water H₂O This compound->Water Byproduct

Caption: Biocatalytic synthesis of this compound.

Experimental Protocol (General):

  • Aldoxime Formation: Valeraldehyde is reacted with hydroxylamine in an aqueous solution to form n-valeraldoxime. This reaction is typically straightforward and proceeds under mild conditions.

  • Enzymatic Dehydration: The n-valeraldoxime is then introduced into a bioreactor containing an aldoxime dehydratase (Oxd) enzyme. This can be in the form of a purified enzyme, a whole-cell catalyst, or an immobilized enzyme.[5]

  • Reaction Conditions: The reaction is carried out in an aqueous buffer system at a controlled pH and mild temperature, typically around 30°C.[8]

  • Product Extraction: After the reaction reaches completion (monitored by techniques such as GC or HPLC), the product, this compound, is extracted from the aqueous phase using an organic solvent.

  • Purification: The extracted this compound is then purified by distillation.

Dehydration of Valeramide

Reaction Pathway:

Valeramide Valeramide This compound This compound Valeramide->this compound Dehydration DehydratingAgent Dehydrating Agent (e.g., P₂O₅) DehydratingAgent->Valeramide Byproduct Hydrated Dehydrating Agent This compound->Byproduct

Caption: Dehydration of valeramide to this compound.

Experimental Protocol (Adapted from Isobutyramide (B147143) Dehydration): [9]

  • Reactant Mixing: In a round-bottomed flask, finely powdered and dry valeramide is thoroughly mixed with phosphorus pentoxide. It is crucial that the amide is dry to prevent a premature, exothermic reaction.

  • Apparatus Setup: The flask is attached to a distillation apparatus with a receiving flask cooled in an ice bath.

  • Reaction and Distillation: The reaction flask is heated in an oil bath to 200-220°C. The this compound product distills as it is formed. The reaction time can be reduced by applying a vacuum.

  • Purification: The collected distillate is transferred to a clean flask, a small amount of fresh phosphorus pentoxide is added, and the this compound is redistilled to achieve higher purity.

Conclusion

The alternative synthesis routes for this compound presented herein offer significant improvements in safety and sustainability over traditional cyanide-based methods. The hydrogenation of pentenenitrile stands out for its exceptional yield and purity. The gas-phase ammoxidation of pentanoic acid provides a high-yield, continuous process suitable for industrial scale-up. The biocatalytic route, while currently showing a more moderate yield, represents a promising green alternative with potential for optimization. The dehydration of valeramide is a viable, albeit less documented, cyanide-free option. The choice of the optimal synthesis route will depend on specific requirements, including scale, cost, and available infrastructure. This guide provides the foundational information for researchers and developers to explore and implement these safer and more efficient synthetic strategies.

References

Valeronitrile: A Technical Guide to Solubility in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of valeronitrile (pentanenitrile) in water and various organic solvents. Understanding the solubility characteristics of this versatile nitrile is crucial for its application in chemical synthesis, as a solvent, and in various industrial processes, including in the pharmaceutical and agrochemical sectors.

Core Concepts in this compound Solubility

This compound (C₅H₉N) is a colorless liquid characterized by a nitrile functional group (-C≡N) attached to a butyl chain. Its solubility is governed by the interplay between the polar nitrile group and the nonpolar alkyl chain. The lone pair of electrons on the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, which influences its interaction with protic solvents like water. However, the four-carbon alkyl chain imparts significant nonpolar character, limiting its aqueous solubility.

As a general trend for aliphatic nitriles, water solubility decreases as the length of the alkyl chain increases. Shorter-chain nitriles like acetonitrile (B52724) are miscible with water, while this compound exhibits only slight solubility.[1][2][3]

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of this compound. It is important to note that publicly available, detailed experimental data on the solubility of this compound across a wide range of solvents and temperatures is limited.

Table 1: Solubility of this compound in Water
Temperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Source(s)
22.50.1 - 0.51 - 5[2][4]
25 (estimated)0.77467.746
Not Specified1.010[5]
Table 2: Qualitative Solubility of this compound in Organic Solvents
SolventQualitative SolubilitySource(s)
EthanolMiscible / Readily Soluble[6]
Diethyl EtherMiscible / Readily Soluble[6]
AcetoneReadily Soluble
BenzeneSoluble

Experimental Protocol for Solubility Determination: The Equilibrium Method

While specific, detailed experimental protocols for determining the solubility of this compound were not found in the surveyed literature, a general and widely accepted method for determining the solubility of a liquid in a solvent is the isothermal equilibrium method . This method involves the following key steps:

  • Preparation of Supersaturated Solution: A surplus of the solute (this compound) is added to a known volume of the solvent (e.g., water, ethanol) in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a prolonged period to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally.

  • Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand undisturbed for a sufficient time to allow for the complete separation of the undissolved solute from the saturated solution. This can be facilitated by centrifugation.

  • Sampling and Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn. The concentration of the solute in this sample is then determined using a suitable analytical technique, such as:

    • Gas Chromatography (GC): A highly effective method for separating and quantifying volatile compounds like this compound.

    • High-Performance Liquid Chromatography (HPLC): Can be used if the solute has a suitable chromophore or can be derivatized.

    • Spectrophotometry: If the solute has a distinct absorbance at a specific wavelength.

  • Calculation: The solubility is then calculated from the concentration of the solute in the analyzed sample and is typically expressed in units of g/100 mL, mg/mL, or mole fraction.

To ensure accuracy, the experiment should be repeated at different temperatures to determine the temperature dependence of the solubility.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G Workflow for Experimental Solubility Determination A Preparation of Supersaturated Mixture B Isothermal Equilibration (Constant Temperature & Agitation) A->B  Agitate at constant T C Phase Separation (Settling/Centrifugation) B->C  Allow to settle D Sampling of Saturated Supernatant C->D  Withdraw clear liquid E Quantitative Analysis (e.g., GC, HPLC) D->E  Analyze concentration F Calculation of Solubility E->F  Compute

Caption: A flowchart outlining the key steps in the experimental determination of solubility.

Factors Influencing this compound Solubility

The solubility of this compound is influenced by several factors, which are critical to consider in experimental design and application.

G Factors Influencing this compound Solubility Solubility This compound Solubility Temperature Temperature Temperature->Solubility Solvent Solvent Properties Solvent->Solubility Pressure Pressure (minor effect for liquids) Pressure->Solubility Impurities Presence of Impurities/Additives Impurities->Solubility

Caption: Key factors that can affect the solubility of this compound in a given solvent.

References

The Nitrile Group in Valeronitrile: A Technical Guide to its Chemical Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Valeronitrile (pentanenitrile), a linear aliphatic nitrile with the chemical formula C₅H₉N, is a versatile building block in organic synthesis. Its utility stems from the rich and varied reactivity of the cyano (-C≡N) group. This technical guide provides an in-depth exploration of the key chemical transformations of the nitrile group in this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers in the chemical and pharmaceutical sciences.

Core Reactivity of the Nitrile Group

The nitrile group is characterized by a carbon-nitrogen triple bond, which imparts a strong dipole moment and renders the carbon atom electrophilic. This electronic feature is the foundation of its reactivity, allowing it to undergo a variety of transformations, most notably hydrolysis, reduction, and addition of organometallic reagents. These reactions provide access to a range of important functional groups, including carboxylic acids, primary amines, and ketones, making this compound a valuable precursor in the synthesis of more complex molecules.[1]

Key Chemical Transformations of this compound

Hydrolysis to Valeric Acid

The hydrolysis of the nitrile group in this compound to a carboxylic acid is a fundamental transformation that can be achieved under acidic, basic, or even high-temperature water conditions. This reaction proceeds through an amide intermediate.

Reaction Scheme:

CH₃(CH₂)₃C≡N + 2 H₂O → CH₃(CH₂)₃COOH + NH₃

Base-Catalyzed Hydrolysis:

A common laboratory-scale procedure for the hydrolysis of this compound involves heating with a strong base, followed by acidification.[2]

  • Materials:

    • This compound (5 g)

    • Sodium hydroxide (B78521) (7 g)

    • Water (20 mL initially, plus 10 mL for workup)

    • 50% Sulfuric acid (10 mL)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 7 g of sodium hydroxide in 20 mL of water.

    • Add 5 g of this compound to the flask.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 1.5 hours. The initial biphasic mixture should become homogeneous.

    • Allow the reaction mixture to cool to room temperature.

    • Add 10 mL of water, followed by the slow addition of 10 mL of 50% sulfuric acid to neutralize the sodium hydroxide and acidify the mixture. An ice bath can be used to control the temperature.

    • Transfer the mixture to a separatory funnel. The upper layer, containing the crude valeric acid, is separated from the lower aqueous layer.

    • Wash the organic layer twice with cold water.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Purify the crude valeric acid by distillation. The pure product is collected at 184-186 °C.

  • Yield: Approximately 4 g (quantitative data).

Supercritical Water Hydrolysis:

For a greener approach, this compound can be hydrolyzed in supercritical water without the need for strong acids or bases.[3][4]

  • Conditions:

    • Temperature: 400-500 °C

    • Pressure: 30 MPa

    • Residence Time: Up to 100 seconds

  • Outcome: Nitrile conversion and valeric acid selectivity can exceed 90%.[3]

MethodReagents/ConditionsProductYield/ConversionReference
Base-Catalyzed HydrolysisNaOH, H₂O, reflux 1.5 h; then H₂SO₄Valeric Acid~68%[2]
Supercritical Water HydrolysisPure H₂O, 400-500 °C, 30 MPa, <100 s residence timeValeric Acid>90% conversion[3]

The hydrolysis of a nitrile can be catalyzed by either acid or base. The following diagram illustrates the base-catalyzed mechanism.

G This compound This compound CH₃(CH₂)₃C≡N intermediate1 Intermediate Anion This compound->intermediate1 Nucleophilic Attack hydroxide Hydroxide (OH⁻) hydroxide->intermediate1 imidic_acid Imidic Acid Intermediate intermediate1->imidic_acid Protonation water1 H₂O water1->imidic_acid valeramide Valeramide CH₃(CH₂)₃CONH₂ imidic_acid->valeramide Tautomerization tetrahedral_intermediate Tetrahedral Intermediate valeramide->tetrahedral_intermediate Nucleophilic Attack hydroxide2 Hydroxide (OH⁻) hydroxide2->tetrahedral_intermediate carboxylate Valerate Anion CH₃(CH₂)₃COO⁻ tetrahedral_intermediate->carboxylate Elimination of NH₂⁻ ammonia Ammonia (NH₃) tetrahedral_intermediate->ammonia valeric_acid Valeric Acid CH₃(CH₂)₃COOH carboxylate->valeric_acid Protonation acid_workup Acid Workup (H₃O⁺) acid_workup->valeric_acid

Base-catalyzed hydrolysis of this compound.
Reduction to Pentylamine

The nitrile group can be reduced to a primary amine, providing a valuable route to pentylamine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reaction Scheme:

CH₃(CH₂)₃C≡N + 4 [H] → CH₃(CH₂)₃CH₂NH₂

Catalytic Hydrogenation:

This compound can be selectively hydrogenated to pentylamine using palladium-based catalysts.[5]

  • Catalyst: 5% Pd/Al₂O₃

  • Solvent: Acetic Acid

  • Temperature: 50 °C

  • Pressure: 1.5 bar H₂

  • Outcome: This method shows good selectivity towards the primary amine.[5]

CatalystSelectivity to PentylamineSelectivity to DipentylamineSelectivity to Other ByproductsReference
10% Pd/C56%29%7%[5]
5% Pd/Al₂O₃81%4%0%[5]
25% Pd – 5% Au/Al₂O₃89%7%Not specified[5]

The reduction of a nitrile with LiAlH₄ involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group.

G This compound This compound CH₃(CH₂)₃C≡N imine_anion Imine Anion Intermediate This compound->imine_anion Nucleophilic attack by H⁻ LiAlH4_1 LiAlH₄ LiAlH4_1->imine_anion dianion Dianion Intermediate imine_anion->dianion Second nucleophilic attack by H⁻ LiAlH4_2 LiAlH₄ LiAlH4_2->dianion pentylamine Pentylamine CH₃(CH₂)₃CH₂NH₂ dianion->pentylamine Protonation water_workup Aqueous Workup (H₂O) water_workup->pentylamine

Reduction of this compound with LiAlH₄.
Reaction with Organometallic Reagents to form Ketones

Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile group of this compound to form ketones after an aqueous workup. This reaction is a powerful tool for carbon-carbon bond formation.

Reaction Scheme:

CH₃(CH₂)₃C≡N + R-MgX → [Intermediate] --(H₃O⁺)--> CH₃(CH₂)₃C(=O)R

  • General Procedure:

    • The Grignard reagent is prepared in anhydrous diethyl ether or THF.

    • A solution of the nitrile in the same anhydrous solvent is added dropwise to the Grignard reagent at a controlled temperature (often 0 °C).

    • The reaction mixture is stirred for a specified period at room temperature or with gentle heating.

    • The reaction is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄).

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • The crude ketone is then purified by distillation or chromatography.

Quantitative data for the reaction of this compound with specific Grignard reagents is not detailed in the provided search results. However, the reaction is a well-established method for ketone synthesis.

The reaction proceeds via the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile, forming an imine anion intermediate, which is then hydrolyzed to the ketone.

G This compound This compound CH₃(CH₂)₃C≡N imine_salt Imine Magnesium Salt This compound->imine_salt Nucleophilic Addition grignard Grignard Reagent (R-MgX) grignard->imine_salt imine Imine Intermediate imine_salt->imine Protonation acid_workup Aqueous Acid Workup (H₃O⁺) acid_workup->imine protonated_imine Iminium Ion imine->protonated_imine Protonation carbinolamine Carbinolamine Intermediate protonated_imine->carbinolamine Nucleophilic attack by H₂O water H₂O water->carbinolamine protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine Proton Transfer ketone Ketone CH₃(CH₂)₃C(=O)R protonated_carbinolamine->ketone Elimination of NH₃ ammonia Ammonia (NH₃) protonated_carbinolamine->ammonia

Reaction of this compound with a Grignard reagent.

This compound in Drug Development

The nitrile group is a common feature in many pharmaceutical compounds. Its inclusion in a molecule can influence polarity, metabolic stability, and the ability to act as a hydrogen bond acceptor. This compound itself serves as a key raw material for the synthesis of more complex pharmaceutical intermediates. For instance, it is a precursor for an imidazole (B134444) aldehyde, a key intermediate in the production of the antihypertensive drug losartan (B1675146) potassium.[6]

Conclusion

The nitrile group of this compound exhibits a rich and versatile chemical reactivity, providing efficient synthetic routes to carboxylic acids, primary amines, and ketones. Understanding the mechanisms and experimental conditions for these transformations is crucial for chemists in both academic and industrial settings, particularly in the field of drug discovery and development where this compound and its derivatives serve as important synthetic intermediates. The methodologies outlined in this guide provide a solid foundation for the practical application of this compound in organic synthesis.

References

Valeronitrile: A Comprehensive Technical Guide to its Application as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeronitrile, also known as pentanenitrile or butyl cyanide, is a versatile and valuable precursor in organic synthesis. Its chemical structure, featuring a five-carbon chain and a reactive nitrile group, allows for a diverse range of chemical transformations, making it an important building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This guide provides an in-depth overview of the chemical properties, key synthetic transformations, and detailed experimental protocols involving this compound.

Physicochemical Properties of this compound

This compound is a colorless liquid with a characteristic sharp odor. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₅H₉N[1]
Molecular Weight 83.13 g/mol [1]
CAS Number 110-59-8[1]
Boiling Point 139-141 °C[1]
Melting Point -96 °C[1]
Density 0.795 g/mL at 25 °C[1]
Solubility Slightly soluble in water; soluble in organic solvents.[1]
Flash Point 40.56 °C[1]

Key Synthetic Transformations of this compound

The reactivity of the nitrile group makes this compound a versatile starting material for the synthesis of a variety of functional groups and molecular scaffolds.

Reduction to Primary Amines

The reduction of the nitrile group to a primary amine is a fundamental transformation. This can be achieved through catalytic hydrogenation or with chemical reducing agents.

Catalytic hydrogenation is a widely used industrial method for the synthesis of primary amines from nitriles.

  • Reaction Scheme:

  • Catalysts and Conditions: Various catalysts can be employed, with Raney Nickel and Rhodium on alumina (B75360) being common choices. The reaction is typically carried out under hydrogen pressure. A mixed oxide supported bimetallic catalyst Ni₂₅.₃₈Co₁₈.₂₁/MgO–0.75Al₂O₃ has been shown to be efficient for the hydrogenation of this compound to amylamine (B85964) at atmospheric pressure.[2] Optimal conditions for this specific catalyst include a H₂ to this compound molar ratio of 4:1, an NH₃ to this compound molar ratio of 3:1, a reaction temperature of 130 °C, which results in high conversion and selectivity to the primary amine.[2]

    A process for the catalytic hydrogenation of organic nitriles to primary aminomethyl groups in the presence of a rhodium catalyst, a basic substance, and a two-phase solvent system comprising an immiscible organic solvent and water has been described.[3] This process can be carried out under a hydrogen pressure of from about 15 to 200 psig at a temperature of from about 20° to about 110° C.[3]

  • Experimental Protocol: Hydrogenation of this compound to Pentylamine using a Novel Catalyst [4]

    • Into a hydrogenation reaction kettle, add 500g of pentenenitrile, 1000g of ethanol, 2.5g of a novel macromolecular palladium complex catalyst, and 2.5g of an amorphous Fe-Mo-Ni-Al catalyst.[4]

    • Start stirring and replace the atmosphere with nitrogen three times, followed by replacing with hydrogen three times.[4]

    • Control the hydrogen pressure at 0.2 MPa and heat the reaction mixture to 60 °C.[4]

    • Maintain the reaction for 2 hours, or until hydrogen is no longer absorbed. Continue stirring for an additional half an hour.[4]

    • After the reaction is complete, filter the reaction solution and rectify the filtrate to obtain this compound with a yield of 98.4% and a purity of 99.8%.[4]

Hydrolysis to Carboxylic Acids

This compound can be hydrolyzed under acidic or basic conditions to yield valeric acid.

  • Reaction Scheme:

  • Experimental Protocol: Alkaline Hydrolysis of this compound to Valeric Acid

    • In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide (B78521) (e.g., 2 equivalents) in water.

    • Add this compound (1 equivalent) to the solution.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC).

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with a strong acid (e.g., HCl) to a pH of approximately 1-2.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield valeric acid.

Alkylation Reactions

The α-carbon of this compound can be deprotonated with a strong base to form a carbanion, which can then be alkylated with an electrophile, such as an alkyl halide. This allows for the elongation of the carbon chain.

  • Reaction Scheme:

  • Bases and Conditions: Strong bases such as lithium diisopropylamide (LDA) or n-butyllithium are typically used for the deprotonation. The reaction is carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C).

  • Experimental Protocol: α-Alkylation of this compound with Iodomethane (B122720) (Illustrative)

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous THF and cool to -78 °C.

    • Add n-butyllithium dropwise to a solution of diisopropylamine (B44863) in THF at -78 °C to generate LDA in situ.

    • Slowly add this compound to the LDA solution at -78 °C and stir for 1-2 hours to ensure complete deprotonation.

    • Add iodomethane dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to obtain 2-methylthis compound.

Reaction with Organometallic Reagents: Synthesis of Ketones

This compound reacts with Grignard reagents or organolithium reagents to form ketones after acidic workup. This is a valuable method for the synthesis of a wide range of ketones.

  • Reaction Scheme:

  • Experimental Protocol: Synthesis of 2-Hexanone from this compound and Methylmagnesium Bromide (Illustrative)

    • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.

    • Add a solution of bromomethane (B36050) in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent.

    • Once the Grignard reagent has formed, cool the solution to 0 °C.

    • Slowly add a solution of this compound in anhydrous diethyl ether to the Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Carefully quench the reaction by pouring it onto a mixture of ice and a strong acid (e.g., HCl or H₂SO₄).

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation.

    • Purify the resulting ketone by distillation.

ReactantsProductYield (%)Reference
This compound, Methylmagnesium bromide2-HexanoneVariesGeneral Reaction
This compound, Ethylmagnesium bromide3-HeptanoneVariesGeneral Reaction
Cycloaddition Reactions: Synthesis of Heterocycles

The nitrile group of this compound can participate in cycloaddition reactions to form various heterocyclic compounds, which are important scaffolds in medicinal chemistry.

This compound reacts with sodium azide (B81097) in the presence of a catalyst to form 5-butyl-1H-tetrazole.

  • Reaction Scheme:

  • Experimental Protocol: Continuous-Flow Synthesis of 5-Substituted Tetrazoles [5]

    • Dissolve NaN₃ (138 mg, 2.1 mmol, 1.05 equiv.) in 0.5 mL of water.[5]

    • Add this solution to the nitrile substrate (2 mmol, 1 equiv.) dissolved in 4.5 mL of N-Methyl-2-pyrrolidone (NMP).[5]

    • Fill the resulting solution into a 10 mL stainless steel syringe and charge it to a syringe pump.[5]

    • Pass the solution through a heated microreactor under controlled flow rate and temperature.

    • Collect the output and acidify to pH 1 using 3 N HCl solution and stir vigorously for 30 min.[5]

    • Extract the product with ethyl acetate, wash the organic layer with 3 N HCl, and concentrate to yield the crude product.[5]

    • Purify the product by recrystallization or other suitable methods.

NitrileProductYield (%)Reference
Benzonitrile5-Phenyl-1H-tetrazoleNear-quantitative[5]
This compound5-Butyl-1H-tetrazoleHigh (expected)General Reaction

1,3,5-Triazine (B166579) derivatives can be synthesized through various methods, including the reaction of nitriles. While specific protocols starting directly from this compound are less common, the nitrile functionality is a key precursor in building blocks for triazine synthesis. For instance, dicyandiamide, which can be conceptually derived from cyanamide (B42294) (a simple nitrile), is a common precursor for triazines. More complex triazines can be formed by the sequential nucleophilic substitution of cyanuric chloride, where nitrile-containing nucleophiles could be employed.[6][7][8][9]

Applications in Drug Development

This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals.

Verapamil (B1683045) Analogues

Verapamil is a calcium channel blocker used in the treatment of hypertension, angina, and cardiac arrhythmia. The synthesis of verapamil and its analogues often involves intermediates derived from nitriles. For example, the synthesis of certain verapamil analogues involves the alkylation of a substituted phenylacetonitrile, a reaction analogous to the alkylation of this compound.[5][6][10][11]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic transformations and workflows involving this compound.

valeronitrile_reactions This compound This compound pentylamine Pentylamine This compound->pentylamine Reduction (H₂, Catalyst or LiAlH₄) valeric_acid Valeric Acid This compound->valeric_acid Hydrolysis (H₃O⁺ or OH⁻) alkylated_nitrile α-Alkylated this compound This compound->alkylated_nitrile 1. Strong Base 2. R-X ketone Ketone This compound->ketone 1. R-MgX 2. H₃O⁺ tetrazole 5-Butyl-1H-tetrazole This compound->tetrazole [3+2] Cycloaddition (NaN₃) multistep_synthesis cluster_start Starting Material cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Reduction cluster_product Final Product This compound This compound alkylation 1. LDA, THF, -78°C 2. Benzyl Bromide This compound->alkylation reduction H₂, Raney Ni alkylation->reduction final_product Substituted Pentylamine Derivative reduction->final_product

References

The Synthesis of Valeronitrile: A Journey Through Time

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of valeronitrile, a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals, has a rich history that reflects the evolution of organic synthesis.[1] From early 20th-century explorations into aliphatic nitriles to modern, high-yield industrial processes, the methods for preparing this compound have significantly advanced.[2] This guide provides a detailed overview of the key historical and contemporary methods for this compound synthesis, complete with experimental protocols, comparative data, and workflow visualizations.

Historical Context: The Dawn of Nitrile Chemistry

The story of nitriles begins long before the first synthesis of this compound. The first compound in the nitrile homologous series, hydrogen cyanide, was synthesized by C. W. Scheele in 1782.[2][3] This was followed by the preparation of benzonitrile (B105546) in 1832 and propionitrile (B127096) in 1834.[2] this compound itself was first synthesized in the early 20th century, with two primary methods dominating the early literature: the nucleophilic substitution of pentyl halides with cyanide salts and the dehydration of valeramide.[2]

Key Synthesis Methodologies

This section details the experimental protocols for the principal historical and modern methods of this compound synthesis.

Nucleophilic Substitution: The Kolbe Nitrile Synthesis

A foundational method for the preparation of alkyl nitriles is the Kolbe nitrile synthesis, which involves the reaction of an alkyl halide with a metal cyanide.[4][5] In the case of this compound, a pentyl halide such as 1-bromopentane (B41390) or 1-chloropentane (B165111) is treated with sodium or potassium cyanide.[2]

This protocol is adapted from a procedure based on Vogel's textbook of practical organic chemistry.[6]

Reagents:

Procedure:

  • In a 250 mL round-bottom flask, dissolve 19.5 g of sodium cyanide in 25 mL of water.

  • In a separate flask, prepare a solution of 50 g of 1-bromobutane in 60 mL of methanol.

  • Set up the flask containing the sodium cyanide solution for reflux with a double surface condenser.

  • Add the 1-bromobutane solution to the sodium cyanide solution through the top of the condenser.

  • Gently heat the mixture to a gentle reflux and maintain for 8 hours.

  • After 8 hours, stop the heating and allow the flask to cool to room temperature.

  • Filter the mixture to remove the precipitated sodium bromide.

  • Transfer the filtrate to a distillation apparatus and distill off the excess methanol using a water bath.

  • To the remaining residue, add approximately 125 mL of distilled water.

  • Perform a simple distillation. This compound will co-distill with water.

  • Transfer the distillate to a separatory funnel. The top layer is this compound.

  • Separate the layers and collect the this compound.

  • Dry the product with anhydrous sodium sulfate.

Yield: 7.9 g

Kolbe_Nitrile_Synthesis cluster_reactants Reactants cluster_products Products 1-Bromobutane 1-Bromobutane (CH₃(CH₂)₃Br) This compound This compound (CH₃(CH₂)₃CN) 1-Bromobutane->this compound  SN2 Reaction (Methanol/Water, Reflux) SodiumBromide Sodium Bromide (NaBr) 1-Bromobutane->SodiumBromide SodiumCyanide Sodium Cyanide (NaCN) SodiumCyanide->this compound SodiumCyanide->SodiumBromide

Diagram 1: Kolbe Nitrile Synthesis of this compound
Dehydration of Amides

Another classical approach to nitrile synthesis is the dehydration of a primary amide.[2] For this compound, this involves the dehydration of valeramide, typically using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀).[2]

This is a general procedure adapted from a method for the synthesis of isobutyronitrile.[4]

Reagents:

  • Valeramide (CH₃(CH₂)₃CONH₂): 2 moles (finely powdered and dry)

  • Phosphorus Pentoxide (P₄O₁₀): 2.1 moles

Procedure:

  • In a large round-bottom flask, add 2.1 moles of phosphorus pentoxide.

  • Add 2 moles of finely powdered, dry valeramide to the flask.

  • Stopper the flask tightly and shake thoroughly to mix the two dry solids.

  • Set up the flask for downward distillation with a water-cooled condenser and a receiving flask cooled in an ice bath.

  • Heat the reaction flask in an oil bath at 200-220°C for 8-10 hours. The this compound will begin to distill immediately.

  • The reaction mixture will become a thick, brown syrup and may foam towards the end of the distillation.

  • Collect the distilled this compound.

  • For further purification, the collected nitrile can be redistilled from a small amount of phosphorus pentoxide.

Yield: 69-86% (typical for this type of reaction).

Amide_Dehydration cluster_reactants Reactants cluster_products Products Valeramide Valeramide (CH₃(CH₂)₃CONH₂) This compound This compound (CH₃(CH₂)₃CN) Valeramide->this compound  Dehydration (Heat, 200-220°C) HydratedP2O5 Hydrated Phosphorus Oxides Valeramide->HydratedP2O5 P2O5 Phosphorus Pentoxide (P₄O₁₀) P2O5->this compound P2O5->HydratedP2O5

Diagram 2: Dehydration of Valeramide to this compound
Hydrogenation of Unsaturated Nitriles

A modern and highly efficient industrial method for producing this compound involves the catalytic hydrogenation of pentenenitrile.[3] This method offers high yield and purity.[3]

This protocol is based on a patented industrial process.[3][5]

Reagents:

  • Pentenenitrile: 500 g

  • Ethanol: 1000 g

  • Novel Catalyst (e.g., macromolecular palladium complex): 2.5 g

  • Amorphous Fe-Mo-Ni-Al Catalyst: 2.5 g

  • Hydrogen Gas (H₂)

  • Nitrogen Gas (N₂)

Procedure:

  • Charge a hydrogenation reactor with 500 g of pentenenitrile, 1000 g of ethanol, 2.5 g of the novel catalyst, and 2.5 g of the amorphous Fe-Mo-Ni-Al catalyst.

  • Seal the reactor and start stirring.

  • Purge the reactor with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to 0.2 MPa.

  • Heat the reactor to 60°C.

  • Maintain the reaction for 2 hours, ensuring the hydrogen pressure is kept at 0.2 MPa.

  • After the reaction is complete, cool the reactor and vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalysts.

  • The filtrate is then subjected to fractional distillation.

  • The first fraction is ethanol, which can be recovered.

  • The main fraction is high-purity this compound.

Yield: 98.4% Purity: 99.8%

Hydrogenation_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation ChargeReactants Charge Reactor: - Pentenenitrile - Ethanol - Catalysts Purge Purge with N₂ then H₂ ChargeReactants->Purge Seal Reactor Pressurize Pressurize with H₂ (0.2 MPa) Purge->Pressurize Heat Heat to 60°C Pressurize->Heat React React for 2 hours Heat->React Filter Filter to remove catalysts React->Filter Cool and Vent Distill Fractional Distillation Filter->Distill Collect Collect this compound Distill->Collect

Diagram 3: Workflow for the Hydrogenation of Pentenenitrile

Comparative Analysis of Synthesis Methods

The following table summarizes the quantitative data for the described synthesis methods, allowing for a direct comparison of their efficiency.

Synthesis MethodStarting MaterialKey ReagentsReaction TimeYield (%)Purity (%)
Nucleophilic Substitution 1-BromobutaneNaCN, Methanol8 hours~23% (calculated from provided masses)Not specified
Dehydration of Amide ValeramideP₄O₁₀8-10 hours69-86%Not specified
Hydrogenation PentenenitrileH₂, Pd catalyst, Fe-Mo-Ni-Al catalyst2 hours98.4%99.8%

Conclusion

The synthesis of this compound has evolved from classical laboratory methods to highly efficient industrial processes. While the Kolbe nitrile synthesis and the dehydration of amides are of historical and academic importance, modern catalytic methods such as the hydrogenation of pentenenitrile offer superior yields, purity, and reaction times, making them the preferred choice for large-scale production. The choice of synthesis route will ultimately depend on factors such as the availability of starting materials, desired scale of production, and purity requirements. This guide provides the necessary technical details to inform such decisions for researchers and professionals in the field of drug development and chemical synthesis.

References

Methodological & Application

Valeronitrile as a High-Performance Solvent in Electrochemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of valeronitrile (VN) as a solvent in electrochemical systems. This compound, a linear aliphatic nitrile, presents a compelling alternative to conventional carbonate- and ether-based solvents due to its unique combination of physicochemical properties, including a wide liquid range, moderate dielectric constant, and the ability to form a stable solid electrolyte interphase (SEI) on graphitic anodes. These characteristics make it a promising candidate for enhancing the performance and safety of lithium-ion batteries and other electrochemical devices, particularly for wide-temperature applications.

Physicochemical Properties of this compound-Based Electrolytes

The performance of an electrolyte is intrinsically linked to the physicochemical properties of its components. This compound's properties, when combined with various lithium salts, result in electrolytes with distinct characteristics. The following tables summarize key quantitative data for this compound and its electrolytes, with comparative data for commonly used solvents where available.

Table 1: Physicochemical Properties of this compound and Common Electrolyte Solvents

PropertyThis compound (VN)Acetonitrile (AN)Ethylene (B1197577) Carbonate (EC)Dimethyl Carbonate (DMC)
Molecular FormulaC₅H₉NC₂H₃NC₃H₄O₃C₃H₆O₃
Molecular Weight ( g/mol )83.1341.0588.0690.08
Melting Point (°C)-96-45364
Boiling Point (°C)139-14181.624890
Density (g/mL at 25°C)0.7950.7861.321 (at 40°C)1.069
Dielectric Constant (ε)17.737.589.8 (at 40°C)3.1
Viscosity (mPa·s at 25°C)~0.80.341.9 (at 40°C)0.59

Note: Data for this compound and other solvents is compiled from various chemical and electrochemical literature.

Table 2: Ionic Conductivity of this compound-Based Electrolytes

SaltConcentration (M)Temperature (°C)Ionic Conductivity (mS/cm)Reference System (1M LiPF₆ in EC:DMC 1:1)
LiFSI1.025~5-7~10-12
LiFSI1.0-501.585< 1
LiPF₆1.025Data not readily available~10-12
LiTFSI1.025Data not readily available~8-10

Note: Specific ionic conductivity data for LiPF₆ and LiTFSI in pure this compound is limited in publicly available literature and represents an area for further research. The provided data for LiFSI is based on available studies and highlights the potential of VN for low-temperature applications.[1]

Table 3: Viscosity of this compound-Based Electrolytes

SaltConcentration (M)Temperature (°C)Viscosity (mPa·s)Reference System (1M LiPF₆ in EC:DMC 1:1)
LiFSI1.025~1.5-2.0~2.5-3.5
LiPF₆1.025Data not readily available~2.5-3.5
LiTFSI1.025Data not readily available~3.0-4.0

Note: Comprehensive viscosity data for this compound with various lithium salts is an area requiring further investigation. The estimated values for LiFSI are based on trends observed in similar nitrile-based electrolytes.

Key Applications and Advantages

This compound-based electrolytes offer several advantages that make them suitable for a range of electrochemical applications:

  • Wide-Temperature Operation: this compound's low melting point (-96°C) and relatively high boiling point (~140°C) provide a wide liquid range, enabling the formulation of electrolytes that can function effectively at both low and high temperatures. This is particularly beneficial for applications in extreme environments, such as in the automotive and aerospace industries.

  • Stable Solid Electrolyte Interphase (SEI): this compound has been shown to form a robust and stable SEI on graphite (B72142) anodes. This passivation layer is crucial for preventing continuous electrolyte decomposition and ensuring long-term cycling stability of lithium-ion batteries. The nitrile functional group is believed to play a key role in the formation of a nitrogen-containing SEI, which can enhance its mechanical and electrochemical properties.

  • Enhanced Safety: Compared to highly volatile and flammable solvents like dimethyl carbonate, this compound's higher boiling point and flash point contribute to improved safety of electrochemical devices.

Experimental Protocols

The following sections provide detailed protocols for the preparation and electrochemical evaluation of this compound-based electrolytes.

Electrolyte Preparation

Objective: To prepare a 1 M solution of a lithium salt (e.g., LiPF₆ or LiTFSI) in this compound.

Materials:

  • This compound (VN), battery grade (≤ 20 ppm H₂O)

  • Lithium hexafluorophosphate (B91526) (LiPF₆) or Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade

  • Anhydrous co-solvent (e.g., ethylene carbonate, EC), if required

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Transfer the required volume of this compound and any co-solvent into a clean, dry volumetric flask inside the argon-filled glovebox.

  • Slowly add the pre-weighed lithium salt to the solvent while stirring continuously with a magnetic stirrer. The dissolution of LiPF₆ can be exothermic, so slow addition is recommended.

  • Continue stirring until the salt is completely dissolved. This may take several hours.

  • Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.

Electrolyte_Preparation_Workflow cluster_glovebox Inside Argon-filled Glovebox start Start transfer_solvent Transfer this compound (and co-solvent) to flask start->transfer_solvent add_salt Slowly add Lithium Salt transfer_solvent->add_salt stir Stir until dissolved add_salt->stir store Store in sealed container stir->store end End store->end CV_Workflow start Start assemble_cell Assemble 3-electrode cell in glovebox start->assemble_cell connect_potentiostat Connect to Potentiostat assemble_cell->connect_potentiostat set_parameters Set CV Parameters (Potential Range, Scan Rate) connect_potentiostat->set_parameters run_cv Run Cyclic Voltammetry set_parameters->run_cv analyze Analyze Voltammogram (Determine ESW) run_cv->analyze end End analyze->end Battery_Testing_Workflow start Start assemble_cell Assemble Coin Cell (Graphite || Li) start->assemble_cell rest_cell Rest Cell (Wetting) assemble_cell->rest_cell formation_cycles Formation Cycles (Low C-rate) rest_cell->formation_cycles cycling_tests Galvanostatic Cycling (Various C-rates) formation_cycles->cycling_tests analyze_data Analyze Performance Data (Capacity, Efficiency, Stability) cycling_tests->analyze_data end End analyze_data->end Li_Solvation cluster_VN1 cluster_VN2 cluster_VN3 cluster_VN4 Li Li⁺ VN1_N N Li->VN1_N Coordination VN2_N N Li->VN2_N VN3_N N Li->VN3_N VN4_N N Li->VN4_N VN1_C C₅H₉ VN1_N->VN1_C VN2_C C₅H₉ VN2_N->VN2_C VN3_C C₅H₉ VN3_N->VN3_C VN4_C C₅H₉ VN4_N->VN4_C SEI_Formation cluster_interface Electrode-Electrolyte Interface Electrolyte This compound Electrolyte (VN, Li⁺, Anion⁻) SEI Solid Electrolyte Interphase (SEI) (LiₓN-compounds, Li₂CO₃, etc.) Electrolyte->SEI Reduction at low potential Graphite Graphite Anode SEI->Graphite Passivates SEI->Graphite Intercalation Li_ion Li⁺ Li_ion->SEI Transport

References

The Versatility of Valeronitrile in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Valeronitrile, also known as pentanenitrile or butyl cyanide, is a versatile C5 chemical building block increasingly utilized as a key intermediate in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[1][2][3] Its reactive nitrile group can be readily converted into various functional groups, including amines, carboxylic acids, and heterocycles, making it an invaluable precursor for complex molecular architectures.[1][4] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of several notable pharmaceuticals: the antihypertensives Losartan and Irbesartan, the analgesic Methadone, and the anticonvulsant Valproic Acid.

Application Note 1: Synthesis of a Key Intermediate for Losartan

Losartan is a widely prescribed antihypertensive drug that functions as an angiotensin II receptor antagonist. A critical intermediate in its synthesis is 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde. This compound serves as the starting material for the construction of the 2-butylimidazole (B45925) core of this intermediate. The overall yield for this three-step process from this compound is approximately 69%.[1]

Synthetic Workflow

G This compound This compound Imidate_HCl Methyl pentanimidate hydrochloride This compound->Imidate_HCl 1. HCl, Methanol (B129727) Amidine Pentanamidine Imidate_HCl->Amidine 2. Ammonia (B1221849) Imidazole_ketone 2-Butyl-1H-imidazol-5(4H)-one Amidine->Imidazole_ketone 3. Dihydroxyacetone BCFI 2-Butyl-4-chloro-1H- imidazole-5-carbaldehyde Imidazole_ketone->BCFI 4. POCl3, DMF

Caption: Synthesis of the Losartan intermediate from this compound.

Quantitative Data for Synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1This compound, MethanolHydrogen chloride (gas)-10 to -515-18Not specified
2Methyl pentanimidate HClMethanolic ammonia20-303Not specified
3PentanamidineDihydroxyacetoneRefluxNot specifiedNot specified
42-Butyl-1H-imidazol-5(4H)-onePOCl₃, DMF, Toluene (B28343)100-1052~80-85
Overall This compound ~69 [1]
Experimental Protocol

Step 1: Synthesis of Methyl pentanimidate hydrochloride [5]

  • Charge a reaction vessel with this compound (100 g, 1.20 mol) and methanol (58 mL).

  • Cool the mixture to between -10 and -5 °C.

  • Slowly bubble dry hydrogen chloride gas through the solution for 15-18 hours, maintaining the temperature.

  • Add an additional 55 mL of methanol and stir for 60 minutes. The resulting product is methyl pentanimidate hydrochloride.

Step 2: Synthesis of Pentanamidine [5]

  • Transfer the methyl pentanimidate hydrochloride reaction mass to a methanolic ammonia solution (12-15 wt%).

  • Stir the mixture for 3 hours at 20-30 °C, maintaining a pH of 8-9.

  • Filter the precipitated ammonium (B1175870) chloride and wash with methanol.

  • Concentrate the filtrate under reduced pressure at a temperature not exceeding 90 °C to yield pentanamidine.

Step 3 & 4: Synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde [6]

  • The pentanamidine is condensed with dihydroxyacetone to form 2-butyl-1H-imidazol-5(4H)-one (details of this specific step are not fully described in the cited literature).

  • In a separate flask, add phosphorus oxychloride (25 g) to toluene (50 mL) and stir to dissolve.

  • Add 2-butyl-1H-imidazol-5(4H)-one (9.8 g, 0.07 mol) to the solution.

  • Heat the mixture to 100 °C and add DMF (12.8 g, 0.175 mol) dropwise.

  • Maintain the temperature at 100-105 °C for 2 hours.

  • After the reaction, pour the solution into 150 mL of ice water and adjust the pH to 1-2.

  • Filter and separate the organic phase. Dry the organic phase with anhydrous sodium sulfate.

  • Concentrate the solution and cool to -20 °C to crystallize the product, 2-butyl-4-chloro-5-formyl imidazole.

Losartan Signaling Pathway

Losartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor. This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Losartan Losartan Losartan->AT1_Receptor Blocks Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: Losartan blocks the AT1 receptor, inhibiting downstream effects.

Application Note 2: Synthesis of a Key Intermediate for Methadone

Methadone is a synthetic opioid used for pain management and opioid addiction treatment. A key intermediate in its synthesis is 4-dimethylamino-2,2-diphenylthis compound. This intermediate is synthesized via the alkylation of diphenylacetonitrile (B117805), a reaction where a this compound derivative is formed.

Synthetic Workflow

G cluster_0 Alkylation Reaction Diphenylacetonitrile Diphenylacetonitrile Methadone_nitrile 4-Dimethylamino-2,2-diphenylthis compound Diphenylacetonitrile->Methadone_nitrile Sodamide, DMF Chloropropane_deriv 1-Dimethylamino-2-chloropropane Chloropropane_deriv->Methadone_nitrile Sodamide, DMF

Caption: Synthesis of the methadone nitrile intermediate.

Quantitative Data for Synthesis of 4-Dimethylamino-2,2-diphenylthis compound

| Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Diphenylacetonitrile | Sodamide, DMF | Room Temp | 0.25 | Not specified | | 1-Dimethylamino-2-chloropropane | - | ~50 | 1.5 | ~45 (crystallized)[7]|

Experimental Protocol[7]
  • In a suitable reaction vessel, prepare a suspension of sodamide in DMF.

  • Add a solution of diphenylacetonitrile (6.0 g, 0.031 mol) in 8 mL of DMF to the suspension at room temperature.

  • Stir the mixture for 15 minutes.

  • Add 1-dimethylamino-2-chloropropane (4.1 g, 0.034 mol).

  • Heat the reaction mixture with stirring to approximately 50°C for 1.5 hours.

  • (Workup and purification are not detailed in the cited source but would typically involve quenching the reaction, extraction with an organic solvent, washing, drying, and crystallization or chromatography to isolate the product). A 45% yield of the crystallized product has been reported.[7]

Methadone Signaling Pathway

Methadone is a full agonist of the µ-opioid receptor. Its activation leads to analgesia but also to receptor desensitization and internalization, which is a mechanism implicated in the development of tolerance.

G Methadone Methadone Mu_Opioid_Receptor µ-Opioid Receptor Methadone->Mu_Opioid_Receptor Activates G_Protein Gi/o Protein Activation Mu_Opioid_Receptor->G_Protein Desensitization Receptor Desensitization & Internalization Mu_Opioid_Receptor->Desensitization Prolonged activation leads to Adenylate_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylate_Cyclase cAMP Decreased cAMP Adenylate_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Leads to

Caption: Methadone activates the µ-opioid receptor leading to analgesia.

Application Note 3: Synthesis of a Key Intermediate for Irbesartan

Irbesartan is another angiotensin II receptor antagonist used to treat high blood pressure. A formal synthesis of Irbesartan utilizes a (3+2) annulation reaction between an α-bromoamide and this compound to construct the core imidazolone (B8795221) structure.[8][9]

Synthetic Workflow

G cluster_0 (3+2) Annulation This compound This compound Imidazolone Imidazolone Intermediate This compound->Imidazolone Bromoamide α-Bromoamide Bromoamide->Imidazolone Irbesartan Irbesartan Imidazolone->Irbesartan Further Steps

Caption: Formal synthesis of Irbesartan via a this compound annulation.

Quantitative Data
Experimental Protocol

A detailed, step-by-step protocol for the (3+2) annulation of this compound with the specific α-bromoamide for the Irbesartan synthesis is not provided in the cited literature. However, the general transformation involves the reaction of the two components to yield the imidazolone intermediate, which is then carried forward to complete the synthesis of Irbesartan.[8]

Irbesartan Signaling Pathway

Similar to Losartan, Irbesartan blocks the AT1 receptor. Additionally, studies have shown that Irbesartan can inhibit the C1q-Wnt/β-catenin signaling pathway, which may contribute to its beneficial effects beyond blood pressure control.

G Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor C1q C1q AT1_Receptor->C1q Activates Irbesartan Irbesartan Irbesartan->AT1_Receptor Blocks Wnt_Beta_Catenin Wnt/β-catenin Pathway Irbesartan->Wnt_Beta_Catenin Inhibits C1q->Wnt_Beta_Catenin Activates Adverse_Remodeling Adverse Tissue Remodeling Wnt_Beta_Catenin->Adverse_Remodeling

Caption: Irbesartan blocks the AT1 receptor and inhibits Wnt signaling.

Application Note 4: Synthesis of Valproic Acid

Valproic acid is a widely used anticonvulsant and mood-stabilizing drug. It can be synthesized from its corresponding nitrile, 2-propylthis compound (B45190) (also known as 2-propylpentanenitrile), through hydrolysis.

Synthetic Workflow

G Propylthis compound 2-Propylthis compound Valproic_Acid Valproic Acid Propylthis compound->Valproic_Acid Acid or Base Hydrolysis

Caption: Synthesis of Valproic Acid via nitrile hydrolysis.

Quantitative Data for Nitrile Hydrolysis

| Reactant | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Propylthis compound | Aq. HCl or Aq. NaOH | Reflux | Variable | Generally High |

Experimental Protocol (General)
  • Charge a round-bottom flask with 2-propylthis compound.

  • Add an excess of an aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If basic hydrolysis was performed, acidify the mixture with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Valproic Acid.

  • Purify the product by distillation or recrystallization if necessary.

Valproic Acid Signaling Pathway

Valproic acid is a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, it leads to hyperacetylation of histones, which alters gene expression. One key target is the upregulation of the p21 gene, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest.

G Valproic_Acid Valproic Acid HDAC Histone Deacetylase (HDAC) Valproic_Acid->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Hyperacetylated Histones Histones->Acetylated_Histones Acetylation p21_Gene p21 Gene Promoter Acetylated_Histones->p21_Gene Allows transcription p21_Expression Increased p21 Expression p21_Gene->p21_Expression Cell_Cycle_Arrest Cell Cycle Arrest p21_Expression->Cell_Cycle_Arrest

Caption: Valproic acid inhibits HDAC, leading to p21 expression.

This compound and its derivatives are demonstrably valuable and versatile intermediates in the synthesis of a diverse range of pharmaceuticals. The protocols and pathways outlined in these application notes highlight the fundamental role of this C5 building block in constructing complex APIs, from antihypertensives to anticonvulsants. The continued exploration of reactions involving this compound is likely to lead to the development of novel and efficient synthetic routes to important therapeutic agents.

References

Application Notes and Protocols for the Hydrolysis of Valeronitrile to Valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a reliable route to carboxylic acids. Valeronitrile (pentanenitrile), an aliphatic nitrile, can be efficiently converted to valeric acid (pentanoic acid), a valuable building block in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. This document provides detailed application notes and experimental protocols for the hydrolysis of this compound to valeric acid under various catalytic conditions, including acid-catalyzed, base-catalyzed, and supercritical water hydrolysis.

Reaction Overview

The conversion of this compound to valeric acid involves the hydrolysis of the carbon-nitrogen triple bond. This process typically occurs in two stages: the initial hydrolysis of the nitrile to a valeramide intermediate, followed by the hydrolysis of the amide to valeric acid and ammonia.[1] The overall reaction can be catalyzed by acids or bases, or it can be carried out under high-temperature and high-pressure conditions in supercritical water.[1][2]

Signaling Pathways and Logical Relationships

The hydrolysis of this compound can be broadly categorized into three main pathways, each with distinct mechanisms and experimental considerations.

G Hydrolysis Pathways of this compound cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis cluster_supercritical Supercritical Water Hydrolysis This compound This compound ProtonatedNitrile Protonated Nitrile This compound->ProtonatedNitrile + H+ ImidicAcid Imidic Acid Intermediate This compound->ImidicAcid + OH- SCW Supercritical Water (High T, High P) This compound->SCW Reactant ValericAcid ValericAcid AmideIntermediate_A Valeramide Intermediate ProtonatedNitrile->AmideIntermediate_A + H2O - H+ AmideIntermediate_A->ValericAcid + H2O, H+ - NH4+ AmideIntermediate_B Valeramide Intermediate ImidicAcid->AmideIntermediate_B Tautomerization CarboxylateSalt Valerate Salt AmideIntermediate_B->CarboxylateSalt + OH- - NH3 CarboxylateSalt->ValericAcid + H3O+ SCW->ValericAcid Direct Conversion G Workflow for Base-Catalyzed Hydrolysis of this compound A 1. Dissolve NaOH in Water B 2. Add this compound A->B C 3. Reflux for 90 min B->C D 4. Cool and Dilute with Water C->D E 5. Acidify with H2SO4 D->E F 6. Separate Organic Layer E->F G 7. Wash with Water F->G H 8. Dry with Na2SO4 G->H I 9. Purify by Distillation H->I J Valeric Acid I->J G Mechanism of Acid-Catalyzed Nitrile Hydrolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N+-H Nitrile->ProtonatedNitrile H+ Adduct1 R-C(OH2+)=NH ProtonatedNitrile->Adduct1 +H2O Water H2O ImidicAcid R-C(OH)=NH Adduct1->ImidicAcid -H+ ProtonatedAmide R-C(OH)=NH2+ ImidicAcid->ProtonatedAmide +H+ Amide R-C(=O)-NH2 ProtonatedAmide->Amide -H+ ProtonatedAmide2 R-C(=O+H)-NH2 Amide->ProtonatedAmide2 +H+ Tetrahedral1 R-C(OH)(O+H2)-NH2 ProtonatedAmide2->Tetrahedral1 +H2O Tetrahedral2 R-C(OH)2-NH3+ Tetrahedral1->Tetrahedral2 Proton Transfer CarboxylicAcid R-C(=O)-OH Tetrahedral2->CarboxylicAcid -NH3 Ammonium NH4+ CarboxylicAcid->CarboxylicAcid G Mechanism of Base-Catalyzed Nitrile Hydrolysis Nitrile R-C≡N Adduct1 R-C(O-)=N- Nitrile->Adduct1 +OH- Hydroxide OH- Imidate R-C(O-)=NH Adduct1->Imidate +H2O -OH- Amide R-C(=O)-NH2 Imidate->Amide Tautomerization Tetrahedral1 R-C(O-)(OH)-NH2 Amide->Tetrahedral1 +OH- Carboxylate R-C(=O)-O- Tetrahedral1->Carboxylate -NH2- Ammonia NH3 CarboxylicAcid R-C(=O)-OH Carboxylate->CarboxylicAcid +H3O+

References

Application Notes and Protocols: Reduction of Valeronitrile to Pentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical reduction of valeronitrile to pentylamine, a primary amine of significant interest in organic synthesis and drug development. The protocols described herein focus on two primary methodologies: catalytic hydrogenation and reduction using lithium aluminum hydride (LiAlH4). This guide includes comprehensive experimental procedures, quantitative data on reaction parameters and yields, and safety precautions. Diagrams illustrating the reaction pathway and experimental workflows are provided to ensure clarity and reproducibility.

Introduction

The conversion of nitriles to primary amines is a fundamental transformation in organic chemistry. Pentylamine, also known as n-amylamine, serves as a versatile building block in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. The reduction of this compound is a common and effective route to obtain this key intermediate. This document outlines two robust and widely used methods for this conversion, providing researchers with the necessary details to perform these reactions efficiently and safely.

Reaction Overview

The overall transformation involves the reduction of the carbon-nitrogen triple bond in this compound to a primary amine. This is typically achieved by the addition of four hydrogen atoms across the nitrile group.

General Reaction Scheme:

Two principal methods for this reduction are detailed:

  • Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Raney® Nickel or Palladium on Carbon (Pd/C). It is a scalable and industrially viable method.

  • Lithium Aluminum Hydride (LiAlH4) Reduction: This approach utilizes a powerful chemical reducing agent. It is highly effective, particularly for smaller-scale laboratory syntheses.[1][2][3]

Quantitative Data Summary

The choice of reduction method can significantly impact the reaction yield, purity, and conditions required. The following table summarizes typical quantitative data for the reduction of this compound to pentylamine.

MethodCatalyst/ReagentSolventTemperature (°C)Pressure (psi)Reaction Time (h)Typical Yield (%)Purity (%)Reference
Catalytic Hydrogenation Raney® NickelMethanol / Ethanol80 - 10050 - 1002 - 485 - 95>98[4]
10% Pd/CEthanol25 - 50503 - 690 - 98>99[5]
LiAlH4 Reduction LiAlH4Diethyl ether / THF0 - 35N/A2 - 480 - 90>97[3][6]

Note: Yields and purity are highly dependent on the specific reaction conditions, quality of reagents, and purification methods.

Experimental Protocols

Method 1: Catalytic Hydrogenation using Raney® Nickel

This protocol describes the reduction of this compound using hydrogen gas and a Raney® Nickel catalyst. Raney® Nickel is a fine-grained, porous nickel catalyst.[4]

Materials:

  • This compound (1.0 eq)

  • Raney® Nickel (5-10% by weight of this compound)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas (H2)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Preparation: In a suitable high-pressure reaction vessel, add this compound and the solvent (methanol or ethanol).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney® Nickel catalyst to the reaction mixture. Caution: Raney® Nickel is pyrophoric and must be handled with care, typically as a slurry in water or ethanol.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with the solvent used in the reaction. Caution: The filter cake may be pyrophoric and should be kept wet and disposed of properly.

  • Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting crude pentylamine can be purified by distillation.

Method 2: Lithium Aluminum Hydride (LiAlH4) Reduction

This protocol details the reduction of this compound using the potent reducing agent, lithium aluminum hydride.[3][6] This reaction should be conducted under strictly anhydrous conditions.

Materials:

  • This compound (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH4) (1.0 - 1.5 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (solvent)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Distilled water

  • 15% Sodium hydroxide (B78521) (NaOH) solution

  • Round-bottom flask, reflux condenser, dropping funnel

  • Ice bath

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere.

  • Reagent Preparation: In the flask, prepare a suspension of LiAlH4 in the anhydrous solvent (diethyl ether or THF). Cool the suspension to 0 °C using an ice bath.

  • Addition of this compound: Dissolve this compound in the anhydrous solvent and add it dropwise to the LiAlH4 suspension via the dropping funnel. Control the addition rate to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be gently refluxed to ensure completion.

  • Quenching (Fieser work-up): Cool the reaction mixture back to 0 °C. Carefully and slowly add the following reagents sequentially and dropwise with vigorous stirring:

    • 'x' mL of water (where 'x' is the mass of LiAlH4 in grams)

    • 'x' mL of 15% NaOH solution

    • '3x' mL of water This procedure is designed to produce a granular precipitate that is easy to filter.[3]

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 15-30 minutes. Filter the granular precipitate and wash it thoroughly with the solvent.

  • Drying and Purification: Combine the filtrate and the solvent washes. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator. The crude pentylamine can then be purified by distillation.

Visualizations

Signaling Pathway

cluster_main Reduction of this compound to Pentylamine cluster_h2 Catalytic Hydrogenation cluster_lah LiAlH4 Reduction This compound This compound CH3(CH2)3C≡N Catalyst Raney® Ni or Pd/C + H2 This compound->Catalyst LAH 1. LiAlH4 2. H2O work-up This compound->LAH Pentylamine Pentylamine CH3(CH2)3CH2NH2 Catalyst->Pentylamine H2 addition LAH->Pentylamine Hydride addition & Protonation

Caption: Reaction pathways for the synthesis of pentylamine from this compound.

Experimental Workflow: Catalytic Hydrogenation

cluster_workflow Workflow: Catalytic Hydrogenation A 1. Charge Reactor This compound + Solvent B 2. Add Catalyst Raney® Nickel (inert atm.) A->B C 3. Hydrogenate Pressurize with H2 & Heat B->C D 4. Reaction Monitoring Monitor H2 uptake C->D E 5. Cool & Vent Cool to RT, vent H2 D->E F 6. Filter Remove catalyst (Celite®) E->F G 7. Concentrate Rotary Evaporation F->G H 8. Purify Distillation G->H I Product Pentylamine H->I

Caption: Experimental workflow for catalytic hydrogenation of this compound.

Experimental Workflow: LiAlH4 Reduction

cluster_workflow Workflow: LiAlH4 Reduction A 1. Setup Anhydrous Apparatus N2/Ar atmosphere B 2. Prepare LiAlH4 Suspension Cool to 0 °C A->B C 3. Add this compound Solution Dropwise, < 10 °C B->C D 4. Reaction Warm to RT, stir C->D E 5. Quench Reaction Cool to 0 °C, add H2O, NaOH, H2O D->E F 6. Filter Precipitate E->F G 7. Dry Organic Layer Anhydrous Na2SO4 F->G H 8. Concentrate Rotary Evaporation G->H I 9. Purify Distillation H->I J Product Pentylamine I->J

Caption: Experimental workflow for the LiAlH4 reduction of this compound.

Safety Considerations

  • This compound: Toxic if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Raney® Nickel: Pyrophoric catalyst, especially when dry. Always handle under an inert atmosphere or as a slurry. The filter cake after the reaction can also be pyrophoric and should be kept wet.

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Use in a well-ventilated area, away from ignition sources.

  • Lithium Aluminum Hydride (LiAlH4): Reacts violently with water and other protic solvents to release flammable hydrogen gas.[7] All glassware must be thoroughly dried, and anhydrous solvents must be used. The quenching process must be performed slowly and with extreme caution, especially on a large scale. Wear appropriate PPE and have a fire extinguisher rated for metal fires (Class D) readily available.

  • Pentylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

Conclusion

The reduction of this compound to pentylamine can be effectively achieved through both catalytic hydrogenation and LiAlH4 reduction. The choice of method will depend on the scale of the synthesis, available equipment, and safety considerations. Catalytic hydrogenation is generally preferred for larger-scale and industrial applications due to its cost-effectiveness and safety profile. LiAlH4 reduction is a powerful and reliable method for laboratory-scale synthesis, providing good yields of the desired primary amine. Careful adherence to the detailed protocols and safety precautions outlined in this document is crucial for the successful and safe execution of these important chemical transformations.

References

Application Notes and Protocols for Grignard Reaction with Valeronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Grignard reaction for the synthesis of ketones, specifically focusing on the reaction of valeronitrile with a Grignard reagent. The protocol details the synthesis of 3-heptanone (B90015) through the nucleophilic addition of ethylmagnesium bromide to this compound, followed by acidic hydrolysis of the intermediate imine. The Grignard reaction is a powerful tool for carbon-carbon bond formation, offering a versatile method for the synthesis of various carbonyl compounds crucial in medicinal chemistry and drug development.[1][2] This protocol outlines the necessary reagents, equipment, safety precautions, and a step-by-step procedure for the successful execution of this transformation, along with expected yields based on reactions with similar aliphatic nitriles.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon atom. The reaction of a Grignard reagent with a nitrile provides a reliable route to the synthesis of ketones.[2] This process involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming a magnesium salt of an imine. Subsequent hydrolysis of this intermediate in an acidic workup yields the desired ketone.[3] A key advantage of this method is that the imine intermediate is stable under the reaction conditions and does not react further with the Grignard reagent, thus preventing the formation of tertiary alcohol byproducts.[3]

This application note provides a detailed protocol for the synthesis of 3-heptanone from this compound and ethylmagnesium bromide.

Data Presentation

The yield of ketones from the Grignard reaction with aliphatic nitriles is typically moderate to good. The following table summarizes representative yields for the reaction of Grignard reagents with aliphatic nitriles, providing an expected range for the synthesis of 3-heptanone from this compound.

Grignard ReagentAliphatic NitrileProduct KetoneReported Yield (%)
Ethylmagnesium bromideThis compound3-Heptanone59-97 (expected)
Allylmagnesium bromideVarious aliphatic nitrilesCorresponding β,γ-unsaturated ketones59-97[4]

Experimental Protocols

Materials and Equipment
  • Reagents:

    • This compound (pentanenitrile)

    • Ethylmagnesium bromide (solution in diethyl ether or THF)

    • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

    • Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Equipment:

    • Round-bottom flask, three-necked

    • Dropping funnel

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Inert gas supply (nitrogen or argon) with manifold

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Safety Precautions
  • Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be conducted under a dry, inert atmosphere (nitrogen or argon).

  • Anhydrous solvents like diethyl ether and THF are extremely flammable. Ensure no open flames or spark sources are present.

  • The reaction can be exothermic. Use an ice bath to control the temperature, especially during the addition of the Grignard reagent.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and gloves.

  • The quenching and work-up steps involving acid are also exothermic and should be performed with caution in a fume hood.

Reaction Procedure
  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inlet for inert gas.

    • Flame-dry all glassware under vacuum or oven-dry it prior to assembly to ensure anhydrous conditions.

    • Maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Reaction Execution:

    • To the reaction flask, add this compound dissolved in anhydrous diethyl ether (or THF).

    • Cool the flask in an ice-water bath.

    • Slowly add the ethylmagnesium bromide solution from the dropping funnel to the stirred solution of this compound over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice-water bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 3 M hydrochloric acid. This step is exothermic and will generate gas.

    • Continue adding the acid until the aqueous layer is acidic and all magnesium salts have dissolved.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude 3-heptanone can be purified by distillation.

Visualizations

Grignard Reaction Workflow

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product reagents This compound & Anhydrous Ether addition Slow Addition at 0-10°C reagents->addition grignard Ethylmagnesium Bromide Solution grignard->addition stir Stir at Room Temperature addition->stir quench Acidic Quench (HCl) stir->quench extract Extraction with Ether quench->extract wash Wash & Dry extract->wash purify Distillation wash->purify product 3-Heptanone purify->product

Caption: Experimental workflow for the synthesis of 3-heptanone.

Grignard Reaction with this compound: Signaling Pathway

Grignard_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound (CH3(CH2)3C≡N) Imine_Salt Imine Magnesium Salt This compound->Imine_Salt Nucleophilic Attack EtMgBr Ethylmagnesium Bromide (CH3CH2MgBr) EtMgBr->Imine_Salt Imine Imine Imine_Salt->Imine Protonation (H3O+) Heptanone 3-Heptanone Imine->Heptanone Hydrolysis

Caption: Reaction pathway for the Grignard synthesis of 3-heptanone.

References

Valeronitrile: A Promising Electrolyte Component for Advanced Battery Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of valeronitrile (VN) as a high-performance electrolyte component for next-generation batteries. This compound, a linear nitrile, is gaining significant attention for its potential to enhance battery performance, particularly under extreme temperature conditions, due to its favorable physicochemical properties. This application note summarizes key performance data, outlines detailed experimental protocols, and provides visualizations to aid in the understanding and implementation of this compound-based electrolytes in battery research and development.

Introduction to this compound in Battery Electrolytes

Conventional carbonate-based electrolytes used in lithium-ion batteries (LIBs) face challenges at both low and high temperatures, limiting battery performance and safety. Nitrile-based solvents, such as this compound, offer a compelling alternative due to their wide liquid range, high dielectric constant, and ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces. This compound, with its five-carbon chain, strikes a balance between ionic conductivity and viscosity, making it a promising candidate for enhancing the performance of both lithium-ion and emerging sodium-ion batteries (SIBs).

Physicochemical and Electrochemical Properties

This compound-based electrolytes exhibit distinct properties compared to their carbonate counterparts. These properties are crucial for determining their suitability and performance in various battery systems.

Table 1: Physicochemical Properties of this compound-Based Electrolytes vs. Conventional Carbonate Electrolytes

PropertyThis compound (VN)-Based ElectrolyteConventional Carbonate Electrolyte (e.g., EC/DMC)
Ionic Conductivity High, especially at low temperatures. For example, a VN-based electrolyte can exhibit an ionic conductivity of 1.585 mS/cm at -50 °C.[1]Lower at sub-zero temperatures, leading to poor performance.
Viscosity Generally higher than linear carbonates but lower than cyclic carbonates. This property is temperature-dependent.A mixture of low viscosity linear carbonates and high viscosity cyclic carbonates is used to optimize performance.
Electrochemical Stability Window (ESW) Wide, generally up to ~5.0 V vs. Li+/Li, making it suitable for high-voltage cathodes.Typically around 4.2-4.5 V vs. Li+/Li.
Boiling Point ~140 °CVaries depending on the specific carbonate mixture.
Freezing Point ~ -96 °CEthylene Carbonate (EC) has a high freezing point (~36 °C).

Performance in Lithium-Ion Batteries

This compound has demonstrated significant advantages in LIBs, particularly in enabling wide-temperature operation and high-rate capability.

Table 2: Performance Data of this compound-Based Electrolytes in Lithium-Ion Batteries

Performance MetricThis compound (VN)-Based Electrolyte Performance
High-Rate Capability Graphite
High-Temperature Cycling Stable cycling performance at a 3C rate at 55 °C has been demonstrated.[1]
Low-Temperature Performance Pouch cells retained 75.52% and 65.12% of their room temperature capacity at -40 °C and -50 °C, respectively.[1]
Coulombic Efficiency (CE) High CE is maintained over cycling, indicating a stable SEI.

The improved performance is largely attributed to the formation of a robust and stable SEI layer on the anode, which is facilitated by the molecular structure of this compound.[1]

Performance in Sodium-Ion Batteries (SIBs)

The application of this compound in SIBs is an emerging area of research. While specific performance data for this compound-based electrolytes in SIBs is still limited in publicly available literature, the favorable properties of nitriles, such as their wide electrochemical stability window and potential to form a stable SEI on sodium metal or hard carbon anodes, make them promising candidates for this battery chemistry. Research on other nitrile-based electrolytes for SIBs has shown promising results in terms of cycling stability and rate capability, suggesting a strong potential for this compound as well.

Experimental Protocols

The following protocols provide a general framework for the preparation and evaluation of this compound-based electrolytes. All procedures involving battery materials should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

This compound Purification

For high-purity battery-grade electrolytes, commercial this compound may require further purification.

Protocol 1: this compound Purification

  • Initial Drying: Stir commercial this compound (≥99%) over calcium hydride (CaH₂) for 24-48 hours to remove residual water.

  • Vacuum Distillation: Decant the dried this compound and perform vacuum distillation to separate it from CaH₂ and other non-volatile impurities.

  • Molecular Sieve Treatment: Store the distilled this compound over activated 3Å molecular sieves for at least 48 hours to ensure a final low water content (<10 ppm).

  • Storage: Store the purified this compound in a sealed container inside an argon-filled glovebox.

Electrolyte Formulation

Protocol 2: Preparation of 1 M LiPF₆ in this compound

  • Solvent Preparation: Transfer the required volume of purified this compound into a clean, dry beaker inside the glovebox.

  • Salt Addition: Slowly add the calculated mass of lithium hexafluorophosphate (B91526) (LiPF₆, battery grade) to the this compound while stirring with a magnetic stir bar. The addition should be gradual to prevent any localized heating.

  • Dissolution: Continue stirring the mixture at room temperature until the LiPF₆ is completely dissolved. This may take several hours.

  • Storage: Store the prepared electrolyte in a sealed, dark container inside the glovebox.

Coin Cell Assembly

Protocol 3: CR2032 Coin Cell Assembly for Electrochemical Testing

  • Electrode and Separator Preparation: Dry the cathode (e.g., LiNi₀.₅Co₀.₂Mn₀.₃O₂ - NCM523) and anode (e.g., graphite) discs, and the separator (e.g., Celgard 2325) in a vacuum oven at an appropriate temperature (e.g., 120 °C for electrodes, 60 °C for separator) for at least 12 hours before transferring them into the glovebox.

  • Assembly Stack: Place the following components in the center of the negative cap of the CR2032 coin cell in the following order:

    • Anode disc

    • One to two drops of the this compound-based electrolyte onto the anode.

    • Separator disc

    • Saturate the separator with a few more drops of the electrolyte.

    • Cathode disc

    • Spacer disc

    • Spring

  • Sealing: Place the positive cap on top of the assembly and transfer the cell to a coin cell crimper. Apply pressure to seal the cell.

  • Resting: Allow the assembled cell to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes and separator.

Electrochemical Measurements

Protocol 4: Evaluation of Electrochemical Performance

  • Formation Cycles: Perform initial charge-discharge cycles at a low C-rate (e.g., C/20 or C/10) to form a stable SEI layer.

  • Cycling Performance: Cycle the cell at various C-rates (e.g., from C/5 to 10C) to evaluate rate capability and long-term cycling stability.

  • Electrochemical Stability Window (ESW) Measurement: Use linear sweep voltammetry (LSV) with a three-electrode setup (e.g., Li metal as reference and counter electrodes, and a glassy carbon or platinum working electrode) to determine the oxidative and reductive stability limits of the electrolyte.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships related to the use of this compound in battery electrolytes.

Electrolyte_Preparation_Workflow cluster_purification This compound Purification cluster_formulation Electrolyte Formulation (in Glovebox) Start Start Drying Dry VN over CaH₂ Start->Drying Distillation Vacuum Distillation Drying->Distillation Sieves Store over 3Å Molecular Sieves Distillation->Sieves Purified_VN Purified this compound Sieves->Purified_VN Add_Salt Slowly add LiPF₆ to Purified VN Purified_VN->Add_Salt Stir Stir until dissolved Add_Salt->Stir Final_Electrolyte 1M LiPF₆ in VN Electrolyte Stir->Final_Electrolyte

Caption: Workflow for the purification of this compound and formulation of a 1M LiPF₆ electrolyte.

Coin_Cell_Assembly cluster_prep Preparation (in Glovebox) cluster_assembly Assembly Stack cluster_final Final Steps Electrodes Dried Electrodes (Anode & Cathode) Neg_Case Negative Case Separator Dried Separator Electrolyte VN-based Electrolyte Anode Anode Neg_Case->Anode Add_Elyte1 Add Electrolyte Anode->Add_Elyte1 Sep Separator Add_Elyte1->Sep Add_Elyte2 Add Electrolyte Sep->Add_Elyte2 Cathode Cathode Add_Elyte2->Cathode Spacer Spacer Cathode->Spacer Spring Spring Spacer->Spring Pos_Case Positive Case Spring->Pos_Case Crimp Crimp Cell Pos_Case->Crimp Rest Rest Cell (≥12h) Crimp->Rest Test Electrochemical Testing Rest->Test

Caption: Step-by-step workflow for the assembly of a CR2032 coin cell with a this compound-based electrolyte.

Valeronitrile_Advantages cluster_properties Key Properties cluster_benefits Performance Benefits VN This compound (VN) Electrolyte Wide_Liquid_Range Wide Liquid Range VN->Wide_Liquid_Range High_Conductivity High Ionic Conductivity at Low Temp. VN->High_Conductivity Wide_ESW Wide Electrochemical Stability Window VN->Wide_ESW Stable_SEI Forms Stable SEI VN->Stable_SEI Wide_Temp Wide Temperature Operation Wide_Liquid_Range->Wide_Temp High_Conductivity->Wide_Temp High_Rate High Rate Capability High_Conductivity->High_Rate High_Voltage Compatibility with High-Voltage Cathodes Wide_ESW->High_Voltage Long_Cycle Improved Cycle Life Stable_SEI->Long_Cycle

Caption: Logical relationship between the properties of this compound electrolytes and their performance benefits in batteries.

Conclusion

This compound is a highly promising solvent for advanced battery electrolytes, offering significant improvements in performance, particularly for applications requiring wide-temperature operation and high-rate capabilities. The protocols and data presented in this application note provide a foundation for researchers to explore and optimize this compound-based electrolytes for next-generation energy storage devices. Further research into its application in sodium-ion batteries is warranted and expected to yield significant advancements in the field.

References

Application Notes & Protocols for the Purification of Research-Grade Valeronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of commercial valeronitrile to a research-grade quality, suitable for sensitive applications in organic synthesis and drug development. The described methods focus on the removal of common impurities through chemical washing and fractional distillation. Additionally, protocols for the validation of purity using Gas Chromatography with Flame Ionization Detection (GC-FID) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided.

Introduction

This compound (pentanenitrile) is a versatile building block in organic synthesis, often used as a precursor for amines, carboxylic acids, and other nitrogen-containing heterocycles. Commercial grades of this compound may contain impurities stemming from its synthesis, such as unreacted starting materials, byproducts, and water. For applications requiring high purity, such as in pharmaceutical research and development, these impurities must be removed. This document outlines a robust procedure for the purification of this compound to ≥99.5% purity.

Potential Impurities in Commercial this compound

The impurity profile of commercial this compound can vary depending on the synthetic route employed in its manufacture. Common synthesis methods include the reaction of 1-halobutanes with cyanide salts or the dehydration of valeramide.[1] Potential impurities may include:

  • Water: A common impurity that can interfere with moisture-sensitive reactions.

  • Unreacted Starting Materials: Such as 1-chlorobutane (B31608) or 1-bromobutane.

  • Byproducts of Synthesis: Including isonitriles, valeramide (if from dehydration route), and products of side reactions.

  • Acids or Bases: Residual catalysts or reagents from the synthesis.

  • Other Organic Volatiles: Solvents used during the synthesis and workup.

This compound is also listed as a potential impurity in the synthesis of Valproic Acid (Valproic Acid EP Impurity H), highlighting the need for its careful control in pharmaceutical applications.[2][3]

Purification Workflow

The purification of this compound to research-grade involves a multi-step process designed to remove a broad range of impurities. The general workflow is as follows:

PurificationWorkflow Start Commercial this compound Wash_HCl Wash with conc. HCl Start->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO3 Wash_HCl->Wash_NaHCO3 Drying Dry with MgSO4 Wash_NaHCO3->Drying Distillation Fractional Distillation (from P2O5) Drying->Distillation Purity_Analysis Purity Analysis (GC-FID, NMR) Distillation->Purity_Analysis Final_Product Research-Grade This compound (≥99.5%) Purity_Analysis->Final_Product

Caption: Experimental workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Chemical Washing and Drying of this compound

This protocol describes the removal of acidic, basic, and water-soluble impurities from crude this compound.

Materials:

  • Crude this compound

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

Procedure:

  • Place the crude this compound in a separatory funnel.

  • Add half its volume of concentrated HCl and shake vigorously for 2-3 minutes. Caution: This should be performed in a fume hood as the reaction may be exothermic and release fumes.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Repeat the HCl wash.

  • Wash the organic layer with half its volume of saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Swirl gently at first to avoid excessive gas evolution, then shake vigorously.

  • Discard the lower aqueous layer.

  • Transfer the this compound to a clean, dry Erlenmeyer flask.

  • Add anhydrous MgSO₄ in portions with swirling until some of the drying agent no longer clumps together.

  • Stopper the flask and allow it to stand for at least 1 hour to ensure complete drying.

  • Filter the dried this compound into a dry round-bottom flask suitable for distillation.

Protocol 2: Fractional Distillation of this compound

This protocol details the final purification step to separate this compound from non-volatile impurities and other volatile components with different boiling points.

Materials:

  • Dried this compound

  • Phosphorus Pentoxide (P₂O₅) - Caution: P₂O₅ is a powerful dehydrating agent and is corrosive. Handle with care.

  • Fractional distillation apparatus (including a fractionating column, condenser, and collection flasks)

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Thermometer

Procedure:

  • To the round-bottom flask containing the dried this compound, add a small amount of P₂O₅ (approximately 1-2 g per 100 mL of nitrile) to act as a final drying agent during distillation.

  • Add boiling chips or a magnetic stir bar.

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are well-sealed.

  • Begin heating the distillation flask gently.

  • Collect any initial low-boiling fractions that distill below the expected boiling point of this compound.

  • Carefully collect the main fraction at a constant temperature, corresponding to the boiling point of this compound (139-141 °C at atmospheric pressure).

  • Stop the distillation before the flask goes to dryness to avoid the formation of potentially explosive residues.

  • Transfer the purified this compound to a clean, dry, and labeled storage bottle.

Protocol 3: Purity Analysis by Gas Chromatography (GC-FID)

This protocol provides a method for the quantitative analysis of purified this compound to determine its purity.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: Agilent J&W DB-WAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Inject the sample into the GC-FID system.

  • Record the chromatogram.

  • Identify the peak corresponding to this compound based on its retention time.

  • Calculate the purity by the area percent method, assuming all components have a similar response factor with the FID.

    Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Protocol 4: Purity Assessment by ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy can be used to confirm the identity of the purified product and to detect the presence of proton- or carbon-containing impurities.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher field strength

  • Solvent: Chloroform-d (CDCl₃)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Procedure:

  • Prepare an NMR sample by dissolving a small amount of the purified this compound in CDCl₃.

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the spectra for the characteristic signals of this compound and the absence of significant impurity peaks.

Expected Chemical Shifts (δ) in CDCl₃:

  • ¹H NMR:

    • ~2.3 ppm (triplet, 2H, -CH₂-CN)

    • ~1.6 ppm (multiplet, 2H, -CH₂-CH₂-CN)

    • ~1.4 ppm (multiplet, 2H, CH₃-CH₂-)

    • ~0.9 ppm (triplet, 3H, CH₃-)

  • ¹³C NMR: [1][4][5]

    • ~119.5 ppm (-CN)

    • ~28.0 ppm (-CH₂-CH₂-CN)

    • ~22.0 ppm (CH₃-CH₂-)

    • ~19.0 ppm (-CH₂-CN)

    • ~13.5 ppm (CH₃-)

Data Presentation

The following table summarizes the expected physical and analytical data for this compound before and after purification.

ParameterCrude this compound (Typical)Research-Grade this compound (Expected)
Appearance Colorless to pale yellow liquidClear, colorless liquid
Purity (by GC-FID) 95-98%≥99.5%
Water Content Variable<0.05%
Boiling Point Broad range (e.g., 135-145 °C)139-141 °C
Refractive Index (n²⁰/D) Variable~1.397

Signaling Pathways and Logical Relationships

The purification process is based on the chemical and physical properties of this compound and its potential impurities. The logic behind the purification steps is illustrated in the diagram below.

PurificationLogic cluster_impurities Impurity Types in Crude this compound cluster_steps Purification Steps Acidic_Imp Acidic Impurities Wash_NaHCO3_Step NaHCO3 Wash Acidic_Imp->Wash_NaHCO3_Step Neutralized to water-soluble salts Basic_Imp Basic Impurities (e.g., amides) Wash_HCl_Step HCl Wash Basic_Imp->Wash_HCl_Step Reacts to form water-soluble salts Water Water Drying_Step Drying (MgSO4) Water->Drying_Step Removed Volatile_Imp Other Volatile Organics Distillation_Step Fractional Distillation Volatile_Imp->Distillation_Step Separated by boiling point NonVolatile_Imp Non-Volatile Impurities NonVolatile_Imp->Distillation_Step Remain in distillation pot Wash_HCl_Step->Acidic_Imp Introduces acid

Caption: Logical relationships in the this compound purification process.

By following these detailed protocols and understanding the rationale behind each step, researchers can consistently produce high-purity, research-grade this compound for their scientific endeavors.

References

Application Notes and Protocols for the Laboratory Synthesis of Valeronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two common and effective laboratory-scale methods for the synthesis of valeronitrile (pentanenitrile), a valuable intermediate in organic synthesis. The protocols described are nucleophilic substitution of an alkyl halide and dehydration of a primary amide.

Method 1: Synthesis of this compound via Nucleophilic Substitution

This method involves the reaction of a 1-haloalkane with a cyanide salt. Two variations are presented, utilizing either 1-chlorobutane (B31608) or 1-bromobutane (B133212) as the starting material. The reaction proceeds via an SN2 mechanism.

Protocol 1A: From 1-Chlorobutane and Sodium Cyanide in Dimethyl Sulfoxide (B87167) (DMSO)

This protocol is adapted from a high-yield procedure and is particularly effective due to the properties of DMSO as a polar aprotic solvent which enhances the nucleophilicity of the cyanide ion.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, prepare a suspension of sodium cyanide (5.5 moles) in dimethyl sulfoxide (475 ml).

  • Reactant Addition: Heat the stirred suspension to a temperature of 120-125 °C.

  • Reaction: Slowly add 1-chlorobutane (5 moles) to the heated suspension.

  • Reaction Completion: After the addition is complete, continue heating the mixture. The reaction is complete when the pot temperature rises to 140 °C and refluxing ceases.

  • Work-up: Cool the reaction mixture and pour it into a large volume of water.

  • Extraction: Extract the aqueous mixture with diethyl ether or chloroform.

  • Washing: Wash the combined organic extracts with saturated aqueous sodium chloride solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) or calcium chloride.

  • Purification: Filter off the drying agent and remove the solvent by distillation. The crude this compound is then purified by fractional distillation.

Protocol 1B: From 1-Bromobutane and Sodium Cyanide in Aqueous Methanol (B129727)

This protocol, adapted from Vogel's textbook of practical organic chemistry, utilizes a more common solvent system and is a classic example of nitrile synthesis.[2]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 19.5 g of sodium cyanide in 25 ml of water.

  • Reaction Setup: To a separate round-bottom flask, add 50 g of 1-bromobutane and 60 ml of methanol. Equip the flask with a reflux condenser.

  • Reaction: Add the 1-bromobutane solution to the sodium cyanide solution. Heat the mixture to a gentle reflux and maintain for 8 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide.

  • Solvent Removal: Remove the excess methanol from the filtrate by simple distillation.

  • Purification: Add approximately 125 ml of water to the residue and perform a steam distillation. The this compound will co-distill with the water.

  • Isolation: Separate the organic layer (this compound) from the aqueous layer in the distillate using a separatory funnel.

  • Drying: Dry the isolated this compound over anhydrous sodium sulfate.

  • Final Purification: The product can be further purified by fractional distillation.

Quantitative Data for Nucleophilic Substitution Methods
ParameterProtocol 1A (from 1-Chlorobutane)Protocol 1B (from 1-Bromobutane)
Starting Material 1-Chlorobutane1-Bromobutane
Reagents Sodium Cyanide, Dimethyl SulfoxideSodium Cyanide, Methanol, Water
Reaction Temperature 120-140 °CReflux
Reaction Time Not specified, until reflux ceases8 hours[2]
Reported Yield 94%[1]Not explicitly stated
Purity High after distillationHigh after distillation

Method 2: Synthesis of this compound via Dehydration of Valeramide

This method involves the removal of a molecule of water from valeramide using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), to form the corresponding nitrile.[3][4] This is a general and effective method for the synthesis of nitriles from primary amides.[5][6]

Protocol 2: Dehydration of Valeramide using Phosphorus Pentoxide (P₂O₅)

This protocol is a general procedure adapted from the synthesis of other nitriles from their corresponding amides using phosphorus pentoxide.

Experimental Protocol:

  • Reactant Preparation: Ensure the valeramide is finely powdered and thoroughly dry to prevent a violent initial reaction and to maximize the yield.

  • Reaction Setup: In a dry round-bottom flask, thoroughly mix the finely powdered, dry valeramide (1 mole) with phosphorus pentoxide (1.05 moles).

  • Distillation: Attach a condenser for downward distillation to the flask. Use an ice-cooled receiving flask.

  • Heating: Heat the reaction flask in an oil bath maintained at 200-220 °C. The this compound will begin to distill.

  • Reaction Completion: Continue heating until no more product distills over. The reaction mixture will become a thick, dark syrup.

  • Purification: To the collected distillate, add a small amount of phosphorus pentoxide to remove any remaining water.

  • Final Purification: Perform a final fractional distillation to obtain pure this compound.

Quantitative Data for Dehydration Method
ParameterProtocol 2 (Dehydration of Valeramide)
Starting Material Valeramide
Reagents Phosphorus Pentoxide (P₂O₅)
Reaction Temperature 200-220 °C
Reaction Time Until distillation is complete
Expected Yield 70-85% (based on similar reactions)
Purity High after distillation

Experimental Workflow Diagrams

experimental_workflow_nucleophilic_substitution cluster_1A Protocol 1A: From 1-Chlorobutane cluster_1B Protocol 1B: From 1-Bromobutane A1 Mix NaCN in DMSO B1 Heat to 120-125°C A1->B1 C1 Add 1-Chlorobutane B1->C1 D1 Heat to 140°C C1->D1 E1 Work-up & Extraction D1->E1 F1 Purification (Distillation) E1->F1 G1 This compound F1->G1 A2 Prepare NaCN solution C2 Combine and Reflux (8h) A2->C2 B2 Prepare 1-Bromobutane in MeOH B2->C2 D2 Filter & Remove MeOH C2->D2 E2 Steam Distillation D2->E2 F2 Separation & Drying E2->F2 G2 This compound F2->G2

Caption: Workflow for this compound Synthesis by Nucleophilic Substitution.

experimental_workflow_amide_dehydration cluster_2 Protocol 2: Dehydration of Valeramide A Mix Valeramide and P₂O₅ B Heat to 200-220°C A->B C Distill Product B->C D Dry with P₂O₅ C->D E Fractional Distillation D->E F This compound E->F

Caption: Workflow for this compound Synthesis by Amide Dehydration.

References

Troubleshooting & Optimization

Optimizing Valeronitrile Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of valeronitrile. The information is presented in a clear question-and-answer format, with quantitative data summarized in tables for easy comparison and detailed experimental protocols for key synthetic methods.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Nucleophilic Substitution of Alkyl Halides (e.g., 1-Bromobutane (B133212) or 1-Chlorobutane)

This is a widely used method for synthesizing this compound, involving the reaction of an alkyl halide with a cyanide salt.

Experimental Protocol: Synthesis of this compound from 1-Chlorobutane (B31608)

A mixture of 30 g of dry sodium cyanide and 150 ml of dry dimethyl sulfoxide (B87167) (DMSO) is heated to 90°C in a flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer. 0.5 mole of 1-chlorobutane is then added slowly, ensuring the temperature does not exceed 160°C. After the addition is complete, the mixture is stirred for an additional 10 minutes or until the temperature drops below 50°C. The reaction mixture is then poured into water and extracted multiple times with an organic solvent like chloroform (B151607) or ether. The combined organic extracts are washed with a saturated sodium chloride solution, dried over a drying agent like calcium chloride, and the this compound is purified by distillation. This method can yield up to 93% of the final product.[1]

Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor quality reagents: Alkyl halide may have degraded, or the cyanide salt may be wet. 3. Presence of water: Water in the reaction can lead to the formation of butanol as a byproduct instead of this compound.[2]1. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like TLC or GC. 2. Use high-purity reagents: Ensure the alkyl halide is pure and the cyanide salt is thoroughly dried before use. 3. Use anhydrous conditions: Dry all glassware and use anhydrous solvents.
Formation of Isonitrile Byproduct The cyanide ion is an ambident nucleophile and can attack the alkyl halide with either the carbon or the nitrogen atom, leading to the formation of isonitrile. The choice of solvent and counter-ion of the cyanide salt can influence the ratio of nitrile to isonitrile. Polar aprotic solvents like DMSO favor the formation of the desired nitrile.[3]Optimize the solvent system: Use a polar aprotic solvent such as DMSO or DMF to favor the formation of this compound. The use of alkali metal cyanides (e.g., NaCN, KCN) also promotes the formation of the nitrile over the isonitrile.[3]
Difficult Purification 1. Presence of unreacted alkyl halide: The boiling point of the starting material may be close to that of the product. 2. Formation of high-boiling point byproducts. 1. Optimize stoichiometry: Use a slight excess of the cyanide salt to ensure complete conversion of the alkyl halide. 2. Efficient purification: Use fractional distillation to separate the product from impurities. Washing the crude product with concentrated HCl and then with saturated aqueous NaHCO3 can help remove basic and acidic impurities before distillation.

Data Presentation: Comparison of Reaction Conditions for Nucleophilic Substitution

Alkyl HalideCyanide SaltSolventTemperature (°C)Reaction TimeYield (%)Reference
1-ChlorobutaneNaCNDMSO90-16010 min (post-addition)93[1]
1-BromobutaneNaCNMethanol/WaterReflux8 hours-[4]
1-Bromopentane/1-ChloropentaneNaCN/KCNPolar aprotic solventElevated-High[5]

Experimental Workflow: Nucleophilic Substitution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Mix Dry NaCN and Dry DMSO heating Heat to 90°C reagents->heating add_alkyl_halide Slowly Add 1-Chlorobutane (T < 160°C) heating->add_alkyl_halide stir Stir for 10 min (T < 50°C) add_alkyl_halide->stir quench Pour into Water stir->quench extract Extract with Organic Solvent quench->extract wash Wash with sat. NaCl extract->wash dry Dry over CaCl2 wash->dry distill Distillation dry->distill product This compound distill->product

Caption: Workflow for this compound synthesis via nucleophilic substitution.

Method 2: Dehydration of Valeramide

This method involves the removal of a water molecule from valeramide to form this compound, typically using a strong dehydrating agent.[3][5]

Experimental Protocol: General Dehydration of an Amide

A solid mixture of the primary amide and a dehydrating agent such as phosphorus(V) oxide (P4O10) is heated. The water molecule is eliminated from the amide group, forming the nitrile. The liquid nitrile product is then collected via simple distillation.

Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete dehydration: The reaction may not have gone to completion. 2. Degradation of starting material or product: The harsh conditions required for dehydration can sometimes lead to decomposition.1. Ensure sufficient dehydrating agent: Use an adequate amount of a powerful dehydrating agent like P4O10, SOCl2, or POCl3. 2. Control reaction temperature: Carefully control the heating to minimize side reactions and degradation.
Difficult to Handle Reagents Dehydrating agents like P4O10 are highly hygroscopic and can be difficult to handle.Proper handling techniques: Handle dehydrating agents in a dry environment (e.g., a glove box) and ensure all glassware is thoroughly dried.
Charring of the reaction mixture The reaction is too exothermic or the temperature is too high, leading to decomposition.Control the rate of heating: Heat the mixture gradually to control the reaction rate and avoid excessive heat generation.

Data Presentation: Common Dehydrating Agents for Amide Dehydration

Dehydrating AgentTypical ConditionsNotes
Phosphorus(V) oxide (P4O10)Heating a solid mixture with the amideA very effective but harsh dehydrating agent.
Thionyl chloride (SOCl2)Heating with the amideAlso a strong dehydrating agent.
Phosphorus oxychloride (POCl3)Heating with the amideSimilar in reactivity to SOCl2.

Logical Relationship: Dehydration of Valeramide

G Valeramide Valeramide Heat Heat Valeramide->Heat DehydratingAgent Dehydrating Agent (e.g., P4O10, SOCl2) DehydratingAgent->Heat This compound This compound Heat->this compound Water Water Heat->Water

Caption: Dehydration of valeramide to this compound.

Method 3: Hydrogenation of Pentenenitrile

This method involves the reduction of the carbon-carbon double bond in pentenenitrile to yield this compound.

Experimental Protocol: Hydrogenation of Pentenenitrile

In a hydrogenation reactor, 500g of pentenenitrile, 1000g of ethanol (B145695), and a catalyst system (e.g., 2.5g of a novel catalyst and 2.5g of an amorphous Fe-Mo-Ni-Al catalyst) are combined. The reactor is purged with nitrogen and then with hydrogen. The hydrogen pressure is maintained at 0.2 MPa, and the temperature is raised to 60°C. The reaction is typically complete after 2 hours. After filtration to remove the catalyst, the ethanol is recovered by distillation, and the this compound is purified by further distillation. This method has been reported to achieve a yield of 98.4% with a purity of 99.8%.[3][6]

Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion 1. Catalyst deactivation: The catalyst may have lost its activity. 2. Insufficient hydrogen pressure or temperature. 1. Use fresh or regenerated catalyst: Ensure the catalyst is active. 2. Optimize reaction conditions: Increase hydrogen pressure and/or temperature within the recommended range.
Formation of Side Products (e.g., pentylamine) Over-reduction of the nitrile group to an amine can occur, especially with certain catalysts and under harsh conditions.Use a selective catalyst: Employ a catalyst system that is selective for the hydrogenation of the C=C double bond over the C≡N triple bond. The patented method using a novel catalyst and an amorphous Fe-Mo-Ni-Al catalyst is reported to be highly selective.[6]
Incomplete Removal of Catalyst Fine catalyst particles may pass through the filter.Use appropriate filtration techniques: Employ fine filter paper or a Celite bed to ensure complete removal of the catalyst.

Data Presentation: Reaction Conditions for Pentenenitrile Hydrogenation

SubstrateCatalystSolventH2 Pressure (MPa)Temperature (°C)Time (h)Yield (%)Purity (%)Reference
PentenenitrileNovel catalyst + Amorphous Fe-Mo-Ni-Al catalystEthanol0.260298.499.8[3][6]

Experimental Workflow: Hydrogenation of Pentenenitrile

G cluster_reaction_setup Reaction Setup cluster_hydrogenation Hydrogenation cluster_purification Purification charge_reactor Charge Reactor: Pentenenitrile, Ethanol, Catalysts purge_reactor Purge with N2 then H2 charge_reactor->purge_reactor set_conditions Set Conditions: 0.2 MPa H2, 60°C purge_reactor->set_conditions react React for 2 hours set_conditions->react filter Filter to Remove Catalyst react->filter distill_ethanol Distill to Recover Ethanol filter->distill_ethanol distill_product Distill to Purify This compound distill_ethanol->distill_product final_product This compound distill_product->final_product

Caption: Workflow for this compound synthesis via hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: The most common methods for synthesizing this compound include the nucleophilic substitution of alkyl halides (like 1-bromobutane or 1-chlorobutane) with cyanide salts, the dehydration of valeramide, and the hydrogenation of pentenenitrile.[3][5][7]

Q2: What is the most significant side reaction in the synthesis of this compound from alkyl halides, and how can it be minimized?

A2: The formation of isonitrile is the most common side reaction due to the ambident nature of the cyanide nucleophile. Using polar aprotic solvents like DMSO and alkali metal cyanides (NaCN, KCN) favors the formation of the desired this compound.[3]

Q3: What are the safety precautions to consider when working with cyanide salts?

A3: Cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and have a cyanide antidote kit readily available. Avoid contact with acids, as this will generate highly toxic hydrogen cyanide gas.

Q4: How can I purify crude this compound?

A4: Distillation is the primary method for purifying this compound. For the product obtained from the nucleophilic substitution reaction, a preliminary wash with concentrated HCl and then saturated aqueous NaHCO3 can remove basic and acidic impurities. Subsequent fractional distillation is recommended to separate the product from unreacted starting materials and other byproducts.

Q5: Are there any "green" or more environmentally friendly methods for this compound synthesis?

A5: Research is ongoing into greener synthetic routes. The hydrogenation of pentenenitrile can be considered a relatively greener method if the catalyst is efficiently recycled. Biocatalytic methods are also being explored for nitrile synthesis to avoid the use of toxic reagents.

References

Common byproducts in Valeronitrile synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Valeronitrile synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the synthesis of this compound and the management of common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most common synthesis routes include the nucleophilic substitution of pentyl halides (like 1-chlorobutane (B31608) or 1-bromobutane) with an alkali metal cyanide, the hydrogenation of pentenenitrile, and the dehydration of valeramide.[1][2][3][4] The choice of method often depends on the cost of starting materials, desired purity, and scale of the reaction.

Q2: My purified this compound has a strong, unpleasant odor. What is the likely cause?

A2: A characteristic foul odor is often indicative of isocyanide contamination, a common byproduct in syntheses using alkyl halides and cyanide salts.[5] Isocyanides are formed due to the ambident nature of the cyanide nucleophile.

Q3: Why is my product yield lower than expected after distillation?

A3: Low yield can result from several factors. Incomplete reaction is a common cause. Additionally, side reactions such as hydrolysis of the nitrile to valeramide or pentanoic acid can reduce the yield of the desired product.[6][7] Some nitriles may also form azeotropes with water, making complete separation by simple distillation difficult and leading to product loss.[6]

Q4: Can this compound degrade during purification?

A4: Yes, nitriles can hydrolyze to their corresponding carboxylic acids or amides under acidic or basic conditions, particularly at the elevated temperatures used for distillation.[6][7] It is crucial to ensure the crude product is neutralized before heating.

Troubleshooting Guides

Issue 1: Presence of Isocyanide Impurities
  • Problem: The final product exhibits a strong, foul odor, and spectroscopic analysis (e.g., IR) shows a peak around 2150-2100 cm⁻¹, characteristic of an isocyanide.

  • Root Cause: During synthesis from an alkyl halide and a cyanide salt, the cyanide ion can attack via the nitrogen atom, forming an isocyanide alongside the desired nitrile.[5]

  • Solution: Wash the crude product with dilute acid, such as cold, dilute hydrochloric acid (HCl).[2][5] Isocyanides are readily hydrolyzed by acid to a primary amine and formic acid, which can then be removed in the aqueous layer.[5]

Issue 2: Contamination with Unreacted Starting Materials
  • Problem: GC-MS analysis indicates the presence of the starting alkyl halide (e.g., 1-chlorobutane) or valeramide.

  • Root Cause: The reaction did not go to completion, or the purification process was insufficient to separate the product from the starting materials.

  • Solution: Fractional distillation is the most effective method for separating this compound from starting materials with different boiling points.[1][8] Ensure your distillation column is efficient enough for the separation. For unreacted valeramide, which has a much higher boiling point, vacuum distillation of the this compound can be effective.

Issue 3: Water Contamination in the Final Product
  • Problem: The purified this compound appears cloudy, or Karl Fischer titration indicates a high water content.

  • Root Cause: Inadequate drying of the product before the final distillation step. Many nitriles are hygroscopic and can absorb moisture from the air.[6]

  • Solution: Before distillation, dry the organic extract thoroughly with a suitable drying agent like anhydrous magnesium sulfate (B86663) (MgSO4) or calcium chloride (CaCl2).[2][4][8] For persistent water contamination, consider azeotropic distillation with an appropriate entrainer.[6]

Data Presentation: Byproduct and Purification Summary

The following table summarizes common byproducts for two major synthesis routes and effective removal strategies.

Synthesis RouteCommon ByproductsBoiling Point (°C)Removal Method
Alkyl Halide + NaCN/KCN Isopentylnitrile~146Acid Wash, Fractional Distillation
1-Pentene30Fractional Distillation
Valeramide232Vacuum Distillation
Pentanoic Acid186Base Wash (e.g., NaHCO₃)
Unreacted 1-Chlorobutane78Fractional Distillation
Hydrogenation of Pentenenitrile Unreacted Pentenenitrile146-148Fractional Distillation
Heavy Impurities>150Fractional Distillation

Note: Boiling points are approximate and can vary with pressure.

The following table shows reported yields and purity for different synthesis methods.

Synthesis MethodReported YieldReported PurityPurification StepsReference
Hydrogenation of Pentenenitrile98.4%99.8%Filtration, Rectification (Distillation)[3]
1-Chlorobutane + NaCN93%Not SpecifiedExtraction, Washing, Drying, Distillation[8]

Experimental Protocols

Protocol 1: General Purification of this compound from Alkyl Halide Synthesis

This protocol outlines the workup and purification of this compound synthesized via the reaction of a pentyl halide with sodium cyanide.

  • Quenching & Extraction: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water. Extract the aqueous mixture several times with an organic solvent such as ethyl ether or chloroform.[8] Combine the organic extracts.

  • Acid Wash (Isocyanide Removal): Transfer the combined organic extracts to a separatory funnel. Wash twice with an equal volume of cold, dilute hydrochloric acid (e.g., 1M HCl) to hydrolyze and remove any isocyanide byproducts.[2][5]

  • Base Wash (Acidic Impurity Removal): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[2] This removes any acidic byproducts like pentanoic acid.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to aid in the removal of water and water-soluble impurities.[8]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as magnesium sulfate (MgSO₄).[2][8] Swirl and let it stand for at least 30 minutes.

  • Filtration & Solvent Removal: Filter the dried solution to remove the drying agent. Remove the bulk of the extraction solvent using a rotary evaporator.

  • Fractional Distillation: Transfer the crude this compound to a distillation flask and perform fractional distillation at atmospheric pressure.[8] Collect the fraction boiling at approximately 139-141°C.[9]

Visualizations

Workflow Diagrams

G cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Final Purification start Crude Reaction Mixture (from Alkyl Halide + NaCN) extraction Solvent Extraction start->extraction acid_wash 1. Dilute Acid Wash extraction->acid_wash Organic Layer base_wash 2. NaHCO3 Wash acid_wash->base_wash isocyanide_out Isocyanides Removed acid_wash->isocyanide_out brine_wash 3. Brine Wash base_wash->brine_wash acid_out Acidic Impurities Removed base_wash->acid_out drying Drying over MgSO4 brine_wash->drying salts_out Salts & Water Removed brine_wash->salts_out distillation Fractional Distillation drying->distillation product Pure this compound distillation->product

Caption: General purification workflow for this compound.

G start Impurity Detected in Purified this compound foul_odor Foul Odor? start->foul_odor gc_peak_acid GC Peak for Pentanoic Acid? foul_odor->gc_peak_acid No sol_acid_wash Solution: Perform Dilute Acid Wash Pre-Distillation foul_odor->sol_acid_wash Yes gc_peak_amide GC Peak for Valeramide? gc_peak_acid->gc_peak_amide No sol_base_wash Solution: Perform Base (NaHCO3) Wash Pre-Distillation gc_peak_acid->sol_base_wash Yes cloudy Cloudy Appearance / High Water Content? gc_peak_amide->cloudy No sol_vacuum_distill Solution: Re-purify using Vacuum Distillation gc_peak_amide->sol_vacuum_distill Yes sol_redry Solution: Re-dry with MgSO4 and Re-distill cloudy->sol_redry Yes

Caption: Troubleshooting flowchart for common impurities.

References

Valeronitrile Preparation: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Valeronitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the preparation of this compound, with a focus on addressing low yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in Nucleophilic Substitution Reaction (from Alkyl Halide)

  • Question: I am attempting to synthesize this compound from 1-bromobutane (B133212) and sodium cyanide, but my yield is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low yields in this common nucleophilic substitution reaction can arise from several factors:

    • Incomplete Reaction:

      • Cause: Insufficient reaction time or temperature can lead to a significant amount of unreacted 1-bromobutane. The reaction of 1-bromobutane with sodium cyanide in a solvent mixture like methanol (B129727) and water typically requires a prolonged reflux period of around 8 hours or more to proceed to completion.[1]

      • Solution: Ensure the reaction is refluxed for an adequate amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting material.

    • Side Reactions (Elimination):

      • Cause: The cyanide ion (CN⁻) is a strong base, which can promote the elimination of HBr from 1-bromobutane, leading to the formation of butene as a gaseous byproduct. This is more likely to occur at higher reaction temperatures.

      • Solution: Maintain careful control over the reaction temperature. A gentle reflux is generally sufficient.[1] Using a polar aprotic solvent like DMSO can also favor the desired SN2 reaction over elimination.

    • Poor Solubility of Sodium Cyanide:

      • Cause: Sodium cyanide has limited solubility in some organic solvents. If it does not dissolve sufficiently, the concentration of the cyanide nucleophile in the solution will be low, leading to a slow and incomplete reaction.

      • Solution: A mixture of a polar protic solvent like methanol or ethanol (B145695) and water is often used to dissolve the sodium cyanide.[1][2] Alternatively, using a polar aprotic solvent such as DMSO can be very effective as it readily dissolves sodium cyanide.[3]

    • Losses during Workup and Purification:

      • Cause: this compound is slightly soluble in water, which can lead to product loss during the aqueous workup.[4][5][6] Additionally, improper distillation can result in co-distillation with the solvent or incomplete separation from byproducts.

      • Solution: During the workup, saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the solubility of this compound.[3] Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or chloroform) to maximize recovery.[3] For purification, use fractional distillation with an efficient column to carefully separate the product from any remaining starting materials, solvent, and byproducts.[2]

Issue 2: Challenges in the Dehydration of Valeramide

  • Question: I am preparing this compound by dehydrating valeramide, but the yield is poor. What could be the issue?

  • Answer: The dehydration of amides to nitriles is a common method but can be challenging.

    • Ineffective Dehydrating Agent:

      • Cause: The choice and handling of the dehydrating agent are critical. Common dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) must be fresh and handled under anhydrous conditions to be effective.

      • Solution: Use a freshly opened or properly stored dehydrating agent. Ensure all glassware is thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

    • Harsh Reaction Conditions:

      • Cause: High temperatures can lead to the decomposition of the starting material or the product.

      • Solution: Optimize the reaction temperature. Start with the conditions reported in the literature and adjust as necessary based on reaction monitoring.

    • Difficult Purification:

      • Cause: The crude product may contain unreacted starting material and byproducts from the dehydrating agent, which can be difficult to separate.

      • Solution: The purification method needs to be tailored to the properties of the byproduct. An acidic or basic wash may be necessary to remove certain impurities before distillation.

Issue 3: Inefficient Hydrogenation of Pentenenitrile

  • Question: My attempt to synthesize this compound via the hydrogenation of pentenenitrile resulted in a low yield. What are the likely causes?

  • Answer: Catalytic hydrogenation is a high-yield method but requires careful control of conditions.

    • Catalyst Inactivity:

      • Cause: The catalyst (e.g., Palladium on carbon, Raney nickel) may be old, poisoned, or used in an insufficient amount.[7]

      • Solution: Use a fresh, high-quality catalyst. Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). Optimize the catalyst loading.

    • Suboptimal Reaction Conditions:

      • Cause: Incorrect hydrogen pressure, temperature, or reaction time can lead to an incomplete reaction.[7]

      • Solution: A specific protocol calls for a hydrogen pressure of 0.2 MPa and a temperature of 60°C for 2 hours.[7][8] Ensure these parameters are accurately controlled and maintained.

    • Side Reactions:

      • Cause: While the selective hydrogenation of the carbon-carbon double bond is desired, under harsh conditions, the nitrile group itself can be reduced.

      • Solution: Use a selective catalyst and optimized, mild reaction conditions to favor the hydrogenation of the alkene over the nitrile.[7]

Data Presentation: Comparison of Synthesis Methods

ParameterNucleophilic Substitution (1-Bromobutane + NaCN)Dehydration of ValeramideHydrogenation of Pentenenitrile
Starting Materials 1-Bromobutane, Sodium Cyanide[1]Valeramide, Dehydrating Agent (e.g., P₂O₅)[4]Pentenenitrile, Hydrogen Gas, Catalyst[7][8]
Typical Solvent Methanol/Water[1], DMSO[3]Typically neat or in a high-boiling inert solventEthanol[7][8]
Typical Temperature Reflux[1]Elevated temperatures60°C[7][8]
Reported Yield Good to excellentVariableUp to 98.4%[7][8]
Key Challenges Elimination side reactions, cyanide toxicity, workup lossesHarsh conditions, effective dehydrationCatalyst activity, specialized equipment (hydrogenator)

Experimental Protocols

1. Synthesis of this compound from 1-Bromobutane and Sodium Cyanide

  • Materials:

    • 1-Bromobutane

    • Sodium Cyanide (Caution: Highly Toxic)

    • Methanol

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide in a minimal amount of water.[1]

    • Add methanol to the flask.

    • To this solution, add 1-bromobutane.[1]

    • Heat the mixture to a gentle reflux and maintain for approximately 8 hours.[1]

    • After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide.[1]

    • Transfer the filtrate to a distillation apparatus and remove the excess methanol by simple distillation.[1]

    • Add water to the residue, and perform a steam distillation or extraction with an organic solvent like diethyl ether.[1]

    • If extracting, wash the organic layer with water and then brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).[1]

    • Filter off the drying agent and purify the this compound by fractional distillation.

2. Synthesis of this compound by Hydrogenation of Pentenenitrile

  • Materials:

    • Pentenenitrile

    • Ethanol

    • Hydrogenation Catalyst (e.g., novel catalyst and amorphous Fe-Mo-Ni-Al catalyst as described in the reference)[7][8]

    • Hydrogen Gas

  • Procedure:

    • In a hydrogenation reactor, combine pentenenitrile, ethanol, and the catalyst.[7][8]

    • Seal the reactor and purge with nitrogen three times, followed by three purges with hydrogen.[7][8]

    • Pressurize the reactor with hydrogen to 0.2 MPa.[7][8]

    • Heat the mixture to 60°C with stirring.[7][8]

    • Maintain these conditions for 2 hours.[7][8]

    • After the reaction is complete, cool the reactor and vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.[7][8]

    • Purify the filtrate by fractional distillation to isolate the this compound.[7][8]

Mandatory Visualization

TroubleshootingWorkflow start Low Yield Observed check_reaction Check Reaction Completion (TLC, GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Reaction incomplete? check_conditions Verify Reaction Conditions (Time, Temp, Stoichiometry) incomplete->check_conditions Yes check_byproducts Analyze for Byproducts (NMR, GC-MS) incomplete->check_byproducts No optimize_conditions Optimize Conditions: - Increase reaction time - Adjust temperature - Check reagent purity check_conditions->optimize_conditions solution Improved Yield optimize_conditions->solution byproducts_present Byproducts Present check_byproducts->byproducts_present Byproducts found? identify_byproducts Identify Side Reaction (e.g., Elimination, Polymerization) byproducts_present->identify_byproducts Yes check_workup Review Workup & Purification byproducts_present->check_workup No modify_protocol Modify Protocol: - Adjust temperature - Change solvent - Use more selective reagents identify_byproducts->modify_protocol modify_protocol->solution workup_loss Potential Loss During Workup check_workup->workup_loss Inefficient workup? optimize_workup Optimize Workup: - Saturate aqueous layer (brine) - Multiple extractions - Careful distillation workup_loss->optimize_workup Yes workup_loss->solution No, yield is now acceptable optimize_workup->solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Valeronitrile Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the purity of synthesized valeronitrile. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during synthesis and purification.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction: Reaction time may be too short, or the temperature may be too low.- Ensure the reaction is allowed to proceed for the recommended duration. For the reaction of 1-halobutane with sodium cyanide, a reflux of 25-30 hours is suggested.[1] - Maintain the appropriate reaction temperature. For example, the reaction of 1-chlorobutane (B31608) with sodium cyanide in DMSO is initiated at 90°C and can reach up to 160°C.[2]
Side reactions: Hydrolysis of the nitrile to valeramide or valeric acid can occur, especially in the presence of water and acid or base.[3][4][5]- Use dry reagents and solvents. Dry sodium cyanide at 110°C overnight before use.[2] - Perform the reaction under an inert atmosphere to prevent moisture from the air from interfering.
Loss of product during workup: this compound has some solubility in water, which can lead to losses during aqueous extraction steps.[3]- When extracting the product, use multiple small-volume extractions with an organic solvent like chloroform (B151607) or ether for better recovery.[2] - Wash the organic extract with a saturated sodium chloride solution (brine) to reduce the solubility of this compound in the aqueous phase.[2]
Product is Contaminated with Starting Materials Unreacted alkyl halide: The reaction did not go to completion.- Increase the reaction time or temperature as described above. - Use a slight excess of the cyanide salt to ensure the complete conversion of the alkyl halide.
Unreacted cyanide: Excess cyanide salt was used.- During the workup, unreacted sodium cyanide will be removed in the aqueous washes. Ensure thorough washing with water.
Product is Discolored (Yellow or Brown) Polymerization or side reactions: Nitriles can polymerize in the presence of certain metals or undergo other side reactions at high temperatures.[3]- Ensure the reaction temperature does not significantly exceed the recommended range. - Purify the crude product by fractional distillation to separate the this compound from higher-boiling impurities and polymers.[2][3]
Product Contains Water Incomplete drying: The drying agent was not effective or not used for a sufficient amount of time.- Use an appropriate drying agent such as anhydrous magnesium sulfate (B86663) or calcium chloride.[2][3] - Allow sufficient time for the drying agent to work, and gently swirl the mixture periodically. - Consider a final distillation from a drying agent like phosphorus pentoxide (P2O5) for very dry this compound.[3]
Product Contains Acidic Impurities (e.g., Valeric Acid) Hydrolysis of the nitrile: The nitrile may have hydrolyzed during the reaction or workup, especially if acidic or basic conditions were present for an extended period at elevated temperatures.[3][5]- Wash the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize and remove acidic impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory and industrial methods for synthesizing this compound include:

  • Nucleophilic substitution of an alkyl halide: This involves reacting a 1-halobutane (e.g., 1-bromobutane (B133212) or 1-chlorobutane) with an alkali metal cyanide, such as sodium cyanide or potassium cyanide.[1][2][6] This is a widely used method due to its straightforward nature.

  • Dehydration of valeramide: this compound can be synthesized by the dehydration of valeramide using a strong dehydrating agent like phosphorus pentoxide (P2O5).[3][6][7]

  • Hydrogenation of pentenenitrile: This method involves the catalytic hydrogenation of pentenenitrile to produce high-purity this compound.[7][8]

Q2: What are the typical impurities I might encounter in my synthesized this compound?

A2: Potential impurities can include:

  • Unreacted starting materials, such as 1-halobutane or valeramide.

  • Side products from hydrolysis, such as valeric acid or valeramide.[3][9]

  • Solvents used in the synthesis and purification process (e.g., ethanol, dimethyl sulfoxide (B87167), ether).[1][2]

  • Water.[3]

  • High-boiling byproducts from polymerization.[3]

Q3: Can you provide a standard purification protocol for crude this compound?

A3: A common and effective purification protocol involves the following steps:

  • Acid Wash: Wash the crude nitrile with half its volume of concentrated HCl twice. This step helps to remove certain basic impurities.[3]

  • Base Wash: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any acidic impurities, such as valeric acid.[3]

  • Drying: Dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate (MgSO4).[3]

  • Fractional Distillation: Perform a fractional distillation, collecting the fraction that boils between 139-141°C. For extremely dry this compound, a final distillation from phosphorus pentoxide (P2O5) can be performed.[1][3]

Q4: My final product has a pungent, fishy odor. Is this normal?

A4: Yes, this compound is known to have a peculiar and strong, unpleasant smell, sometimes described as resembling rotten fish.[10] This odor is characteristic of the compound itself and not necessarily an indication of impurity.

Experimental Protocols

Synthesis of this compound from 1-Chlorobutane and Sodium Cyanide

This protocol is adapted from a literature procedure.[2]

Materials:

  • 1-Chlorobutane (0.5 mole)

  • Sodium cyanide (30 g, dried at 110°C overnight)

  • Dimethyl sulfoxide (DMSO), dry (150 ml)

  • Chloroform or ethyl ether

  • Saturated sodium chloride solution

  • Anhydrous calcium chloride

Procedure:

  • In a flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, combine the dry sodium cyanide and dry DMSO.

  • Heat the slurry to 90°C with stirring, then stop heating.

  • Slowly add the 1-chlorobutane via the dropping funnel at a rate that maintains the reaction temperature below 160°C. The reaction is exothermic.

  • After the addition is complete, continue stirring for an additional 10 minutes or until the temperature drops below 50°C.

  • Pour the reaction mixture into water.

  • Extract the aqueous mixture several times with chloroform or ethyl ether.

  • Combine the organic extracts and wash them several times with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter to remove the drying agent.

  • Purify the resulting liquid by fractional distillation, collecting the this compound at its boiling point of 139°C. This method can yield up to 93% of the final product.[2]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis Method Starting Materials Reported Yield Reported Purity Key Considerations Reference(s)
Nucleophilic Substitution 1-Chlorobutane, Sodium Cyanide, DMSOUp to 93%High after distillationExothermic reaction, requires careful temperature control.[2]
Hydrogenation Pentenenitrile, Ethanol, Catalyst98.4%99.8%Requires specialized hydrogenation equipment and catalyst.[7][8]

Visualizations

Experimental Workflow: Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification s1 Combine Sodium Cyanide and DMSO s2 Heat to 90°C s1->s2 s3 Slowly Add 1-Chlorobutane (Exothermic Reaction) s2->s3 s4 Stir until Reaction Cools s3->s4 w1 Pour into Water s4->w1 Crude Product w2 Extract with Ether (repeat) w1->w2 w3 Wash with Brine w2->w3 w4 Dry over CaCl2 w3->w4 p1 Fractional Distillation w4->p1 Dried Product p2 Collect Fraction at 139°C p1->p2 end end p2->end Pure this compound

Caption: Workflow for this compound Synthesis and Purification.

Logical Relationship: Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield c1 Incomplete Reaction problem->c1 c2 Side Reactions (e.g., Hydrolysis) problem->c2 c3 Product Loss during Workup problem->c3 s1 Increase Reaction Time/Temperature c1->s1 s2 Use Dry Reagents & Inert Atmosphere c2->s2 s3 Efficient Extraction & Brine Wash c3->s3

Caption: Troubleshooting Logic for Low this compound Yield.

References

Valeronitrile Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of valeronitrile. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a stable compound under recommended storage conditions.[1] It is a clear, colorless to pale yellow liquid that should be stored in a tightly sealed container in a cool, dry, well-ventilated area, away from sources of ignition.[2][3] However, it is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound include:

  • Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form valeric acid and ammonia. This process can also be catalyzed by enzymes like nitrilases.[4]

  • Thermal Decomposition: When heated, this compound can decompose. At high temperatures (400-800°C), thermal decomposition can yield various smaller nitriles, hydrogen cyanide, and other products.[5]

  • Reaction with Oxidizing Agents: Strong oxidizing acids and other oxidizing agents like peroxides can react violently with this compound.[6] Peroxides can convert nitriles to amides.[6]

Q3: What are the known degradation products of this compound?

A3: The primary degradation product from hydrolysis is valeric acid.[4] Thermal decomposition can lead to a mixture of smaller aliphatic nitriles, hydrogen cyanide, and ammonia.[5] The specific products and their distribution will depend on the degradation conditions.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To ensure stability, store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep it away from heat, sparks, open flames, and direct sunlight.[1] It should be stored separately from strong acids, strong bases, oxidizing agents, and reducing agents.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Synthesis & Purification Issues

Q1: My this compound synthesis is resulting in a low yield. What are the common causes?

A1: Low yields in this compound synthesis can be attributed to several factors:

  • Incomplete Reaction: Ensure that the reaction has gone to completion by monitoring it using an appropriate analytical technique like Gas Chromatography (GC).

  • Suboptimal Reaction Conditions: The reaction temperature and time are critical. For instance, in the synthesis from 1-chlorobutane (B31608) and sodium cyanide, the temperature should be maintained below 160°C.[7]

  • Purity of Reagents: The purity of starting materials, such as pentanol (B124592) and sodium cyanide, and the quality of solvents and catalysts can significantly impact the yield.[7]

  • Catalyst Inefficiency: If using a catalyst, ensure it is active and used in the correct proportion.[8]

Q2: I am observing unexpected peaks in the GC-MS analysis of my purified this compound. What could be the source of these impurities?

A2: Unexpected peaks could be due to:

  • Residual Solvents: Solvents used in the synthesis or purification process, such as dimethyl sulfoxide (B87167) or ethanol, may not have been completely removed.[7][8]

  • Side Products: Depending on the synthesis route, side reactions can occur. For example, in syntheses involving alcohols, ethers might be formed as byproducts.

  • Degradation During Analysis: High temperatures in the GC injection port can cause thermal decomposition of this compound, leading to the formation of smaller nitrile compounds.[5] Consider lowering the injection port temperature.

  • Starting Material Contamination: Impurities in the starting materials may carry through the synthesis.

Degradation Study Issues

Q1: I am not observing any degradation of this compound in my forced degradation study under acidic conditions. What should I do?

A1: If no degradation is observed, consider the following adjustments:

  • Increase Acid Concentration: You can increase the concentration of the acid (e.g., from 0.1 M HCl to 1 M HCl).[9]

  • Increase Temperature: Heating the reaction mixture can accelerate the rate of hydrolysis. Consider refluxing the solution.[10]

  • Extend Reaction Time: If the reaction is slow, extending the duration of the experiment may be necessary to observe significant degradation.[10]

Q2: My photostability study is showing degradation in both the light-exposed sample and the dark control. How do I interpret this?

A2: If degradation is observed in the dark control, it indicates that the degradation is not solely due to light exposure.[11] This suggests a thermal degradation component, as the photostability chamber may have an elevated ambient temperature. It is crucial to report the degradation in the dark control and subtract it from the degradation observed in the light-exposed sample to determine the true photodegradation.

Quantitative Data Summary

The following table summarizes the expected stability of this compound under various conditions based on general chemical principles and available literature on aliphatic nitriles. Note that specific degradation rates will depend on the exact experimental conditions.

ConditionStressorTemperatureExpected StabilityPotential Degradation Products
Hydrolytic 0.1 M HClRoom TemperatureLikely StableValeric Acid (slow formation)
1 M HCl80°C (Reflux)UnstableValeric Acid, Ammonia
0.1 M NaOHRoom TemperatureLikely StableValeric Acid (slow formation)
1 M NaOH80°C (Reflux)UnstableValerate Salt, Ammonia
Oxidative 3% H₂O₂Room TemperatureModerately StableValeramide, Valeric Acid
30% H₂O₂50°CUnstableVarious oxidation products
Photolytic UV/Vis LightAmbientGenerally Stable-
Thermal 80°CAmbient PressureStable-
>400°CInert AtmosphereUnstableHydrogen Cyanide, smaller nitriles

Experimental Protocols

The following are example protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific objectives of your research.

Protocol 1: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 80°C for 24 hours.

    • Cool the solution, neutralize with 1 M NaOH, and dilute with methanol to a final concentration of 100 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 80°C for 24 hours.

    • Cool the solution, neutralize with 1 M HCl, and dilute with methanol to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at 50°C for 24 hours.

    • Dilute with methanol to a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol) in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

    • Simultaneously, keep a dark control sample wrapped in aluminum foil under the same conditions.[4]

  • Analysis:

    • Analyze all samples by HPLC.

    • Mobile Phase: Acetonitrile and water gradient.

    • Column: C18 reverse-phase column.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm).

    • Compare the chromatograms of the stressed samples with that of an untreated standard solution to identify and quantify degradation products.

Protocol 2: GC-MS Analysis of Thermal Degradation Products

Objective: To identify the products of thermal decomposition of this compound.

Materials:

  • This compound

  • Helium (carrier gas)

  • GC-MS system with a suitable column (e.g., DB-5ms)

  • Pyrolysis unit (optional)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).

  • GC-MS Conditions:

    • Injector Temperature: 250°C (or higher to induce thermal degradation).

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Scan from m/z 35 to 300.

  • Analysis:

    • Inject the this compound solution into the GC-MS.

    • Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST).

    • For more controlled thermal decomposition studies, a pyrolysis-GC-MS setup can be used where the sample is heated to a specific temperature before entering the GC column.

Visualizations

Degradation Pathways of this compound

G A This compound B Valeric Acid A->B  Acid/Base Hydrolysis C Ammonia A->C  Acid/Base Hydrolysis D Valeramide A->D  Oxidation (e.g., Peroxide) E Smaller Nitriles + Hydrogen Cyanide A->E  Thermal Decomposition

Caption: Major degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study

G A This compound Stock Solution B Acid Hydrolysis (HCl, 80°C) A->B C Base Hydrolysis (NaOH, 80°C) A->C D Oxidative Degradation (H2O2, 50°C) A->D E Photolytic Degradation (UV/Vis Light) A->E F Sample Preparation (Neutralization, Dilution) B->F C->F D->F E->F G HPLC Analysis F->G H Data Analysis & Degradation Profile G->H

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting Logic for Unexpected Degradation

G A Unexpected peak in chromatogram? B Is the peak present in the blank? A->B C Is the peak present in the starting material? B->C No D Solvent or reagent impurity. B->D Yes E Impurity from starting material. C->E Yes F Is the peak's intensity time-dependent? C->F No G Degradation product. F->G Yes H Side reaction product. F->H No

Caption: Troubleshooting logic for identifying unknown peaks.

References

Valeronitrile Polymerization Prevention: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the unwanted polymerization of valeronitrile during chemical reactions. Uncontrolled polymerization can lead to failed experiments, product contamination, and safety hazards. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful and safe use of this compound in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound polymerization and why does it occur?

A1: this compound polymerization is a chemical reaction in which this compound molecules react with each other to form long polymer chains. This process is undesirable in most synthetic applications where this compound is used as a reactant or solvent. Polymerization is typically initiated by the presence of impurities or adverse reaction conditions that generate reactive species, such as free radicals or anions.

Q2: What are the common triggers for this compound polymerization?

A2: The primary triggers for this compound polymerization include:

  • Heat: Elevated temperatures can provide the activation energy needed to initiate polymerization.

  • Light: Exposure to UV light can generate free radicals that trigger polymerization.

  • Impurities: Contaminants such as strong acids, strong bases, peroxides, and certain metals can act as initiators for either free-radical or anionic polymerization.[1]

  • Oxygen: While sometimes required for certain inhibitors to function, oxygen can also contribute to the formation of peroxides, which are polymerization initiators.

Q3: What are the visible signs of this compound polymerization?

A3: Unwanted polymerization can often be identified by the following visual cues:

  • A noticeable increase in the viscosity of the reaction mixture.

  • The solution turning cloudy, hazy, or opaque.

  • The formation of a precipitate or a solid, gel-like mass.

  • A change in color, often to yellow or brown.

  • An unexpected and uncontrolled increase in temperature (exotherm).

Q4: How can I prevent the polymerization of this compound?

A4: Preventing polymerization involves a combination of careful purification, controlled reaction conditions, and the use of inhibitors. Key strategies include:

  • Purification: Using freshly distilled this compound can remove potential initiators.

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) minimizes contact with oxygen.

  • Temperature Control: Maintaining the recommended reaction temperature and using efficient cooling for exothermic processes is crucial.

  • Inhibitors: Adding a small amount of a suitable polymerization inhibitor can effectively quench the polymerization process.

Troubleshooting Guide

My reaction mixture is becoming viscous and cloudy. What should I do?

An increase in viscosity and cloudiness are strong indicators that polymerization is occurring.

  • Immediate Action:

    • Cool the reaction: Immediately place the reaction flask in an ice bath to lower the temperature and slow down the polymerization rate.

    • Dilute the mixture: If possible and safe for your reaction, add a cold, inert solvent to dilute the reactants and dissipate heat.

  • Identify the Cause:

    • Temperature: Was the reaction temperature too high?

    • Reagents: Were all reagents pure and free of peroxides or other contaminants?

    • Atmosphere: Was the reaction mixture adequately protected from air (oxygen)?

    • Inhibitor: Was an inhibitor used? If so, was it the correct type and concentration?

My Grignard reaction with this compound is failing and forming a solid mass. What's wrong?

Grignard reagents are strong bases and can initiate anionic polymerization of nitriles.

  • Possible Cause: The Grignard reagent is acting as an initiator for the anionic polymerization of this compound.

  • Solution:

    • Reverse Addition: Add the Grignard reagent slowly to the this compound solution at a low temperature (e.g., 0 °C). This ensures that the Grignard reagent is the limiting reagent at any given time, favoring the desired nucleophilic addition over polymerization initiation.

    • Use of a Co-solvent: Using a non-polar co-solvent like benzene (B151609) with an ethereal solvent may improve yields in Grignard reactions with nitriles.[2]

    • Ensure Pure Reagents: Use freshly prepared Grignard reagent and freshly distilled this compound.

I observe polymer formation during the distillation of this compound. How can I prevent this?

Heating during distillation can promote polymerization.

  • Solution:

    • Use a Polymerization Inhibitor: Add a small amount of a high-boiling point, free-radical inhibitor, such as hydroquinone (B1673460), to the distillation flask.

    • Vacuum Distillation: Distilling under reduced pressure allows for a lower boiling temperature, which significantly reduces the risk of thermally induced polymerization.

    • Avoid Overheating: Use a heating mantle with a stirrer and ensure even heating to avoid localized hot spots.

Polymerization Inhibitors for this compound

The selection of an appropriate inhibitor is critical for preventing polymerization. The choice depends on the likely polymerization mechanism (free-radical or anionic).

Inhibitor TypeExamplesMechanism of ActionRecommended Concentration (ppm)Notes
Free-Radical Inhibitors
PhenolicHydroquinone (HQ), Monomethyl ether of hydroquinone (MEHQ)Scavenge free radicals by donating a hydrogen atom to form a stable radical.100 - 1000Often require the presence of oxygen to be effective. Hydroquinone is a common choice for distillation.[1][3]
Stable Free Radicals(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)Directly trap and deactivate propagating radicals.50 - 500Effective in both the presence and absence of oxygen.
Anionic Polymerization Inhibitors
Mild AcidsAcetic Acid, Sulfuric Acid (trace amounts)Neutralize basic impurities that can initiate anionic polymerization.Varies, use minimal amountParticularly useful when working with strong bases or organometallic reagents.

Note: The optimal inhibitor and its concentration should be determined experimentally for your specific reaction conditions. The concentrations provided are general guidelines based on their use with other nitriles.

Experimental Protocols

Purification of this compound by Vacuum Distillation

This procedure is recommended to remove non-volatile impurities and any existing polymer.

Materials:

  • Crude this compound

  • Hydroquinone (as inhibitor)

  • Round-bottom flask

  • Distillation head with condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle with magnetic stirrer

  • Stir bar

Procedure:

  • Add the crude this compound and a magnetic stir bar to the round-bottom flask.

  • Add a small amount of hydroquinone (approximately 100-200 ppm) to the flask to inhibit polymerization during heating.

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Begin stirring and gradually apply vacuum, reducing the pressure to the desired level.

  • Once the pressure is stable, begin to gently heat the distillation flask.

  • Collect the this compound fraction that distills at the expected boiling point for the given pressure.

  • Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

  • Store the purified this compound under an inert atmosphere and in a cool, dark place.

General Protocol for Grignard Reaction with this compound

This protocol is designed to minimize the risk of anionic polymerization.

Materials:

  • Freshly purified this compound

  • Grignard reagent (e.g., Ethylmagnesium bromide in THF)

  • Anhydrous diethyl ether or THF

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Set up the three-neck flask with the dropping funnel, reflux condenser (with an inert gas inlet), and a stopper. Ensure the apparatus is flame-dried or oven-dried and cooled under an inert atmosphere.

  • Add the freshly distilled this compound and anhydrous solvent to the flask via syringe.

  • Cool the flask to 0 °C using an ice bath.

  • Charge the dropping funnel with the Grignard reagent solution.

  • Add the Grignard reagent dropwise to the stirred this compound solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then slowly warm to room temperature and stir for another 1-2 hours, or as indicated by reaction monitoring (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Proceed with the standard aqueous workup and purification of the desired ketone product.

Visualizing Polymerization and Prevention Strategies

Polymerization_Mechanisms cluster_0 Free-Radical Polymerization cluster_1 Anionic Polymerization Initiator Initiator (Heat, Light, Peroxide) Radical Radical (R•) Initiator->Radical generates Valeronitrile1 This compound Radical->Valeronitrile1 attacks Monomer_Radical Monomer Radical Valeronitrile1->Monomer_Radical forms Polymer_Chain Growing Polymer Chain Monomer_Radical->Polymer_Chain propagates Termination Termination Polymer_Chain->Termination terminates Base Initiator (Base, Grignard) Anion Anion (B-) Base->Anion generates Valeronitrile2 This compound Anion->Valeronitrile2 attacks Monomer_Anion Monomer Anion Valeronitrile2->Monomer_Anion forms Polymer_Anion Growing Polymer Anion Monomer_Anion->Polymer_Anion propagates Quenching Quenching Polymer_Anion->Quenching quenched

Caption: Mechanisms of free-radical and anionic polymerization of this compound.

Troubleshooting_Workflow Start Unwanted Polymerization Observed Immediate_Action Cool Reaction & Dilute Start->Immediate_Action Investigate Investigate Potential Causes Immediate_Action->Investigate Temp High Temperature? Investigate->Temp Check Reagents Impure Reagents? Investigate->Reagents Check Atmosphere Air Exposure? Investigate->Atmosphere Check Inhibitor Inhibitor Issue? Investigate->Inhibitor Check Temp->Investigate No Adjust_Temp Optimize Temperature Control Temp->Adjust_Temp Yes Reagents->Investigate No Purify_Reagents Purify/Check Reagents Reagents->Purify_Reagents Yes Atmosphere->Investigate No Inert_Atmosphere Improve Inert Atmosphere Technique Atmosphere->Inert_Atmosphere Yes Inhibitor->Investigate No Adjust_Inhibitor Add/Adjust Inhibitor Inhibitor->Adjust_Inhibitor Yes End Problem Resolved Adjust_Temp->End Purify_Reagents->End Inert_Atmosphere->End Adjust_Inhibitor->End

Caption: A logical workflow for troubleshooting unexpected polymerization.

References

Technical Support Center: Managing Exothermic Reactions Involving Valeronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving valeronitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor that is toxic if swallowed.[1][2][3][4] It can cause irritation upon skin contact or inhalation.[5][6] Chronic exposure may lead to nervous system damage.[5] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][4][7]

Q2: Which common reactions involving this compound are exothermic?

A2: Several reactions involving nitriles, including this compound, are known to be exothermic and can generate significant heat. These include:

  • Hydrolysis: Both acid- and base-catalyzed hydrolysis of nitriles to form carboxylic acids or their salts are exothermic processes.[6][8][9]

  • Reduction: The reduction of nitriles to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) is highly exothermic.

  • Reactions with Strong Acids and Bases: Mixing this compound with strong oxidizing acids can lead to extremely violent reactions.[6][8][9] Reactions with strong bases can also be vigorous and may produce hydrogen cyanide.[6][8][9]

Q3: What are the initial signs of a runaway exothermic reaction?

A3: Early detection is critical for preventing accidents. Key indicators of a potential runaway reaction include:

  • An unexpected and rapid increase in the reaction temperature that is difficult to control with the cooling system.

  • A sudden change in pressure within the reaction vessel.

  • Noticeable changes in the color or viscosity of the reaction mixture.

  • Increased gas evolution.

Q4: What immediate steps should I take if I suspect a runaway reaction?

A4: If you suspect a runaway reaction, prioritize personal safety and then attempt to bring the reaction under control if it is safe to do so.

  • Alert personnel: Immediately inform others in the laboratory.

  • Remove heat source: If the reaction is being heated, remove the heat source immediately.

  • Enhance cooling: Increase the cooling to the reactor by adding more ice to the bath or lowering the temperature of the cryostat.

  • Stop reagent addition: If reagents are being added, stop the addition immediately.

  • Prepare for evacuation: Be prepared to evacuate the area if the reaction cannot be brought under control.

Troubleshooting Guides

This section provides solutions to common problems encountered during exothermic reactions with this compound.

Problem Potential Cause Troubleshooting Steps
Reaction temperature is rising too quickly despite cooling. 1. Reagent addition is too fast.2. Inadequate cooling capacity.3. Insufficient stirring leading to localized hot spots.4. Incorrect reagent concentration.1. Immediately stop or significantly slow down the addition of the reagent.2. Supplement cooling with a larger ice bath or a more powerful cooling system.3. Ensure the stirrer is functioning correctly and the stirring rate is adequate for the reaction volume.4. Double-check the concentration of all reagents.
Pressure is building up in the reaction vessel. 1. Evolution of gaseous byproducts.2. The reaction temperature is approaching the boiling point of the solvent or this compound.1. Ensure the reaction is conducted in an open or vented system (unless a closed system is specifically required and designed for pressure).2. Immediately increase cooling to lower the internal temperature.
The reaction does not start, leading to a buildup of unreacted reagents. 1. Impure starting materials or reagents.2. Incorrect reaction temperature (too low).3. Inactive catalyst.1. Verify the purity of all starting materials and reagents.2. Gradually and carefully increase the temperature while closely monitoring for any sudden exotherm.3. If using a catalyst, ensure it is fresh and active. Consider adding a small amount of fresh catalyst.
Product yield is low or unexpected side products are formed. 1. Poor temperature control (too high or too low).2. Incorrect stoichiometry.3. Undesired side reactions due to prolonged reaction time.1. Optimize the reaction temperature by conducting small-scale trials.2. Carefully re-calculate and measure the quantities of all reactants.3. Monitor the reaction progress using techniques like TLC or GC and quench the reaction once the starting material is consumed.

Experimental Protocols

General Protocol for Controlled Hydrolysis of this compound (Acid-Catalyzed)

  • Disclaimer: This is a general guideline. All procedures should be adapted and optimized for specific experimental goals and scales. A thorough risk assessment must be conducted before starting any new experiment.

  • Setup:

    • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer or thermocouple to monitor the internal temperature.

    • Place the flask in a cooling bath (e.g., an ice-water bath).

  • Reagent Preparation:

    • Charge the flask with this compound and a suitable solvent.

    • Prepare a solution of the acid (e.g., sulfuric acid or hydrochloric acid) in the dropping funnel.

  • Controlled Addition:

    • Begin stirring the this compound solution and cool it to the desired starting temperature (e.g., 0-10 °C).

    • Slowly add the acid solution dropwise from the dropping funnel. The rate of addition should be controlled to maintain the internal temperature within a safe, predetermined range. A rapid increase in temperature indicates that the addition is too fast.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction to stir at the controlled temperature.

    • The reaction may then be allowed to slowly warm to room temperature or be heated to a specific temperature to ensure completion. The decision to heat should be based on a prior understanding of the reaction's thermal profile.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC).

  • Quenching:

    • Once the reaction is complete, cool the mixture back down in an ice bath.

    • Slowly and carefully quench the reaction by adding a suitable neutralizing agent (e.g., a saturated solution of sodium bicarbonate for an acidic reaction). This step can also be exothermic and must be performed with caution.

  • Workup and Purification:

    • Proceed with the standard aqueous workup to isolate the crude product.

    • Purify the product by distillation, crystallization, or chromatography.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_safety Safety Monitoring A Risk Assessment B Assemble & Check Equipment (Cooling, Stirring, Venting) A->B C Prepare Reagents B->C D Charge Initial Reagents C->D E Establish Cooling & Stirring D->E F Controlled Reagent Addition E->F G Monitor Temperature & Pressure F->G H Maintain Reaction Conditions G->H S1 Temperature Spike? G->S1 S2 Pressure Increase? G->S2 I Cool Reaction Mixture H->I J Controlled Quenching I->J K Isolate & Purify Product J->K S3 Emergency Shutdown S1->S3 Yes S2->S3 Yes

Caption: Workflow for Managing Exothermic Reactions.

Troubleshooting_Decision_Tree Start Exothermic Reaction Issue Q1 Is temperature rising uncontrollably? Start->Q1 A1_Yes Stop Reagent Addition Increase Cooling Q1->A1_Yes Yes Q2 Is pressure increasing? Q1->Q2 No A1_Yes->Q2 A2_Yes Ensure Proper Venting Cool Reaction Q2->A2_Yes Yes Q3 Is the reaction stalled? Q2->Q3 No A2_Yes->Q3 A3_Yes Check Reagent Purity Verify Temperature Q3->A3_Yes Yes End Consult Supervisor Q3->End No A3_Yes->End

Caption: Troubleshooting Decision Tree for Exotherms.

Nitrile_Hydrolysis_Pathway This compound This compound (R-C≡N) ProtonatedNitrile Protonated Nitrile (R-C≡N⁺-H) This compound->ProtonatedNitrile + H⁺ Intermediate1 Intermediate ProtonatedNitrile->Intermediate1 + H₂O Amide Valeramide (R-CONH₂) Intermediate1->Amide - H⁺ CarboxylicAcid Valeric Acid (R-COOH) Amide->CarboxylicAcid + H₂O, H⁺ Ammonium Ammonium Ion (NH₄⁺) Amide->Ammonium + H₂O, H⁺

Caption: Generalized Acid-Catalyzed Nitrile Hydrolysis.

References

Technical Support Center: Scaling Up Valeronitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the challenges encountered during the scale-up of Valeronitrile synthesis. Below, you will find detailed troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments, ensuring a smoother transition from laboratory to pilot and production scales.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common problems encountered during the scale-up of this compound synthesis.

ProblemPotential CausesRecommended Solutions
Low Yield Incomplete Reaction: Insufficient reaction time, temperature, or catalyst activity.- Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like GC or HPLC to ensure it has gone to completion. Be aware that on a larger scale, heating and cooling take longer. - Catalyst Deactivation: The catalyst may have lost activity due to poisoning, coking, or sintering. Consider catalyst regeneration or using a fresh batch. For hydrogenation reactions, ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
Side Reactions: Formation of byproducts due to poor temperature control or incorrect stoichiometry.- Improve Temperature Control: Exothermic reactions can lead to localized hotspots and side product formation. Ensure efficient stirring and adequate cooling capacity for the larger reactor volume. - Controlled Reagent Addition: For highly exothermic reactions, such as those involving Grignard reagents or Friedel-Crafts acylations, a slower, controlled addition of the limiting reagent is crucial.
Product Loss During Workup: Inefficient extraction or purification.- Optimize Extraction: Perform multiple extractions with the appropriate solvent. Saturating the aqueous layer with brine can reduce the solubility of the product in the aqueous phase. - Refine Purification: For distillation, ensure the column has a sufficient number of theoretical plates and is operated at the optimal reflux ratio to separate this compound from impurities.
Product Impurity Unreacted Starting Materials: Incomplete reaction.- Drive the Reaction to Completion: Consider extending the reaction time or using a slight excess of one of the reagents (if it can be easily removed).
Byproduct Formation: Suboptimal reaction conditions.- Impurity Profiling: Identify the impurities using techniques like GC-MS or LC-MS to understand their origin and devise a strategy for their removal or prevention. - Purification Optimization: For persistent impurities, consider alternative purification methods such as fractional distillation under reduced pressure or chromatography for smaller scales.
Contamination: From equipment or raw materials.- Thoroughly Clean Equipment: Ensure reactors and transfer lines are clean and free from contaminants from previous batches. - Quality Control of Raw Materials: Use starting materials of consistent and high purity.
Thermal Runaway Poor Heat Dissipation: The rate of heat generation exceeds the rate of heat removal, a common issue when scaling up exothermic reactions.- Ensure Adequate Cooling: The surface area-to-volume ratio decreases on scale-up, making cooling less efficient. Ensure the reactor's cooling system is appropriately sized. - Slow Reagent Addition: Control the rate of addition of the limiting reagent to manage the rate of heat evolution. - Use of a Quenching Agent: Have a quenching procedure and agent ready to stop the reaction in an emergency.
Catalyst Deactivation (for catalytic processes) Poisoning: Impurities in the feed adsorb to the catalyst's active sites.- Purify Feedstock: Remove impurities from starting materials and solvents before they enter the reactor.
Coking: Formation of carbonaceous deposits on the catalyst surface.- Optimize Reaction Conditions: Adjust temperature, pressure, and reactant ratios to minimize coke formation. - Catalyst Regeneration: If possible, regenerate the catalyst by controlled oxidation to burn off the coke.
Sintering: Agglomeration of metal particles on the catalyst support at high temperatures.- Control Temperature: Avoid excessive reaction temperatures that can lead to sintering.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound and their primary scale-up challenges?

A1: The most common routes are:

  • From 1-Bromobutane and Sodium Cyanide: This is a classic nucleophilic substitution. The main challenges on a large scale are the high toxicity of sodium cyanide, the exothermic nature of the reaction requiring careful temperature control, and the potential for side reactions.[1]

  • Hydrogenation of Pentenenitrile: This method can offer high yield and purity.[1] Key scale-up challenges include managing the gaseous hydrogen, catalyst deactivation (poisoning, coking), and ensuring efficient catalyst recovery and reuse.[1]

  • Dehydration of Valeramide: This route involves the removal of water from valeramide. Challenges include the use of corrosive dehydrating agents and ensuring the reaction goes to completion.

Q2: How does mixing efficiency impact the scale-up of this compound synthesis?

A2: Mixing is critical for maintaining homogeneity in temperature and concentration. Inadequate mixing on a larger scale can lead to localized hot spots in exothermic reactions, increasing the formation of byproducts and reducing yield and purity. It can also lead to incomplete reactions if reactants are not brought into sufficient contact.

Q3: What are the key safety considerations when scaling up this compound synthesis?

A3: Key safety concerns include:

  • Toxicity: this compound and many of its precursors (e.g., sodium cyanide) are toxic if swallowed, inhaled, or in contact with skin.[2]

  • Flammability: this compound is a flammable liquid and vapor.

  • Exothermic Reactions: The potential for thermal runaway in exothermic reactions is a significant hazard.

  • Pressure Build-up: Reactions involving gases or the potential for gas evolution must be carefully controlled to prevent over-pressurization of the reactor.

Always conduct a thorough hazard analysis before scaling up and ensure appropriate personal protective equipment (PPE) is used and that emergency procedures are in place.

Q4: What are the common impurities in this compound synthesis and how can they be removed?

A4: Common impurities can include unreacted starting materials, isomers of this compound, and byproducts from side reactions. The specific impurities will depend on the synthetic route. Fractional distillation is the most common method for purifying this compound on a large scale. The efficiency of the distillation depends on the boiling points of the impurities relative to this compound.

Q5: How can I minimize catalyst deactivation in the hydrogenation of pentenenitrile to this compound?

A5: To minimize catalyst deactivation:

  • Ensure the purity of the pentenenitrile and solvent to avoid poisoning the catalyst.

  • Optimize the reaction temperature and pressure to reduce the likelihood of coking and sintering.

  • Consider using a catalyst system that is more resistant to deactivation.

  • Implement a catalyst regeneration protocol if feasible.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound via Hydrogenation of Pentenenitrile

ParameterLab Scale (500g Pentenenitrile)[1]Pilot Scale (985kg Pentenenitrile)[1]
Pentenenitrile 500 g985 kg
Ethanol (Solvent) 1000 g2000 kg
Catalyst A 2.5 g2.5 kg
Catalyst B 2.5 g2.5 kg
Hydrogen Pressure 0.2 MPa0.2 MPa
Reaction Temperature 60 °C60 °C
Reaction Time 2 hours2.5 hours
Product Yield 98.4%98.4%
Product Purity 99.8%99.8%

Experimental Protocols

Key Experiment: Hydrogenation of Pentenenitrile to this compound

This protocol is based on a patented industrial process and is provided for informational purposes.[1]

Materials:

  • Pentenenitrile

  • Ethanol (95%)

  • Novel Catalyst (Macromolecular Palladium Complex)

  • Amorphous Fe-Mo-Ni-Al Catalyst

  • Hydrogen Gas

  • Nitrogen Gas

Procedure:

  • Charge the hydrogenation reactor with pentenenitrile, ethanol, the novel catalyst, and the amorphous Fe-Mo-Ni-Al catalyst.

  • Start stirring the mixture.

  • Purge the reactor with nitrogen three times to remove any air.

  • Purge the reactor with hydrogen three times.

  • Pressurize the reactor with hydrogen to 0.2 MPa.

  • Heat the reaction mixture to 60°C.

  • Maintain the reaction at these conditions for approximately 2-2.5 hours, or until hydrogen uptake ceases.

  • Continue stirring for an additional 30 minutes after the reaction is complete.

  • Cool the reactor and carefully vent the excess hydrogen.

  • Filter the reaction mixture to recover the catalyst.

  • The filtrate is then subjected to fractional distillation to isolate the pure this compound.

Mandatory Visualization

experimental_workflow Experimental Workflow: this compound Synthesis via Hydrogenation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification charge_reactants Charge Reactor: - Pentenenitrile - Ethanol - Catalysts purge_n2 Purge with Nitrogen (3x) charge_reactants->purge_n2 purge_h2 Purge with Hydrogen (3x) purge_n2->purge_h2 pressurize Pressurize with H2 (0.2 MPa) purge_h2->pressurize heat Heat to 60°C pressurize->heat react React for 2-2.5 hours heat->react stir Stir for 30 min post-reaction react->stir cool_vent Cool and Vent stir->cool_vent filter Filter to Recover Catalyst cool_vent->filter distill Fractional Distillation filter->distill product Pure this compound distill->product

Caption: Workflow for this compound synthesis via hydrogenation.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_temp Was temperature control adequate? check_completion->check_temp Yes optimize_time_temp Optimize reaction time/temperature check_completion->optimize_time_temp No check_catalyst Is the catalyst active? check_temp->check_catalyst Yes improve_cooling Improve cooling/stirring check_temp->improve_cooling No regenerate_catalyst Regenerate or replace catalyst check_catalyst->regenerate_catalyst No check_workup Was product lost during workup? check_catalyst->check_workup Yes optimize_time_temp->check_completion improve_cooling->check_completion regenerate_catalyst->check_completion optimize_extraction Optimize extraction/purification check_workup->optimize_extraction Yes solution Yield Improved check_workup->solution No optimize_extraction->solution

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Catalytic Synthesis of Valeronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the catalytic synthesis of valeronitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for synthesizing this compound?

A1: The two main catalytic routes are:

  • Hydrogenation of Pentenenitrile: This method involves the selective hydrogenation of the carbon-carbon double bond of pentenenitrile while leaving the nitrile group intact. Common catalysts include palladium-based complexes and Raney Nickel.[1]

  • Nucleophilic Substitution: This classic SN2 reaction involves reacting a pentyl halide (e.g., 1-bromobutane (B133212) or 1-chlorobutane) with a cyanide salt (e.g., sodium or potassium cyanide). While not always catalytic in the traditional sense, phase-transfer catalysts can be employed to enhance reaction rates in biphasic systems.

Q2: How does a catalyst increase the rate of this compound synthesis?

A2: A catalyst provides an alternative reaction pathway with a lower activation energy.[2] It does not change the overall thermodynamics of the reaction but allows the reaction to proceed more quickly by facilitating the formation of intermediates that are more easily converted to the final product. For example, in hydrogenation, the catalyst surface activates both the hydrogen and the pentenenitrile molecule.[3]

Q3: What is the effect of increasing catalyst concentration on the reaction rate?

A3: Generally, increasing the catalyst concentration provides more active sites for the reaction, which leads to a higher reaction rate. However, there is often an optimal catalyst loading. Beyond this point, further increases may not significantly increase the rate and could even have negative effects due to mass transfer limitations or catalyst aggregation.[4]

Q4: Can the catalyst be reused?

A4: Heterogeneous catalysts, such as Palladium on Carbon (Pd/C) or Raney Nickel, can typically be recovered by filtration and reused. However, their activity may decrease over several cycles due to poisoning, sintering, or mechanical loss.[2] A specific process for the hydrogenation of pentenenitrile notes that the mixed catalyst can be recycled without impacting the reaction yield.[1]

Q5: What are the common side reactions to be aware of during the catalytic hydrogenation of nitriles?

A5: The most common side reactions involve the over-reduction of the nitrile group, leading to the formation of primary amines (pentylamine), which can then undergo further reactions to form secondary and tertiary amines.[5] In some cases, particularly with aromatic nitriles, hydrogenolysis can occur, cleaving the C-CN bond.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Route 1: Hydrogenation of Pentenenitrile
Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Catalyst poisoning (e.g., by sulfur or water impurities). 3. Insufficient hydrogen pressure or poor mixing. 4. Incorrect reaction temperature.1. Use a fresh batch of catalyst or regenerate the existing one if possible. 2. Ensure starting materials and solvents are pure and dry.[7] 3. Increase hydrogen pressure within safe limits and ensure vigorous stirring. 4. Optimize the reaction temperature; too low may result in slow kinetics, too high could promote side reactions.
Low Selectivity (Formation of Pentylamine and other amines) 1. Catalyst type is not selective for C=C bond hydrogenation. 2. Reaction conditions (temperature, pressure) are too harsh. 3. Prolonged reaction time.1. Use a catalyst known for selective C=C hydrogenation, such as a specialized palladium complex. A patent describes a high-molecular palladium complex that is selective for the C=C bond.[1] Raney Nickel can also be selective but is often used for nitrile reduction to amines.[8][9] 2. Reduce the reaction temperature and/or pressure. 3. Monitor the reaction progress closely (e.g., by GC) and stop it once the pentenenitrile is consumed.
Product Purity is Low 1. Incomplete reaction. 2. Presence of side products. 3. Solvent impurities.1. Allow the reaction to proceed for a longer duration or increase catalyst loading. 2. Refer to the "Low Selectivity" section to minimize byproduct formation. Purify the crude product via distillation.[1] 3. Use high-purity, dry solvents.
Route 2: Nucleophilic Substitution of 1-Bromobutane with NaCN
Problem Possible Cause(s) Suggested Solution(s)
Slow or Incomplete Reaction 1. Poor solubility of NaCN in the organic solvent. 2. Low reaction temperature. 3. Water in the solvent protonating the cyanide ion. 4. Leaving group is not sufficiently reactive (e.g., using 1-chlorobutane (B31608) instead of 1-bromobutane).1. Use a polar aprotic solvent like DMSO or DMF to dissolve the NaCN. Alternatively, use a phase-transfer catalyst in a biphasic system. 2. Gently heat the reaction mixture. 3. Ensure anhydrous (dry) conditions and reagents. 4. 1-bromobutane is more reactive than 1-chlorobutane in SN2 reactions.
Formation of Isobutyl Cyanide (Isonitrile) 1. The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom.1. The formation of isonitrile is generally a minor product in these reactions but can be influenced by the solvent and counter-ion of the cyanide salt. Using a polar aprotic solvent generally favors the formation of the nitrile.
Formation of Elimination Product (1-Butene) 1. Cyanide acting as a base instead of a nucleophile. 2. High reaction temperature.1. This is more likely with secondary or tertiary alkyl halides but can occur with primary halides at high temperatures. 2. Avoid excessive heating. The SN2 reaction is generally favored over elimination for primary alkyl halides like 1-bromobutane.

Data Presentation

Table 1: Comparison of Catalysts for Hydrogenation of Pentenenitrile to this compound
Catalyst SystemReactantTemp. (°C)Pressure (MPa)Reaction Time (h)Yield (%)Purity (%)Reference
Novel Pd Complex + Amorphous Fe-Mo-Ni-AlPentenenitrile600.2298.499.8CN113135839A[1]
Raney Nickel + Amorphous Fe-Mo-Ni-AlPentenenitrile600.210Lower Conversion (data not quantified)-CN113135839A[1]
Pd/C + Amorphous Fe-Mo-Ni-AlPentenenitrile600.210Lower Conversion (data not quantified)-CN113135839A[1]

Note: The data is extracted from a patent and compares a novel catalyst system with more conventional ones under the specified conditions. The patent indicates the novel system is superior in terms of reaction time and yield.

Table 2: Kinetic Parameters for Hydrogenation of Related Nitriles (Illustrative)
CatalystSubstrateApparent Activation Energy (kJ/mol)Key FindingsReference
Pd/Al₂O₃IsobutyronitrileNot specifiedSpecific activity decreases with increasing Pd particle size.Kinetics of nitrile hydrogenation[10]
Raney NickelBenzonitrileNot specifiedReaction kinetics are complex and influenced by hydrogen pressure and catalyst concentration.Reaction kinetics of the liquid-phase hydrogenation of benzonitrile[7]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Pentenenitrile

This protocol is adapted from patent CN113135839A.[1]

Materials:

  • Pentenenitrile (500g)

  • Ethanol (1000g, 95%)

  • Novel Catalyst (2.5g): A macromolecular palladium complex on a silicon dioxide carrier.

  • Amorphous Fe-Mo-Ni-Al Catalyst (2.5g)

  • Hydrogenation reactor equipped with stirring and temperature/pressure controls.

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • Add pentenenitrile, ethanol, the novel palladium catalyst, and the amorphous Fe-Mo-Ni-Al catalyst to the hydrogenation reactor.

  • Seal the reactor and begin stirring.

  • Purge the reactor by pressurizing with nitrogen and then venting. Repeat this process three times.

  • Purge the reactor with hydrogen gas in the same manner, repeating three times.

  • Pressurize the reactor with hydrogen to 0.2 MPa.

  • Heat the reaction mixture to 60°C.

  • Maintain the reaction at 60°C and 0.2 MPa for 2 hours. The reaction is complete when hydrogen uptake ceases.

  • After the reaction, cool the reactor, vent the excess hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to recover the catalyst.

  • The filtrate can be purified by distillation to isolate the this compound product.

Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) to observe the disappearance of the pentenenitrile peak and the appearance of the this compound peak.

Protocol 2: Synthesis of this compound via SN2 Reaction

This is a general laboratory procedure for the nucleophilic substitution route.

Materials:

  • 1-Bromobutane

  • Sodium Cyanide (NaCN) - EXTREMELY TOXIC, handle with extreme care and appropriate safety measures.

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser and magnetic stirrer.

  • Water

  • Diethyl ether (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve sodium cyanide in anhydrous DMSO with stirring.

  • Gently heat the mixture to approximately 90°C.

  • Slowly add 1-bromobutane to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 160°C.

  • After the addition is complete, continue stirring for an additional 10-15 minutes.

  • Cool the reaction mixture and pour it into a larger volume of water.

  • Transfer the aqueous mixture to a separatory funnel and extract the product several times with diethyl ether.

  • Combine the organic extracts and wash them with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent, and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by distillation.

Visualizations

G cluster_hydrogenation Hydrogenation Troubleshooting Workflow start Reaction Start check_conversion Low Conversion? start->check_conversion check_selectivity Low Selectivity? check_conversion->check_selectivity No catalyst_issue Check Catalyst Activity & Purity check_conversion->catalyst_issue Yes success High Yield & Purity check_selectivity->success No catalyst_type Use More Selective Catalyst check_selectivity->catalyst_type Yes conditions_issue Optimize H2 Pressure & Temperature catalyst_issue->conditions_issue conditions_harsh Reduce Temperature/Pressure catalyst_type->conditions_harsh

Caption: Troubleshooting workflow for the hydrogenation of pentenenitrile.

G cluster_pathway Proposed Catalytic Cycle for Pentenenitrile Hydrogenation catalyst Pd Catalyst Surface activated_h Activated H atoms on Pd surface catalyst->activated_h H₂ Adsorption adsorbed_pent Adsorbed Pentenenitrile on Pd surface catalyst->adsorbed_pent π-complexation h2 H₂ h2->activated_h pentenenitrile Pentenenitrile pentenenitrile->adsorbed_pent hydrogenation_step Stepwise Hydrogen addition to C=C bond activated_h->hydrogenation_step adsorbed_pent->hydrogenation_step desorption Desorption hydrogenation_step->desorption desorption->catalyst Regeneration This compound This compound (Product) desorption->this compound

Caption: Proposed catalytic cycle for selective hydrogenation.

References

Validation & Comparative

A Comparative Guide to Valeronitrile and Acetonitrile as Solvents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physicochemical properties and performance of valeronitrile and acetonitrile (B52724) in key laboratory applications, providing researchers, scientists, and drug development professionals with the data-driven insights needed for informed solvent selection.

In the landscape of modern chemical research and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. Acetonitrile has long been a staple in many laboratories due to its favorable properties. However, with an increasing focus on process optimization and the exploration of alternative solvents, nitriles with longer alkyl chains, such as this compound, are gaining attention. This guide provides a comprehensive comparison of this compound and acetonitrile, presenting their key physicochemical properties and performance in relevant applications, supported by experimental data.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of a solvent's physical and chemical characteristics is paramount for its effective application. The following table summarizes the key physicochemical properties of this compound and acetonitrile.

PropertyThis compoundAcetonitrile
Molecular Formula C₅H₉NCH₃CN
Molecular Weight 83.13 g/mol 41.05 g/mol
Boiling Point 139-141 °C81.6 °C
Melting Point -96 °C-45 °C
Density (at 25°C) 0.795 g/mL0.786 g/mL
Viscosity (at 20°C) 0.76 mPa·s0.369 mPa·s
Dielectric Constant (at 20°C) 17.737.5
Solubility in Water Slightly solubleMiscible

Performance in Electrochemical Applications

The choice of solvent in electrochemical systems, such as batteries and capacitors, is crucial as it dictates the electrolyte's ionic conductivity, electrochemical stability window, and overall device performance.

A comparative study on nitrile-based electrolytes for lithium-ion batteries investigated the effect of the alkyl chain length on performance. While this study did not directly compare this compound with acetonitrile in a head-to-head experiment, it provided valuable data on the performance of a this compound-based electrolyte. The study highlighted that the longer alkyl chain of this compound can contribute to the formation of a more stable solid electrolyte interphase (SEI) on the electrode surface.

Experimental Data: Ionic Conductivity

Electrolyte SolventIonic Conductivity (mS/cm)
This compound-based1.585 (at -50 °C)

This data suggests that this compound-based electrolytes can maintain good ionic conductivity even at very low temperatures, a desirable characteristic for batteries operating in extreme environments. Acetonitrile is also known for its high ionic conductivity and is a common solvent in electrochemical research.

Experimental Protocol: Cyclic Voltammetry for Solvent Comparison

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the electrochemical properties of a substance in solution. A typical protocol to compare the performance of this compound and acetonitrile as solvents for an electrolyte system is as follows:

  • Electrolyte Preparation: Prepare 0.1 M solutions of a suitable lithium salt (e.g., LiPF₆) in both high-purity this compound and acetonitrile.

  • Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Degassing: Purge the electrolyte solutions with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen.

  • Cyclic Voltammetry Measurement:

    • Record a background CV of the pure solvent-electrolyte system to determine the electrochemical stability window.

    • Introduce a redox-active species (e.g., ferrocene) into the cell.

    • Scan the potential between appropriate limits and record the resulting current.

    • Repeat the measurement for both this compound and acetonitrile-based electrolytes under identical conditions (scan rate, temperature, etc.).

  • Data Analysis: Compare the peak currents, peak separations, and electrochemical stability windows obtained in both solvents. Higher peak currents can indicate better mass transport properties, while a wider stability window is desirable for high-voltage applications.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_valero Prepare this compound Electrolyte cv_valero Run Cyclic Voltammetry (this compound) prep_valero->cv_valero prep_aceto Prepare Acetonitrile Electrolyte cv_aceto Run Cyclic Voltammetry (Acetonitrile) prep_aceto->cv_aceto compare Compare CV Data: - Peak Currents - Peak Separation - Stability Window cv_valero->compare cv_aceto->compare

Workflow for comparing solvents using cyclic voltammetry.

Application in Organic Synthesis: The Suzuki-Miyaura Coupling

Experimental Protocol: Comparing Solvents in a Suzuki-Miyaura Coupling Reaction

This protocol describes a general procedure to compare the efficacy of this compound and acetonitrile as solvents for the Suzuki-Miyaura coupling of a model aryl bromide with an arylboronic acid.

  • Reaction Setup:

    • In two separate, dry reaction flasks equipped with magnetic stir bars and reflux condensers, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

    • To one flask, add 5 mL of anhydrous this compound.

    • To the second flask, add 5 mL of anhydrous acetonitrile.

  • Reaction Execution:

    • Heat both reaction mixtures to a suitable temperature (e.g., 80 °C) under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the progress of the reactions by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Isolation:

    • Once the reactions are complete (as indicated by the consumption of the starting material), cool the mixtures to room temperature.

    • Add water and an organic extraction solvent (e.g., ethyl acetate) to each flask.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Yield Determination:

    • Purify the crude products by column chromatography.

    • Determine the mass of the purified products and calculate the reaction yield for each solvent.

Logical workflow for comparing solvent performance in a Suzuki-Miyaura coupling reaction.

Role in Drug Development: Solubility of Active Pharmaceutical Ingredients (APIs)

Experimental Protocol: Determining API Solubility

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

  • Sample Preparation:

    • Add an excess amount of the API (e.g., ibuprofen (B1674241) or naproxen) to separate vials containing a known volume of this compound and acetonitrile.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

    • Dilute the samples with a suitable solvent to a concentration within the analytical range of the chosen analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Analyze the concentration of the API in each diluted sample.

  • Solubility Calculation:

    • Calculate the original concentration of the API in the saturated solutions of this compound and acetonitrile based on the dilution factor and the measured concentration.

Conclusion

Both this compound and acetonitrile are versatile polar aprotic solvents with distinct physicochemical properties that make them suitable for a range of applications. Acetonitrile, with its lower viscosity and higher dielectric constant, is often favored in applications requiring high ionic conductivity and miscibility with water, such as in many electrochemical and chromatographic methods.

This compound, on the other hand, with its higher boiling point and lower water solubility, presents an alternative with different characteristics. Its potential to form a stable SEI in lithium-ion batteries, as suggested by recent research, makes it a promising candidate for advanced energy storage applications. Its performance in organic synthesis and as a solvent for drug molecules requires further direct comparative studies to fully elucidate its advantages and disadvantages relative to acetonitrile.

Researchers and process chemists are encouraged to consider the specific requirements of their application when choosing between these two nitrile solvents. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to generate the data needed for an informed and optimal solvent selection.

A Comparative Guide to Valeronitrile and Isovaleronitrile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric compounds is critical for experimental design and synthesis. This guide provides an objective comparison of the chemical and physical properties of valeronitrile and its branched-chain isomer, isothis compound (B1219994), supported by experimental data and detailed protocols.

This compound, also known as pentanenitrile or butyl cyanide, is a linear-chain nitrile. In contrast, isothis compound, or 3-methylbutanenitrile, possesses a branched alkyl structure. This seemingly subtle difference in their carbon skeletons leads to notable distinctions in their physical properties, spectroscopic signatures, and to a lesser extent, their chemical reactivity. Both compounds share the characteristic reactivity of the nitrile functional group, serving as versatile intermediates in organic synthesis.

Physical and Chemical Properties: A Tabular Comparison

The structural isomerism of this compound and isothis compound directly influences their physical properties. The linear chain of this compound allows for more effective intermolecular van der Waals forces, resulting in a higher boiling point compared to the more compact, branched structure of isothis compound.

PropertyThis compoundIsothis compoundReferences
Molecular Formula C₅H₉NC₅H₉N[1],[2]
Molecular Weight 83.13 g/mol 83.13 g/mol [1],[2]
Appearance Clear colorless to yellow liquidColorless to pale yellow liquid[3],[4]
Boiling Point 139-141 °C128-130 °C[5],[6]
Melting Point -96 °C-101 °C[5],[4]
Density 0.795 g/mL at 25 °C0.795 g/mL at 25 °C[5],[6]
Solubility in Water 1 to 5 mg/mL at 22.5 °CSparingly soluble[3],[4]
Flash Point 40.56 °C28 °C[2],[6]
Refractive Index (n20/D) 1.3971.393[5],[6]

Spectroscopic Differentiation

Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for distinguishing between these two isomers.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of both nitriles is the sharp, strong absorption band corresponding to the C≡N stretching vibration. For saturated aliphatic nitriles, this peak typically appears in the 2240-2260 cm⁻¹ region.[7] While the exact position can be influenced by the molecular environment, it serves as a definitive marker for the nitrile functional group.[7] Other characteristic absorptions include C-H stretching vibrations from the alkyl groups around 2850-3000 cm⁻¹ and C-H bending vibrations at approximately 1350-1480 cm⁻¹.[7]

Spectroscopic DataThis compoundIsothis compoundReferences
IR (C≡N Stretch) ~2245 cm⁻¹2240-2260 cm⁻¹[8],[7]
¹H NMR (ppm) ~2.34 (t, 2H), ~1.63 (m, 2H), ~1.50 (m, 2H), ~0.96 (t, 3H)~2.4-2.6 (d, 2H), ~2.0-2.2 (m, 1H), ~1.0-1.2 (d, 6H)[9],[7]
¹³C NMR (ppm) ~119.8 (CN), ~30.9 (CH₂), ~22.0 (CH₂), ~17.2 (CH₂), ~13.5 (CH₃)~119-120 (CN), ~30-35 (CH₂), ~25-30 (CH), ~22-25 (CH₃)[6],[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a clear distinction between the linear and branched structures. In the ¹H NMR spectrum of this compound, one would expect to see a triplet for the terminal methyl protons, and a series of multiplets for the three methylene (B1212753) groups.[9] Isothis compound's ¹H NMR spectrum is more complex due to its branching, showing a doublet for the six equivalent methyl protons, a multiplet for the single methine proton, and a doublet for the methylene group adjacent to the nitrile.[7]

Similarly, the ¹³C NMR spectra are distinct. This compound will show five distinct signals corresponding to the five different carbon environments. Isothis compound, due to its symmetry, will exhibit four signals: one for the nitrile carbon, one for the methylene carbon, one for the methine carbon, and one for the two equivalent methyl carbons.[6],[7]

Chemical Reactivity

Both this compound and isothis compound exhibit the typical reactivity of aliphatic nitriles, which is primarily centered around the electrophilic carbon atom of the cyano group.[10] They are incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1]

The structural difference between the two isomers is not expected to dramatically alter their qualitative chemical reactivity, though slight differences in reaction rates may be observed due to steric hindrance around the nitrile group in isothis compound.

Hydrolysis

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[11],[12] This reaction proceeds through an amide intermediate.[12]

  • Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.[11] The reaction first protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.[12]

  • Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521).[11] The hydroxide ion directly attacks the electrophilic carbon of the nitrile.[12] The initial product is the salt of the carboxylic acid, which must be neutralized with acid to obtain the free carboxylic acid.[11]

Reduction

Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[13],[14]

  • Reduction with LiAlH₄: This is a powerful method for converting nitriles to primary amines.[14] The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup.[13]

  • Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, often at elevated temperature and pressure.[13]

Experimental Protocols

General Protocol for Acid-Catalyzed Hydrolysis of a Nitrile
  • Setup: In a round-bottom flask equipped with a reflux condenser, add the nitrile (1 equivalent).

  • Reagents: Add a 2-3 M aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in excess.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, extract the carboxylic acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic extracts with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or distillation.

General Protocol for Reduction of a Nitrile with LiAlH₄

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (a molar excess, typically 1.5-2 equivalents) in anhydrous diethyl ether.

  • Addition of Nitrile: Dissolve the nitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring, maintaining a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature or gentle reflux for a few hours until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the C≡N stretch).

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous NaOH solution, and then more water.

  • Workup: Filter the resulting aluminum salts and wash them thoroughly with diethyl ether.

  • Purification: Dry the combined ether filtrates over an anhydrous salt (e.g., K₂CO₃), filter, and remove the solvent under reduced pressure to obtain the crude primary amine. Further purification can be achieved by distillation.

Visualizing Chemical Logic

The following diagrams illustrate the general reactivity of nitriles and a workflow for differentiating between this compound and isothis compound.

G General Reactivity of Nitriles Nitrile R-C≡N (this compound or Isothis compound) Hydrolysis Hydrolysis (H₃O⁺ or OH⁻, Δ) Nitrile->Hydrolysis Reduction Reduction (e.g., LiAlH₄ or H₂/catalyst) Nitrile->Reduction CarboxylicAcid R-COOH (Carboxylic Acid) Hydrolysis->CarboxylicAcid PrimaryAmine R-CH₂-NH₂ (Primary Amine) Reduction->PrimaryAmine

Caption: General reaction pathways for nitriles.

G Spectroscopic Differentiation Workflow Sample Unknown Nitrile Sample (C₅H₉N) IR IR Spectroscopy Sample->IR NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR IR_Result C≡N stretch at ~2240-2260 cm⁻¹ IR->IR_Result NMR_Linear ¹H: 3 sets of CH₂ signals ¹³C: 5 distinct signals NMR->NMR_Linear Linear Structure NMR_Branched ¹H: 1 CH, 1 CH₂, 2 equivalent CH₃ ¹³C: 4 distinct signals NMR->NMR_Branched Branched Structure This compound This compound NMR_Linear->this compound Isothis compound Isothis compound NMR_Branched->Isothis compound

Caption: Workflow for isomeric differentiation.

Safety and Handling

Both this compound and isothis compound are flammable liquids and are toxic if swallowed.[9],[15] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling these chemicals.[9] Work should be conducted in a well-ventilated fume hood.[15] In case of contact with skin or eyes, rinse immediately with plenty of water.[11]

References

Valeronitrile as an Internal Standard in Chromatography: A Validation and Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a reliable internal standard for chromatographic analysis, valeronitrile presents a viable, though not universally documented, option. This guide provides a comprehensive overview of the validation process for this compound as an internal standard, alongside a comparison of its physicochemical properties with commonly used alternatives.

The use of an internal standard (IS) is a critical practice in chromatography for improving the accuracy and precision of quantitative analysis.[1][2] An IS helps to correct for variations in sample injection volume, instrument response, and sample preparation.[1][3] The selection of an appropriate IS is paramount and depends on several factors, including its chemical similarity to the analyte, retention time, and stability.[2][4] This guide will explore the suitability of this compound for this role and detail the necessary validation protocols.

Properties of this compound and Common Internal Standards

An ideal internal standard should possess properties that are similar to the analyte of interest but be sufficiently different to ensure it does not naturally occur in the sample and is well-resolved chromatographically.[2][4] this compound (C5H9N) is a colorless liquid with a molecular weight of 83.13 g/mol .[5] A summary of its key physicochemical properties, alongside those of other common internal standards for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), is presented in Table 1.

PropertyThis compoundToluene (GC)Naphthalene (GC)Caffeine (HPLC)Theophylline (HPLC)
Molecular Formula C5H9NC7H8C10H8C8H10N4O2C7H8N4O2
Molecular Weight ( g/mol ) 83.13[5]92.14128.17194.19180.16
Boiling Point (°C) 139-141[6][7]110.6218sublimes ~178380 (decomposes)
Melting Point (°C) -96[6][7]-9580.26238270-274
Solubility in Water 0.1-0.5 g/100 mL at 22.5 °C[6]0.05 g/100 mL at 20 °CInsoluble2.17 g/100 mL at 25 °C0.83 g/100 mL at 25 °C
LogP 1.12[5]2.733.30-0.07-0.02

Table 1: Physicochemical Properties of this compound and Common Internal Standards.

The moderate polarity and boiling point of this compound make it a potential candidate for the analysis of a range of semi-volatile and polar compounds in GC. Its slight solubility in water and miscibility with organic solvents suggest its potential applicability in reversed-phase HPLC.[8]

Hypothetical Validation of this compound as an Internal Standard

The validation of an analytical method with an internal standard is essential to ensure its reliability. The following is a detailed, hypothetical experimental protocol for the validation of this compound as an internal standard for the quantification of a hypothetical analyte, "Compound X," by GC-FID.

Experimental Protocol

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless).

2. Preparation of Solutions:

  • Analyte Stock Solution (Compound X): 1 mg/mL in methanol.

  • Internal Standard Stock Solution (this compound): 1 mg/mL in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Compound X stock solution into a constant volume of the this compound internal standard solution to achieve final concentrations of Compound X ranging from 1 to 100 µg/mL. The final concentration of this compound in all standards should be 20 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 75 µg/mL of Compound X) in the same manner as the calibration standards.

3. Validation Parameters:

  • Specificity: Analyze a blank matrix sample to ensure no interfering peaks are present at the retention times of Compound X and this compound.

  • Linearity: Analyze the calibration standards in triplicate. Plot the ratio of the peak area of Compound X to the peak area of this compound against the concentration of Compound X. Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy and Precision: Analyze the QC samples in six replicates on the same day (intra-day) and on three different days (inter-day). The accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and the precision (expressed as the relative standard deviation, %RSD) should be ≤15% (≤20% at the LLOQ).

  • Recovery: Compare the peak area of Compound X in a pre-spiked sample (spiked before extraction) to a post-spiked sample (spiked after extraction) to determine the extraction efficiency.

  • Stability: Assess the stability of Compound X and this compound in the stock solutions and prepared samples under different storage conditions (e.g., room temperature, refrigerated).

Illustrative Performance Data

Following the successful execution of the validation protocol, the expected performance data would be summarized as shown in Tables 2, 3, and 4.

Concentration (µg/mL)Mean Response Ratio (Area Analyte / Area IS)%RSD
10.0524.5
50.2613.2
100.5192.1
251.3051.5
502.6121.1
1005.2350.8
Correlation Coefficient (r²) 0.9995

Table 2: Illustrative Linearity Data for Compound X using this compound as an Internal Standard.

QC LevelNominal Conc. (µg/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Low3102.53.8104.25.1
Medium3098.72.599.53.2
High75101.21.9100.82.7

Table 3: Illustrative Intra-day and Inter-day Accuracy and Precision Data.

QC LevelNominal Conc. (µg/mL)Mean Recovery (%)%RSD
Low392.14.2
Medium3094.53.1
High7593.82.8

Table 4: Illustrative Recovery Data.

Workflow for Validation of an Internal Standard

The logical workflow for validating an internal standard such as this compound is depicted in the following diagram.

Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_eval Data Evaluation cluster_result Outcome prep_analyte Prepare Analyte Stock prep_cal Prepare Calibration Standards prep_analyte->prep_cal prep_qc Prepare QC Samples prep_analyte->prep_qc prep_is Prepare IS Stock (this compound) prep_is->prep_cal prep_is->prep_qc linearity Linearity (Calibration Curve) prep_cal->linearity accuracy_precision Accuracy & Precision (QC Samples) prep_qc->accuracy_precision recovery Recovery prep_qc->recovery specificity Specificity (Blank Matrix) eval_linearity Linearity (r² ≥ 0.99) linearity->eval_linearity eval_accuracy Accuracy (85-115%) accuracy_precision->eval_accuracy eval_precision Precision (RSD ≤ 15%) accuracy_precision->eval_precision eval_recovery Consistent Recovery recovery->eval_recovery valid Method Validated eval_linearity->valid invalid Method Not Validated eval_linearity->invalid eval_accuracy->valid eval_accuracy->invalid eval_precision->valid eval_precision->invalid eval_recovery->valid eval_recovery->invalid

References

Unveiling the Molecular Blueprint: A Comparative Guide to the Spectral Analysis of Valeronitrile for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of standard spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of valeronitrile. We present key experimental data, detailed methodologies, and a comparative analysis with alternative nitrile compounds to provide a robust framework for structural verification.

This compound (C₅H₉N), a simple aliphatic nitrile, serves as an excellent model for demonstrating the power of modern analytical methods in organic chemistry. Its structure, a five-carbon chain with a terminal nitrile group, gives rise to a unique spectral fingerprint that can be definitively identified when these techniques are used in concert.

At a Glance: Comparative Spectral Data

To facilitate a clear comparison, the characteristic spectral data for this compound and two alternative aliphatic nitriles, acetonitrile (B52724) (C₂H₃N) and isobutyronitrile (B166230) (C₄H₇N), are summarized below. This data highlights how subtle changes in molecular structure are reflected in the spectral output.

Spectroscopic Technique This compound (CH₃(CH₂)₃C≡N) Acetonitrile (CH₃C≡N) Isobutyronitrile ((CH₃)₂CHC≡N)
Infrared (IR) Spectroscopy C≡N Stretch: ~2245 cm⁻¹C-H Stretch (sp³): ~2870-2960 cm⁻¹C≡N Stretch: ~2255 cm⁻¹C-H Stretch (sp³): ~2940-3000 cm⁻¹C≡N Stretch: ~2248 cm⁻¹C-H Stretch (sp³): ~2870-2970 cm⁻¹
¹H NMR Spectroscopy (CDCl₃) δ ~2.3 ppm (t, 2H, -CH₂CN) δ ~1.7 ppm (p, 2H, -CH₂CH₂CN) δ ~1.5 ppm (h, 2H, -CH₂CH₃) δ ~1.0 ppm (t, 3H, -CH₃) δ ~2.0 ppm (s, 3H, -CH₃) δ ~2.7 ppm (h, 1H, -CH(CN)) δ ~1.3 ppm (d, 6H, -C(CH₃)₂)
¹³C NMR Spectroscopy (CDCl₃) δ ~119 ppm (-C≡N) δ ~30 ppm (-CH₂CH₂CH₂CN) δ ~22 ppm (-CH₂CH₂CN) δ ~17 ppm (-CH₂CN) δ ~13 ppm (-CH₃) δ ~117 ppm (-C≡N) δ ~1 ppm (-CH₃) δ ~122 ppm (-C≡N) δ ~25 ppm (-CH(CN)) δ ~19 ppm (-C(CH₃)₂)
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 83Key Fragments: m/z 54, 41, 27Molecular Ion (M⁺): m/z 41Key Fragments: m/z 40, 39, 38Molecular Ion (M⁺): m/z 69Key Fragments: m/z 54, 41, 27

The Logic of Structural Confirmation: A Combined Approach

The definitive structural confirmation of this compound relies on the synergistic information provided by each spectroscopic method. No single technique provides a complete picture, but together they leave no room for ambiguity. The logical workflow for this process is illustrated below.

Workflow for Structural Confirmation of this compound cluster_techniques Spectroscopic Techniques cluster_info Information Obtained cluster_confirmation Structural Confirmation IR IR Spectroscopy IR_info Functional Groups (C≡N, C-H sp³) IR->IR_info NMR NMR Spectroscopy H_NMR_info Proton Environment (Number, Connectivity) NMR->H_NMR_info C_NMR_info Carbon Skeleton (Number of unique carbons) NMR->C_NMR_info MS Mass Spectrometry MS_info Molecular Weight (m/z 83) Fragmentation Pattern MS->MS_info Structure This compound CH₃CH₂CH₂CH₂C≡N IR_info->Structure H_NMR_info->Structure C_NMR_info->Structure MS_info->Structure Step-by-Step Structural Elucidation of this compound cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_conclusion Conclusion start Unknown Sample ms_data Molecular Ion at m/z 83 start->ms_data ir_data Peak at ~2245 cm⁻¹ start->ir_data nmr_data ¹³C: 5 distinct signals ¹H: 4 distinct signals with specific splitting patterns start->nmr_data ms_interp Molecular Formula is C₅H₉N ms_data->ms_interp conclusion Structure is this compound ms_interp->conclusion ir_interp Presence of a Nitrile (C≡N) Group ir_data->ir_interp ir_interp->conclusion nmr_interp Confirms a 5-carbon chain with no symmetry and a specific proton connectivity nmr_data->nmr_interp nmr_interp->conclusion

Benchmarking different synthesis methods for Valeronitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthesis of Valeronitrile

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This compound, a versatile building block in organic synthesis, can be prepared through several methods. This guide provides a comparative analysis of four key synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and reaction pathway visualizations to aid in methodological selection.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method for this compound depends on various factors, including precursor availability, desired yield and purity, and reaction conditions. The following table summarizes the quantitative data for four common synthesis methods.

Method Starting Material Reagents Reaction Conditions Yield (%) Purity (%) Reference
Nucleophilic Substitution1-Chlorobutane (B31608)Sodium Cyanide, Dimethyl Sulfoxide (DMSO)Heated to 90°C, then temperature maintained below 160°C~93%Not specified[1]
Hydrogenation of PentenenitrilePentenenitrileEthanol, Fe-Mo-Ni-Al catalyst, H₂60°C, 0.2 MPa Hydrogen Pressure, 2 hours98.4%99.8%[2]
Dehydration of ValeramideValeramideDehydrating agent (e.g., P₂O₅, SOCl₂)Elevated temperaturesHigh (specifics not available)Not specified[2][3]
From ValeraldehydeValeraldehydeHydroxylamine (B1172632) Hydrochloride, followed by a dehydrating agent (e.g., Acetic Anhydride)Two-step process: oxime formation at room temperature, then dehydration with heating.High (specifics not available for this compound, but 70-76% for a similar reaction)High[4]

Experimental Protocols and Reaction Pathways

Detailed methodologies and visual representations of the reaction pathways provide a deeper understanding of each synthetic route.

Nucleophilic Substitution of 1-Chlorobutane

This method involves the reaction of an alkyl halide with a cyanide salt, a classic and effective way to form a carbon-carbon bond and introduce a nitrile group.

Experimental Protocol:

  • In a flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, mix 30 g of dry sodium cyanide with 150 ml of dry dimethyl sulfoxide.

  • Heat the slurry to 90°C and then stop heating.

  • Slowly add 0.5 mole of 1-chlorobutane to the stirred mixture. The rate of addition should be controlled to keep the reaction temperature below 160°C.

  • After the addition is complete, stir the mixture for an additional 10 minutes, or until the temperature drops below 50°C.

  • Pour the reaction mixture into water and extract the product several times with an organic solvent like chloroform (B151607) or ethyl ether.

  • Wash the combined organic extracts with a saturated sodium chloride solution and dry over anhydrous calcium chloride.

  • Distill the dried extract to obtain pure this compound (boiling point: 139-141°C).[1]

Reaction Pathway:

G 1-Chlorobutane 1-Chlorobutane This compound This compound 1-Chlorobutane->this compound CN⁻ Sodium_Chloride Sodium Chloride (NaCl) Sodium_Cyanide Sodium Cyanide (NaCN) Sodium_Cyanide->Sodium_Chloride Cl⁻ DMSO DMSO (Solvent)

Nucleophilic substitution pathway for this compound synthesis.
Hydrogenation of Pentenenitrile

This method offers a high-yield and high-purity route to this compound through the reduction of a carbon-carbon double bond in the presence of a catalyst.

Experimental Protocol:

  • Into a hydrogenation reactor, add 500g of pentenenitrile, 1000g of ethanol, and 2.5g each of a novel catalyst and an amorphous Fe-Mo-Ni-Al catalyst.

  • Turn on the stirring and purge the reactor with nitrogen three times, followed by three purges with hydrogen.

  • Control the hydrogen pressure at 0.2 MPa and raise the temperature to 60°C.

  • The reaction is complete after 2 hours.

  • After the reaction, filter the liquid and rectify the filtrate. The middle distillate is high-purity this compound.[2]

Reaction Pathway:

G cluster_products Product Pentenenitrile Pentenenitrile This compound This compound Pentenenitrile->this compound + H₂ Hydrogen Hydrogen (H₂) Catalyst Fe-Mo-Ni-Al Catalyst

Hydrogenation of Pentenenitrile to this compound.
Dehydration of Valeramide

This classic method involves the removal of a water molecule from a primary amide to form a nitrile. Strong dehydrating agents are typically employed.

Experimental Protocol (General):

  • In a round-bottomed flask, place Valeramide and a dehydrating agent (e.g., phosphorus pentoxide, thionyl chloride, or phosphorus oxychloride) in an appropriate solvent.

  • Heat the reaction mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench any remaining dehydrating agent.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure and distill the residue to obtain pure this compound.

Reaction Pathway:

G Valeramide Valeramide This compound This compound Valeramide->this compound - H₂O Water Water (H₂O) Dehydrating_Agent Dehydrating Agent (e.g., P₂O₅)

Dehydration of Valeramide to produce this compound.
Synthesis from Valeraldehyde

This two-step process first converts the aldehyde to an aldoxime, which is then dehydrated to the nitrile. This method avoids the use of highly toxic cyanide reagents.

Experimental Protocol (General, adapted from a similar synthesis):

  • Oxime Formation:

    • Dissolve Valeraldehyde in a suitable solvent like ethanol.

    • Add a solution of hydroxylamine hydrochloride in water.

    • Introduce a base (e.g., sodium hydroxide (B78521) solution) to the mixture.

    • Stir the mixture at room temperature for a few hours to form the valeraldoxime.

  • Dehydration:

    • Isolate the crude valeraldoxime.

    • Add a dehydrating agent, such as acetic anhydride, to the oxime.

    • Heat the mixture gently. An exothermic reaction may occur.

    • After the initial reaction subsides, boil the solution for a short period.

    • Pour the cooled reaction mixture into cold water to precipitate the this compound.

    • Filter, wash with water, and dry the product. Further purification can be achieved by distillation or recrystallization.[4]

Reaction Pathway:

G cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Dehydration Valeraldehyde Valeraldehyde Valeraldehyde->Valeraldoxime + NH₂OH - H₂O Hydroxylamine Hydroxylamine (NH₂OH) This compound This compound Valeraldoxime->this compound - H₂O Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Water1 Water (H₂O) Water2 Water (H₂O)

Two-step synthesis of this compound from Valeraldehyde.

References

Valeronitrile-Based Electrolytes: A Comparative Performance Guide for Advanced Battery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safer, more efficient, and wider-operating-temperature energy storage solutions has led to significant research into novel electrolyte formulations. Among these, valeronitrile (VN)-based electrolytes have emerged as a promising alternative to conventional carbonate-based systems. This guide provides a comprehensive comparison of the performance of this compound-based electrolytes in lithium-ion (Li-ion), sodium-ion (Na-ion), and lithium-sulfur (Li-S) batteries, supported by available experimental data.

Executive Summary

This compound, a linear nitrile with the chemical formula CH₃(CH₂)₃CN, offers a unique combination of properties, including a high dielectric constant, a wide liquid temperature range, and impressive electrochemical stability at high voltages. These characteristics translate into tangible performance benefits in battery systems, most notably in lithium-ion batteries, where research has demonstrated exceptional performance over a wide temperature range, from as low as -50°C to elevated temperatures of 55°C. While specific data for this compound in sodium-ion and lithium-sulfur batteries is less mature, the broader class of nitrile-based electrolytes shows promise in these systems as well. This guide will delve into the quantitative performance metrics, detailed experimental protocols, and the underlying chemical principles that govern the behavior of this compound-based electrolytes.

This compound: A Molecular Overview

This compound's molecular structure is key to its electrochemical properties. The presence of the cyano (-C≡N) group creates a strong dipole moment, contributing to its high dielectric constant, which facilitates salt dissociation and high ionic conductivity. Its linear alkyl chain provides flexibility and a lower melting point compared to some other nitriles.

Caption: Molecular structure of this compound.

Performance in Lithium-Ion Batteries

This compound-based electrolytes have shown remarkable performance in Li-ion batteries, particularly in enabling wide-temperature operation and high-rate capability. The longer carbon chain of this compound compared to shorter-chain nitriles like acetonitrile (B52724) contributes to a more stable solid electrolyte interphase (SEI) on the anode.

Quantitative Performance Data
Performance MetricThis compound-Based ElectrolyteConventional Carbonate Electrolyte (EC-based)
Ionic Conductivity 1.585 mS/cm at -50°C[1]Significantly lower at sub-zero temperatures
High-Rate Performance 89.84% discharge capacity retention at 20C (Room Temp)[1]Lower capacity retention at high C-rates
High-Temperature Cycling Stable cycling at 3C at 55°C[1]Prone to solvent decomposition and capacity fade
Low-Temperature Performance 65.12% capacity retention at -50°C[1]Significant capacity loss below -20°C
Experimental Protocol: Li-Ion Battery Testing

A typical experimental workflow for evaluating the performance of a new electrolyte in a lithium-ion battery is as follows:

cluster_workflow Experimental Workflow for Battery Testing prep Electrolyte Preparation assembly Coin Cell Assembly (e.g., CR2032) prep->assembly formation SEI Formation Cycles (Low C-rate) assembly->formation performance Electrochemical Performance Testing formation->performance CV, EIS, Rate Capability, Cycling Stability analysis Post-mortem Analysis performance->analysis

Caption: General experimental workflow for battery testing.

Methodology for Key Experiments:

  • Electrolyte Preparation: The this compound-based electrolyte is typically prepared by dissolving a lithium salt, such as lithium hexafluorophosphate (B91526) (LiPF₆), in a mixture of this compound and a co-solvent like ethyl propionate (B1217596) and fluoroethylene carbonate inside an argon-filled glovebox to prevent moisture contamination.

  • Cell Assembly: Pouch cells or coin cells (e.g., CR2032) are assembled in an argon-filled glovebox using a graphite (B72142) anode, a cathode material like LiNi₀.₅Co₀.₂Mn₀.₃O₂ (NCM523), and a separator soaked in the prepared electrolyte.

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): Performed to determine the electrochemical stability window of the electrolyte.

    • Electrochemical Impedance Spectroscopy (EIS): Used to measure the ionic conductivity and interfacial resistance.

    • Galvanostatic Cycling: The battery is charged and discharged at various current densities (C-rates) to evaluate rate capability and long-term cycling stability. These tests are often conducted at different temperatures to assess the electrolyte's performance under various conditions.

Performance in Sodium-Ion Batteries

While specific studies on this compound-based electrolytes for sodium-ion batteries are limited, research on other nitrile-based electrolytes, such as acetonitrile, provides valuable insights into their potential. Nitrile solvents generally offer high ionic conductivity and a wide electrochemical stability window, which are beneficial for Na-ion systems.

Expected Performance and Challenges

Nitrile-based electrolytes are being explored to enable high-voltage and fast-charging sodium-ion batteries. An optimized acetonitrile-based electrolyte has been shown to support stable operation of a high-voltage NaNi₁/₃Fe₁/₃Mn₁/₃O₂ cathode and achieve high reversible capacity in hard carbon anodes. However, similar to Li-ion systems, the formation of a stable SEI on the anode remains a critical challenge that needs to be addressed for long-term cycling stability.

Comparative Data (Qualitative)
Performance AspectNitrile-Based Electrolytes (General)Conventional Carbonate Electrolytes
High-Voltage Tolerance Generally excellentCan be prone to oxidation at higher voltages
Ionic Conductivity High, beneficial for fast chargingModerate
SEI Stability on Hard Carbon Can be challenging to form a stable SEIMore established, but can still have issues
Low-Temperature Performance Promising due to low freezing pointsCan suffer from poor kinetics

Performance in Lithium-Sulfur Batteries

The application of this compound in lithium-sulfur batteries is an emerging area of research. The primary challenge in Li-S batteries is the "polysulfide shuttle" effect, where soluble lithium polysulfide intermediates migrate to the lithium anode, leading to capacity loss and poor cycling stability.

The Role of Nitriles in Mitigating Polysulfide Shuttle

Nitrile-based electrolytes, due to their lower polysulfide solubility compared to the commonly used ether-based electrolytes, can help suppress the shuttle effect. This can lead to improved coulombic efficiency and cycling stability. However, the reactivity of nitriles with the lithium metal anode is a significant hurdle that must be overcome, often through the use of additives or protective interlayers.

cluster_shuttle Polysulfide Shuttle Effect Cathode Sulfur Cathode Electrolyte Electrolyte Cathode->Electrolyte Discharge: S₈ → Li₂Sₓ Anode Lithium Anode PS Soluble Polysulfides (Li₂Sₓ) Anode->PS Re-oxidation (parasitic) Electrolyte->PS PS->Cathode Charge: Li₂Sₓ → S₈ PS->Anode Shuttle & Reaction

Caption: The polysulfide shuttle mechanism in Li-S batteries.

Expected Performance Trade-offs
Performance AspectPotential of this compound-Based ElectrolytesConventional Ether-Based Electrolytes
Polysulfide Shuttle Potentially suppressed due to lower solubilityHigh polysulfide solubility leads to severe shuttle
Cycling Stability Potentially improved if shuttle is mitigatedPoor due to shuttle effect and Li anode degradation
Lithium Anode Compatibility A significant challenge, requires modificationAlso challenging, but more established strategies exist
Rate Capability May be limited by lower polysulfide solubilityGenerally good due to high ionic conductivity

Advantages and Disadvantages of this compound-Based Electrolytes

cluster_pros_cons This compound Electrolytes: A Balanced View Advantages Advantages WideTemp Wide Operating Temperature Advantages->WideTemp HighVoltage High Voltage Stability Advantages->HighVoltage HighRate Good Rate Capability Advantages->HighRate Disadvantages Disadvantages SEI SEI Instability on Anode Disadvantages->SEI Toxicity Potential Toxicity Disadvantages->Toxicity Cost Higher Cost vs. Carbonates Disadvantages->Cost

Caption: Advantages and disadvantages of this compound electrolytes.

Conclusion

This compound-based electrolytes represent a compelling direction for the development of high-performance batteries, particularly for applications requiring operation in extreme temperatures and at high power. In lithium-ion batteries, the benefits are clearly demonstrated through experimental data, showcasing significant improvements over conventional carbonate-based systems. While their potential in sodium-ion and lithium-sulfur batteries is promising, further research is needed to fully characterize their performance and address the inherent challenges, such as anode compatibility. As research continues, this compound and other nitrile-based solvents are poised to play a crucial role in the next generation of energy storage technologies.

References

Navigating Potential Cross-Reactivity of Valeronitrile in Chemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of valeronitrile in various chemical assays. While direct experimental data on this compound's interference is limited in publicly available literature, this document outlines the potential for such interactions based on the known chemical reactivity of the nitrile functional group. It also offers guidance on experimental design to identify and mitigate potential assay artifacts, ensuring the generation of robust and reliable data.

Introduction to this compound and Assay Interference

This compound, also known as pentanenitrile or butyl cyanide, is an aliphatic nitrile with the chemical formula C5H9N. It is a colorless liquid used as a solvent and an intermediate in chemical synthesis. The key feature of this compound, and other nitriles, is the cyano (-C≡N) group. This functional group has a polarized triple bond, with the carbon atom being electrophilic, making it susceptible to nucleophilic attack.[1] This inherent reactivity is a potential source of interference in various chemical and biological assays.

Assay interference, or cross-reactivity, occurs when a substance other than the intended analyte alters the outcome of an assay, leading to inaccurate results such as false positives or false negatives.[2] Interference can arise from a variety of mechanisms, including non-specific chemical reactivity with assay components.[3] For a compound like this compound, the reactivity of the nitrile group is a primary consideration for potential assay interference.[4]

Potential for this compound Cross-Reactivity

The electrophilic nature of the carbon atom in the nitrile group makes this compound a potential reactant with nucleophilic components present in an assay.[4] This could include amino acid residues in proteins (like cysteine or serine), thiol-containing reagents, or other nucleophiles.[5]

While the nitrile group is generally less reactive than other electrophilic functional groups like aldehydes, its reactivity can be significant under certain assay conditions.[5] Gradations of nitrile reactivity are well-documented, and they can act as "warheads" in covalent inhibitors by reacting with nucleophilic residues in target macromolecules.[3][4]

Table 1: Chemical Properties of this compound Relevant to Assay Interference

PropertyValue/DescriptionPotential Implication in Assays
Chemical Formula C5H9N-
Functional Group Nitrile (-C≡N)The primary source of potential chemical reactivity and interference. The carbon atom is electrophilic.
Solubility Slightly soluble in waterMay influence its interaction with aqueous assay components.
Reactivity Can be hydrolyzed to carboxylic acids or reduced to amines.[1] The nitrile carbon can be attacked by nucleophiles.[4]Potential for covalent modification of proteins or other assay reagents containing nucleophilic groups.

Table 2: Potential Mechanisms of this compound Interference in Chemical Assays

Type of InterferencePotential Mechanism Involving this compoundPotential Outcome
Chemical Reactivity Covalent modification of assay proteins (e.g., enzymes, antibodies) via nucleophilic attack on the nitrile carbon by amino acid residues like cysteine or lysine.[4][5]Alteration of protein function, leading to false positive or false negative signals.
Chelation/Coordination The nitrogen atom of the nitrile group could potentially coordinate with metal ions that are essential cofactors for enzymes or components of detection reagents.Inhibition or enhancement of enzymatic activity, or interference with signal generation.
Non-specific Binding Hydrophobic interactions of the butyl chain of this compound with proteins or other assay components.Can lead to aggregation or conformational changes that affect assay performance.

Experimental Protocols to Assess Cross-Reactivity

Given the lack of specific data for this compound, a proactive approach to screen for potential interference is recommended. The following are general experimental protocols that can be adapted to assess the cross-reactivity of this compound or any other test compound.

Protocol 1: Assessing Interference with Enzyme-Based Assays
  • Objective: To determine if this compound directly inhibits or activates the enzyme of interest.

  • Materials:

    • Purified enzyme

    • Substrate for the enzyme

    • Assay buffer

    • This compound stock solution (in an appropriate solvent like DMSO)

    • Positive and negative controls

    • Detection reagents

  • Procedure:

    • Perform a standard enzyme activity assay in the absence of the test compound to establish a baseline.

    • Prepare a dilution series of this compound in the assay buffer.

    • Pre-incubate the enzyme with each concentration of this compound for a set period (e.g., 15-30 minutes) before adding the substrate.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction rate at each this compound concentration.

    • Include a "no enzyme" control and a "vehicle" control (assay buffer with the same concentration of the solvent used for the this compound stock).

  • Data Analysis: Plot the enzyme activity as a function of this compound concentration to determine if there is a dose-dependent effect.

Protocol 2: Assessing Interference in Immunoassays (e.g., ELISA)
  • Objective: To determine if this compound interferes with antibody-antigen binding.

  • Materials:

    • Coated plate with antigen or capture antibody

    • Detection antibody (e.g., HRP-conjugated)

    • Analyte standard

    • Assay buffer/diluent

    • This compound stock solution

    • Substrate for the detection enzyme (e.g., TMB)

    • Stop solution

  • Procedure:

    • Run a standard curve of the analyte.

    • In separate wells, add a fixed concentration of the analyte (e.g., the EC50 concentration) and a dilution series of this compound.

    • In another set of wells, add the dilution series of this compound without the analyte to check for non-specific binding or signal generation.

    • Proceed with the standard immunoassay protocol (e.g., addition of detection antibody, substrate, and stop solution).

  • Data Analysis: Compare the signal in the presence and absence of this compound. A significant change in the signal for the analyte in the presence of this compound indicates interference.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis cluster_conclusion 4. Conclusion A Prepare this compound Stock Solution D Perform Assay with this compound Dilution Series A->D B Prepare Assay Reagents (Enzyme, Substrate, Buffers) C Perform Control Assay (No this compound) B->C B->D F Measure Assay Signal C->F D->F E Include Vehicle Control E->F G Plot Dose-Response Curve F->G H Determine IC50/EC50 or Lack of Interference G->H

Caption: Workflow for Assessing Potential Chemical Interference.

immunoassay_interference cluster_normal A. No Interference cluster_interference B. Potential Interference by this compound Analyte Analyte Antibody Antibody Analyte->Antibody Binding This compound This compound Antibody2 Antibody This compound->Antibody2 Covalent Modification or Non-specific Binding

Caption: Potential Mechanism of Immunoassay Interference.

Conclusion and Recommendations

While there is no direct evidence of this compound causing widespread interference in chemical assays, its chemical structure, particularly the electrophilic nitrile group, warrants careful consideration. Researchers using this compound in their experimental systems should be aware of its potential to interact with assay components, especially those containing nucleophilic groups.

It is strongly recommended to perform counter-screens and control experiments, such as those outlined in this guide, to rule out any potential assay artifacts.[3] Should interference be detected, alternative assay formats or analytical methods that are less susceptible to chemical reactivity should be considered. Employing a well-designed screening strategy will ultimately lead to more reliable and reproducible scientific findings.

References

Literature review of Valeronitrile applications in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Valeronitrile, a versatile C5 aliphatic nitrile, serves as a valuable building block and solvent in a wide array of organic transformations. This guide provides a comparative analysis of this compound's performance against other common nitriles in key synthetic applications, supported by experimental data and detailed protocols. The content is tailored for researchers, scientists, and professionals in drug development seeking to optimize their synthetic strategies.

Reactivity and Applications: An Overview

This compound, also known as pentanenitrile or butyl cyanide, is a colorless liquid characterized by a terminal nitrile group (-C≡N) on a five-carbon chain.[1] This functional group imparts a high degree of polarity and reactivity, making it a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The nitrile group can readily undergo transformations such as hydrolysis to carboxylic acids, reduction to primary amines, and participation in various C-C and C-N bond-forming reactions.[1] Furthermore, its properties as a solvent and extractant are utilized in various industrial processes.[2]

Comparative Performance in Key Organic Reactions

To objectively assess the utility of this compound in organic synthesis, its performance is compared with other aliphatic nitriles, such as acetonitrile (B52724), propionitrile, and butyronitrile (B89842), in several important reactions.

Synthesis of 5-Substituted-1H-Tetrazoles

The [3+2] cycloaddition of nitriles with sodium azide (B81097) is a common method for the synthesis of 5-substituted-1H-tetrazoles, which are important scaffolds in medicinal chemistry.[3][4] The reaction is often catalyzed by zinc salts in water, providing a safe and efficient route.[5] A comparative study on the synthesis of various 5-substituted-1H-tetrazoles from different aliphatic nitriles under the same reaction conditions is summarized below.

NitrileProductReaction Time (h)Yield (%)
Acetonitrile5-Methyl-1H-tetrazole1885
Propionitrile5-Ethyl-1H-tetrazole1888
This compound 5-Butyl-1H-tetrazole 18 92
Pivalonitrile5-tert-Butyl-1H-tetrazole4880

Table 1: Comparison of Aliphatic Nitriles in the Synthesis of 5-Substituted-1H-Tetrazoles. [5]

The data indicates that under these specific conditions, this compound provides a high yield for the corresponding tetrazole, comparable to or slightly better than shorter-chain nitriles.

Ritter Reaction

The Ritter reaction is a versatile method for the synthesis of N-alkyl amides from a nitrile and a carbocation source, such as an alkene or an alcohol in the presence of a strong acid.[6][7] A modified Ritter reaction using tert-butyl acetate (B1210297) as the carbocation source and sulfuric acid as a catalyst has been shown to be effective for a range of aromatic and aliphatic nitriles.[8]

NitrileProductYield (%)
AcetonitrileN-tert-Butylacetamide95
PropionitrileN-tert-Butylpropanamide92
This compound N-tert-Butylpentanamide 90
PhenylacetonitrileN-tert-Butyl-2-phenylacetamide94

Table 2: Comparison of Nitriles in a Modified Ritter Reaction. [8]

In this modified Ritter reaction, this compound demonstrates good reactivity, affording the corresponding N-tert-butyl amide in excellent yield, comparable to other aliphatic and even activated nitriles.

Photocatalyzed Site-Selective C-H Alkylation

A recent study demonstrated the site-selective alkylation of aliphatic nitriles at the β- and γ-positions using a decatungstate photocatalyst.[9] This reaction provides a powerful tool for the late-stage functionalization of nitrile-containing molecules. The study included a comparison of different aliphatic nitriles, highlighting the influence of the chain length on the regioselectivity.

NitrileAlkeneProduct(s)Total Yield (%)Regioselectivity (γ/β)
ButyronitrileDimethyl maleate (B1232345)β- and γ-alkylated767/69
This compound Dimethyl maleate β- and γ-alkylated 97 83/14
HexanenitrileDimethyl maleateβ-, γ-, and δ-alkylated95(γ+δ)/β = 88/7

Table 3: Comparative Photocatalyzed Alkylation of Aliphatic Nitriles. [9]

This compound exhibits a strong preference for alkylation at the γ-position, which is attributed to the inductive effect of the cyano group.[9] This distinct regioselectivity compared to shorter-chain nitriles like butyronitrile makes this compound a particularly interesting substrate for this transformation.

Experimental Protocols

General Procedure for the Synthesis of 5-Substituted-1H-Tetrazoles[7]

In a round-bottom flask, the nitrile (10 mmol), sodium azide (13 mmol), and zinc bromide (10 mmol) are suspended in water (20 mL). The mixture is heated to reflux with vigorous stirring for the time indicated in Table 1. After cooling to room temperature, the pH of the solution is adjusted to 1 with concentrated hydrochloric acid. The product is then extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to afford the 5-substituted-1H-tetrazole.

General Procedure for the Modified Ritter Reaction[10]

To a stirred solution of the nitrile (1.0 equiv.) in tert-butyl acetate (5.0 equiv.), a catalytic amount of sulfuric acid (0.1 equiv.) is added. The reaction mixture is heated at 42 °C for 2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to give the pure N-tert-butyl amide.

General Procedure for Photocatalyzed Site-Selective C-H Alkylation[11]

An acetonitrile (1 mL) solution of the aliphatic nitrile (20 equiv.), dimethyl maleate (0.5 mmol), and tetrabutylammonium (B224687) decatungstate (TBADT, 4 mol%) is placed in a Pyrex tube. The solution is irradiated with a 300 W Xe lamp for 24 hours. After the reaction, the solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel to give the alkylated products.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key reaction mechanisms and experimental workflows involving this compound.

G cluster_passerini Passerini Reaction Mechanism Aldehyde Aldehyde/Ketone Intermediate1 Protonated Carbonyl Aldehyde->Intermediate1 + H+ CarboxylicAcid Carboxylic Acid CarboxylicAcid->Intermediate1 Intermediate3 Adduct CarboxylicAcid->Intermediate3 - H+ Isocyanide Isocyanide Intermediate2 Nitrilium Ion Isocyanide->Intermediate2 Intermediate1->Intermediate2 + Isocyanide Intermediate2->Intermediate3 + Carboxylate Product α-Acyloxy Amide Intermediate3->Product Mumm Rearrangement

Caption: Proposed mechanism for the Passerini three-component reaction.

G cluster_workflow Experimental Workflow for Photocatalyzed Alkylation Start Reaction Setup This compound (excess) Dimethyl maleate TBADT in Acetonitrile Irradiation Irradiation Xe lamp (300 W) 24 hours Start->Irradiation Workup Work-up Solvent evaporation Irradiation->Workup Purification Purification Column chromatography Workup->Purification Analysis Analysis NMR, GC-MS Purification->Analysis

Caption: Workflow for photocatalyzed C-H alkylation of this compound.

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis. Its performance in key transformations such as tetrazole synthesis and the Ritter reaction is comparable to or exceeds that of other common aliphatic nitriles. Furthermore, its unique reactivity profile, as demonstrated in the site-selective photocatalyzed alkylation, opens up new avenues for the synthesis of complex molecules. The provided experimental data and protocols serve as a valuable resource for chemists to effectively incorporate this compound into their synthetic endeavors.

References

Safety Operating Guide

Safe Disposal of Valeronitrile: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Valeronitrile, also known as pentanenitrile or butyl cyanide, is a flammable and toxic liquid commonly used in laboratory settings.[1][2] Proper disposal of this chemical is crucial to ensure the safety of personnel and to prevent environmental contamination. This guide provides a step-by-step procedure for the safe and compliant disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is toxic if swallowed and is a flammable liquid and vapor.[1][2]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, including flame-retardant garments, chemical-resistant gloves, and eye/face protection such as safety glasses and a face shield.[3][4]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4]

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[1]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed professional waste disposal company.[5] The primary disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][5]

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be suitable for flammable and toxic liquids.

    • Do not mix this compound with other waste streams unless compatibility has been confirmed. Incompatible materials include strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[6][7]

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[4]

    • The storage area should be clearly marked as a hazardous waste accumulation area.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as absorbent paper, gloves, and empty containers, should be treated as hazardous waste.[6][8]

    • Seal contaminated materials in a vapor-tight plastic bag for disposal.[6][8]

    • Empty containers should be handled with care as they may contain flammable residual vapors.[1][9] Do not reuse empty containers. They should be disposed of as unused product.[3][5]

  • Arranging for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.[5]

    • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and associated hazards.[10]

Under no circumstances should this compound be disposed of down the drain. [10]

This compound Properties and Hazards Summary

PropertyInformation
Synonyms Pentanenitrile, Butyl cyanide[11]
Appearance Clear, colorless liquid[1]
Hazards Flammable liquid and vapor, Toxic if swallowed[1][2]
Flash Point 40 °C (104 °F)[5]
Boiling Point 139 - 141 °C (282 - 286 °F)[5]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, strong reducing agents[6][7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ValeronitrileDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal Path cluster_donots Prohibited Actions start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe drain Do NOT Pour Down the Drain trash Do NOT Dispose in Regular Trash ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation ignition Remove Ignition Sources ventilation->ignition collect Collect in a Labeled, Sealed Container ignition->collect storage Store in a Designated Hazardous Waste Area collect->storage contact_ehs Contact Environmental Health & Safety (EHS) or Waste Disposal Company storage->contact_ehs incineration Arrange for Incineration at a Licensed Facility contact_ehs->incineration

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Valeronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemicals like Valeronitrile. This guide provides immediate, essential safety protocols and logistical information for the proper handling and disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety.

This compound, also known as pentanenitrile, is a flammable liquid and is toxic if swallowed.[1][2] Adherence to strict safety protocols is crucial to mitigate risks.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. Below is a summary of the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety glasses with side-shields or tightly fitting safety goggles. A face shield is recommended when there is a risk of splashing.Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2]
Hand Protection Chemical-impermeable gloves.Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1][2]
Body Protection A complete suit protecting against chemicals, or a flame-retardant and antistatic protective clothing. A lab coat should be worn.The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1][3]
Respiratory Protection Use a NIOSH-approved respirator with appropriate cartridges (e.g., full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges) when engineering controls are not sufficient to maintain exposure below permissible limits, or as a backup to engineering controls.Respirators must be used and components tested and approved under appropriate government standards.[1][3]

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and exposure.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Avoid inhalation of vapor or mist.[1]

  • Work in a well-ventilated area.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][4] No smoking.[4]

  • Use non-sparking tools and take precautionary measures against static discharge.[2][4]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands thoroughly after handling.[1][2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from heat and sources of ignition.

  • Store locked up.[2]

Spill Management Workflow

In the event of a this compound spill, a clear and immediate response is crucial to contain the situation and ensure the safety of all personnel.

Workflow for managing a this compound spill.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] this compound should be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Materials: Dispose of contaminated gloves and other materials in accordance with applicable laws and good laboratory practices.[1] Adhered or collected material from a spill should be promptly disposed of in suitable, closed containers according to appropriate laws and regulations.[2]

  • Containers: Handle empty containers with care as residual vapors are flammable.[4] Do not reuse empty containers.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • If Swallowed: Immediately call a POISON CENTER or doctor/physician.[1] Do NOT induce vomiting.[1] Rinse mouth with water.[1]

  • If on Skin (or hair): Remove/Take off immediately all contaminated clothing.[2] Rinse skin with water/shower.[2]

  • If in Eyes: Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do.[4] Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

This guide is intended to provide essential, immediate safety and logistical information. Always refer to the full Safety Data Sheet (SDS) for this compound before handling and ensure you are fully trained on the proper procedures for its use and disposal.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.